Product packaging for (+)-Scoulerine(Cat. No.:)

(+)-Scoulerine

Cat. No.: B1224586
M. Wt: 327.4 g/mol
InChI Key: KNWVMRVOBAFFMH-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(+)-Scoulerine is a natural product found in Papaver orientale, Glaucium fimbrilligerum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO4 B1224586 (+)-Scoulerine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

(13aR)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol

InChI

InChI=1S/C19H21NO4/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3/t15-/m1/s1

InChI Key

KNWVMRVOBAFFMH-OAHLLOKOSA-N

SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O

Isomeric SMILES

COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O

Synonyms

aequaline
aequaline, (S)-isomer
discretamine
discretamine, (+-)-isomer
discretamine, (R)-isomer
discretamine, (S)-isomer
discretamine, hydrochloride, (S)-isomer
scoulerine
scoulerine, (S)-isome

Origin of Product

United States

Foundational & Exploratory

The Biosynthetic Pathway of (+)-Scoulerine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Scoulerine, a protoberberine alkaloid, is a pivotal intermediate in the biosynthesis of a wide array of pharmacologically significant benzylisoquinoline alkaloids (BIAs), including berberine (B55584), sanguinarine, and noscapine. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at the microbial production of these valuable compounds. This technical guide provides an in-depth exploration of the biosynthetic route to this compound, focusing on the enzymatic conversion of (S)-reticuline. It includes a detailed overview of the key enzyme, Berberine Bridge Enzyme (BBE), its kinetics, and relevant experimental protocols for its study.

The Core Biosynthetic Pathway: From (S)-Reticuline to this compound

The biosynthesis of this compound is a critical branch point in the intricate network of BIA metabolism. The immediate precursor to this compound is (S)-reticuline. The conversion is a stereospecific oxidative cyclization reaction catalyzed by the FAD-dependent enzyme, Berberine Bridge Enzyme (BBE), also known as Reticuline (B1680550) Oxidase (EC 1.21.3.3).[1][2] This enzyme facilitates the formation of a carbon-carbon bond, creating the characteristic berberine bridge of the protoberberine scaffold.[3][4] The overall reaction is as follows:

(S)-Reticuline + O₂ → (S)-Scoulerine + H₂O₂[1]

This reaction is significant as it establishes the core structure of protoberberine alkaloids and represents a key regulatory point in the diversion of metabolic flux towards different BIA classes.[3][5]

Upstream Biosynthesis: The Formation of (S)-Reticuline

(S)-Reticuline, the substrate for BBE, is itself a product of a multi-step enzymatic pathway originating from the amino acid L-tyrosine.[6][7] The biosynthesis of (S)-reticuline from L-tyrosine involves a series of hydroxylation, decarboxylation, condensation, and methylation steps. The key enzymes in this pathway include:

  • Tyrosine Hydroxylase (TH), Tyrosinase (TYR), or 4-hydroxyphenylacetate (B1229458) 3-monooxygenase (HpaBC): Catalyzes the hydroxylation of L-tyrosine to L-DOPA.[8]

  • DOPA Decarboxylase (DODC): Converts L-DOPA to dopamine (B1211576).

  • Tyrosine Aminotransferase (TyrAT): Involved in the conversion of tyrosine to 4-hydroxyphenylacetaldehyde (4-HPAA).[7]

  • Norcoclaurine Synthase (NCS): Catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the first committed step in BIA biosynthesis.[6]

  • Norcoclaurine 6-O-methyltransferase (6OMT): Methylates (S)-norcoclaurine to form (S)-coclaurine.

  • Coclaurine N-methyltransferase (CNMT): N-methylates (S)-coclaurine to yield (S)-N-methylcoclaurine.

  • (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1): A cytochrome P450 enzyme that hydroxylates (S)-N-methylcoclaurine.

  • 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT): Catalyzes the final methylation step to produce (S)-reticuline.[9]

Key Enzyme: Berberine Bridge Enzyme (BBE)

BBE is a flavoprotein that plays a central role in the biosynthesis of this compound.[10][11] It is a member of the FAD-linked oxidase superfamily.[3] The enzyme from California poppy (Eschscholzia californica) has been extensively studied and is known to contain a covalently attached FAD cofactor.[12]

Quantitative Data: Enzyme Kinetics

The kinetic parameters of BBE have been investigated, providing insights into its catalytic efficiency. The following table summarizes key quantitative data for BBE from Eschscholzia californica.

ParameterValueConditionsReference
kcat8.2 s⁻¹pH 9.0[13]
kcat1.4 ± 0.1 s⁻¹pH 9.0, in D₂O[10]
k_red (wild-type)3.5 on kredpH-independent[11]
Optimal pH8.9 - 9.0[10]
Reaction Mechanism

The catalytic mechanism of BBE is proposed to proceed via a stepwise mechanism.[11] This involves an initial hydride transfer from the N-methyl group of (S)-reticuline to the FAD cofactor, resulting in the formation of a methylene (B1212753) iminium ion intermediate.[10][11] This is followed by a nucleophilic attack from the phenolic ring to form the berberine bridge.[3]

Experimental Protocols

Berberine Bridge Enzyme (BBE) Assay

This protocol is based on previously described HPLC-based steady-state assays.[10]

Materials:

  • Purified BBE enzyme

  • (R,S)-reticuline substrate

  • Reaction Buffer: 50 mM CHES, pH 9.0

  • Quenching Solution: 1 N NaOH

  • HPLC system with a C18 column

  • Mobile Phase: 65% methanol (B129727) and 35% 50 mM potassium phosphate, pH 7.0[10]

Procedure:

  • Prepare a reaction mixture containing 50 mM CHES buffer (pH 9.0) and varying concentrations of (R,S)-reticuline (e.g., 0.19–6.0 μM).

  • Pre-incubate the reaction mixture at 25 °C.

  • Initiate the reaction by adding a small amount of purified BBE (e.g., 0.5 nM final concentration).

  • At various time intervals (e.g., 40 s to 20 min), quench the reaction by adding an equal volume of 1 N NaOH.

  • Analyze the formation of (S)-scoulerine using HPLC. Separate the substrate and product isocratically with 65% methanol and 35% 50 mM potassium phosphate, pH 7.0.

  • Quantify the product peak to determine the reaction rate.

Purification of Recombinant Berberine Bridge Enzyme

This protocol describes a general two-step chromatographic purification for heterologously expressed BBE.[13]

Materials:

  • Cell lysate from a BBE expression system (e.g., Pichia pastoris)

  • Chromatography system

  • Appropriate chromatography columns (e.g., ion-exchange and size-exclusion)

  • Buffers for chromatography

Procedure:

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer and disrupt the cells using a standard method (e.g., sonication, French press).

  • Clarification: Centrifuge the lysate to remove cell debris and collect the supernatant.

  • First Chromatographic Step (e.g., Ion-Exchange Chromatography):

    • Equilibrate the ion-exchange column with the appropriate buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column to remove unbound proteins.

    • Elute the bound BBE using a salt gradient.

    • Collect fractions and assay for BBE activity.

  • Second Chromatographic Step (e.g., Size-Exclusion Chromatography):

    • Pool the active fractions from the first step and concentrate if necessary.

    • Equilibrate the size-exclusion column with a suitable buffer.

    • Load the concentrated protein sample onto the column.

    • Elute the protein and collect fractions.

    • Analyze the purity of the fractions by SDS-PAGE and assay for BBE activity.

  • Protein Quantification: Determine the concentration of the purified BBE using a standard method (e.g., Bradford assay).

Extraction and Purification of Scoulerine (B1208951) from Plant Material

This is a general acid-base extraction protocol for alkaloids.[14][15]

Materials:

Procedure:

  • Extraction:

    • Extract the powdered plant material with methanol or ethanol using maceration, sonication, or Soxhlet extraction.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 2% hydrochloric acid.

    • Wash the acidic solution with dichloromethane to remove neutral and acidic compounds.

    • Adjust the pH of the aqueous phase to 9-10 with ammonia solution to precipitate the alkaloids.

    • Extract the basified aqueous solution with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alkaloid fraction.

  • Purification:

    • The crude alkaloid fraction can be further purified using column chromatography on silica gel or by preparative HPLC to isolate scoulerine.

    • Monitor the fractions using thin-layer chromatography (TLC) or analytical HPLC.

    • Combine the pure fractions containing scoulerine and evaporate the solvent.

Visualizations

Biosynthetic_Pathway_of_Scoulerine cluster_upstream Upstream Biosynthesis of (S)-Reticuline cluster_core Core Biosynthesis of this compound Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Multiple Steps Four_HPAA 4-HPAA Tyrosine->Four_HPAA Multiple Steps Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Four_HPAA->Norcoclaurine NCS Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine CNMT Hydroxy_N_Methylcoclaurine (S)-3'-Hydroxy-N-methylcoclaurine N_Methylcoclaurine->Hydroxy_N_Methylcoclaurine CYP80B1 Reticuline (S)-Reticuline Hydroxy_N_Methylcoclaurine->Reticuline 4'OMT Reticuline_core (S)-Reticuline Scoulerine This compound Reticuline_core->Scoulerine Berberine Bridge Enzyme (BBE) O2 -> H2O2

Caption: Biosynthetic pathway of this compound from L-Tyrosine.

BBE_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare Reaction Mixture (Buffer, (R,S)-reticuline) B Pre-incubate at 25°C A->B C Initiate with BBE B->C D Incubate and take time points C->D E Quench with NaOH D->E F HPLC Analysis E->F G Quantify (S)-Scoulerine F->G

Caption: Experimental workflow for the Berberine Bridge Enzyme (BBE) assay.

References

An In-depth Technical Guide to the Physicochemical Properties and Structure of (+)-Scoulerine

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides a comprehensive technical overview of the protoberberine alkaloid (+)-Scoulerine, intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It covers the molecule's structural characteristics, physicochemical properties, and its central role in the biosynthesis of other significant alkaloids.

Molecular Structure and Identification

This compound, also known as (S)-Scoulerine, discretamine, or aequaline, is a pivotal benzylisoquinoline alkaloid.[1] Its structure is characterized by a tetracyclic protoberberine core, which consists of a dibenzo[a,g]quinolizidine ring system.

The absolute configuration of the naturally occurring dextrorotatory enantiomer is (S) at the C-13a chiral center. This stereochemistry is crucial for its biological activity and its role as a substrate in various enzymatic transformations.

Key Structural Features:

  • Core Skeleton: Protoberberine (5,8,13,13a-tetrahydro-6H-dibenzo[a,g]quinolizine).

  • Substitution Pattern: Two hydroxyl groups at positions C-2 and C-9, and two methoxy (B1213986) groups at C-3 and C-10.

  • Chirality: A single stereocenter at the C-13a position, with the (+)-enantiomer having the (S) configuration.

Table 1: Compound Identification

Identifier Value
IUPAC Name (13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol[2]
Systematic Name (13aS)-3,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,9-diol[1]
Common Synonyms This compound, (S)-Scoulerine, (-)-Scoulerine, l-Scoulerine, Discretamine, Aequaline[3][4]
CAS Number 6451-73-6[2]
Molecular Formula C₁₉H₂₁NO₄[2]
Molecular Weight 327.38 g/mol [1]

| InChI Key | KNWVMRVOBAFFMH-HNNXBMFYSA-N[2] |

*Note: The synonyms (-)-Scoulerine and l-Scoulerine are historical and can be misleading, as the compound is dextrorotatory. The (S)-configuration is the correct stereochemical descriptor.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its isolation, characterization, and pharmacokinetic behavior. While extensive experimental data is not available in all public literature, a combination of reported observations and validated computational predictions provides a detailed profile.

Table 2: Physicochemical Data for this compound

Property Value Source
Melting Point Not Available Experimental data not found in cited literature.[5]
Boiling Point Not Available Experimental data not found in cited literature.
Optical Rotation ([α]D) Not Available Experimental data not found in cited literature.[5]
Water Solubility 0.25 g/L (Predicted) ALOGPS[6]
Practically Insoluble (Qualitative) FooDB[5]
Organic Solvent Solubility Slightly Soluble in Chloroform & Methanol (B129727) Cayman Chemical[3]
logP (Octanol-Water Partition Coefficient) 2.26 (Predicted) ALOGPS[6]
2.86 (Predicted) ChemAxon[6]
pKa (Strongest Acidic - Phenolic OH) 9.18 (Predicted) ChemAxon[6]
pKa (Strongest Basic - Tertiary Amine) 6.21 (Predicted) ChemAxon[6]
Polar Surface Area 62.16 Ų (Predicted) ChemAxon[6]
Hydrogen Bond Donors 2 ChemAxon[6]

| Hydrogen Bond Acceptors | 5 | ChemAxon[6] |

Methodologies and Experimental Protocols

This section details the experimental protocols for the synthesis and characterization of this compound.

A highly efficient method for producing enantiomerically pure this compound involves a chemoenzymatic approach. This process starts with the chemical synthesis of racemic reticuline (B1680550), which is then subjected to a kinetic resolution catalyzed by the Berberine Bridge Enzyme (BBE).[7]

Protocol Summary:

  • Racemic Substrate Synthesis: Racemic (±)-reticuline is synthesized via a multi-step chemical pathway, typically involving a Bischler–Napieralski cyclization or a C1-alkylation approach.

  • Enzymatic Reaction Setup: The kinetic resolution is performed in a biphasic system to accommodate the substrate's solubility.

    • Reaction Mixture: A toluene/buffer (70:30) mixture is prepared.

    • Enzymes: Berberine Bridge Enzyme (BBE) is added at a concentration of 1 g/L, along with catalase (5 g/L) to manage the hydrogen peroxide byproduct.

    • Substrate: Racemic reticuline is added at a concentration of 20 g/L.

  • Reaction Conditions: The mixture is incubated, typically for 24 hours, allowing the BBE to selectively convert the (S)-reticuline enantiomer into this compound. The (R)-reticuline remains largely unreacted.

  • Product Isolation:

    • The reaction is quenched, and the organic and aqueous phases are separated.

    • This compound is extracted from the appropriate phase.

    • Purification is achieved using flash chromatography on a silica (B1680970) column.

  • Analysis: The enantiomeric excess (ee) of the resulting this compound and the remaining (R)-reticuline is determined by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.[7]

G cluster_prep Substrate Preparation cluster_reaction Enzymatic Kinetic Resolution cluster_purification Workup and Purification cluster_analysis Analysis rac_ret Racemic (±)-Reticuline Synthesis biphasic Prepare Toluene/Buffer (70:30) Biphasic System rac_ret->biphasic add_enzymes Add BBE (1 g/L) and Catalase (5 g/L) biphasic->add_enzymes add_sub Add Racemic Reticuline (20 g/L) add_enzymes->add_sub incubate Incubate for 24h add_sub->incubate sep Phase Separation incubate->sep extract Extraction of Products sep->extract flash Flash Chromatography extract->flash hplc Chiral HPLC Analysis flash->hplc product_S This compound (ee > 97%) hplc->product_S product_R (R)-Reticuline (ee > 97%) hplc->product_R

Caption: Workflow for the chemoenzymatic synthesis of this compound.

While specific experimental reports for this compound are scarce, the following are standard methodologies for determining key properties of alkaloids.

  • Melting Point Determination: A calibrated digital melting point apparatus would be used. A small, powdered sample of purified this compound is packed into a capillary tube. The temperature is ramped quickly to find an approximate range, followed by a slow ramp (1-2 °C/min) near the melting point to determine the precise range from the onset of melting to complete liquefaction.

  • Optical Rotation Measurement: The specific rotation would be measured using a polarimeter. A solution of this compound of known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., methanol or chloroform). The solution is placed in a sample tube of a known path length (l, in decimeters). The observed rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm). The specific rotation is calculated as: [α]Tλ = α / (l * c).[8][9]

  • pKa Determination by Potentiometric Titration: A solution of this compound is prepared in a co-solvent system (e.g., water/methanol) to ensure solubility. The solution is acidified to a low pH (~2) with a standard acid (e.g., 0.1 M HCl). A standard base (e.g., 0.1 M NaOH) is then titrated into the solution in small increments. The pH is recorded after each addition using a calibrated pH meter. The pKa values are determined from the inflection points of the resulting titration curve, corresponding to the half-equivalence points for the protonated amine and the phenolic hydroxyl groups.

  • Solubility Determination: The equilibrium solubility can be determined by adding an excess amount of solid this compound to a known volume of the solvent of interest (e.g., water, buffer at a specific pH, organic solvents). The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of this compound in the clear supernatant is quantified using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

Biosynthesis and Biological Significance

This compound is a central branch-point intermediate in the biosynthesis of a wide array of protoberberine and related benzylisoquinoline alkaloids.[1] Its formation is a critical, stereospecific step that dictates the downstream metabolic pathways.

The biosynthesis begins with the amino acid L-tyrosine, which is converted through a series of steps to (S)-reticuline. The key transformation is the conversion of (S)-reticuline into this compound, a reaction catalyzed by the flavin-dependent Berberine Bridge Enzyme (BBE).[10] This enzyme forms the characteristic C-8 to N "berberine bridge" via an oxidative C-C bond formation, converting the benzylisoquinoline skeleton into the tetracyclic protoberberine framework.

From this compound, the pathways diverge to produce numerous pharmacologically important alkaloids, including:

  • Berberine: An antimicrobial and metabolic regulator.

  • Noscapine: An antitussive agent with potential anticancer properties.[10]

  • Sanguinarine: A potent antimicrobial and anti-inflammatory agent.

  • (S)-Stylopine and Protopine: Precursors to other complex alkaloids.

G reticuline (S)-Reticuline scoulerine This compound reticuline->scoulerine Berberine Bridge Enzyme (BBE) tetrahydrocolumbamine (S)-Tetrahydro- columbamine scoulerine->tetrahydrocolumbamine SMT stylopine (S)-Stylopine scoulerine->stylopine CFS noscapine Noscapine scoulerine->noscapine Multi-step Pathway canadine (S)-Canadine tetrahydrocolumbamine->canadine CAS berberine Berberine canadine->berberine STOX protopine Protopine stylopine->protopine TNMT sanguinarine Sanguinarine protopine->sanguinarine P6H/DBOX

Caption: Biosynthetic pathway of protoberberine alkaloids from this compound.

References

The Central Role of Berberine Bridge Enzyme in (+)-Scoulerine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The berberine (B55584) bridge enzyme (BBE) is a pivotal flavin-dependent oxidase that catalyzes a key step in the biosynthesis of a wide array of benzylisoquinoline alkaloids (BIAs), a class of plant secondary metabolites with significant pharmacological activities. This technical guide provides an in-depth exploration of the role of BBE in the synthesis of (+)-scoulerine, a crucial intermediate in the BIA pathway. We will delve into the enzyme's catalytic mechanism, present a comprehensive summary of its kinetic parameters, and provide detailed experimental protocols for its study. Furthermore, this guide includes visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this important enzyme.

Introduction

Benzylisoquinoline alkaloids (BIAs) represent a diverse group of over 2,500 identified compounds, many of which are utilized as pharmaceuticals, including the analgesics morphine and codeine, the antimicrobial agent berberine, and the anticancer drug noscapine. The biosynthesis of these complex molecules in plants involves a series of enzymatic reactions, with (S)-reticuline serving as a critical branch-point intermediate. The berberine bridge enzyme (BBE) plays a crucial role at this juncture by catalyzing the oxidative cyclization of (S)-reticuline to form (S)-scoulerine, the precursor to protoberberine, protopine, and benzophenanthridine alkaloids.[1][2] This unique reaction involves the formation of a carbon-carbon bond, creating the characteristic "berberine bridge" and channeling metabolites into specific downstream pathways. Understanding the function and mechanism of BBE is therefore of significant interest for metabolic engineering and the synthetic production of valuable BIAs.

The Role of Berberine Bridge Enzyme in the this compound Biosynthetic Pathway

The synthesis of this compound is a critical branch point in the broader BIA metabolic network. The pathway originates from the amino acid L-tyrosine, which undergoes a series of enzymatic conversions to produce (S)-reticuline. At this point, BBE acts to form the berberine bridge, committing the metabolic flow towards the synthesis of scoulerine (B1208951) and its derivatives.

BIA_Pathway L_Tyrosine L-Tyrosine Dopamine Dopamine L_Tyrosine->Dopamine TYDC p_Hydroxyphenylacetaldehyde 4-Hydroxyphenyl- acetaldehyde L_Tyrosine->p_Hydroxyphenylacetaldehyde Multiple Steps S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine NCS p_Hydroxyphenylacetaldehyde->S_Norcoclaurine S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine 6OMT N_Methylcoclaurine (S)-N-Methylcoclaurine S_Coclaurine->N_Methylcoclaurine CNMT S_3_Hydroxy_N_methylcoclaurine (S)-3'-Hydroxy-N- methylcoclaurine N_Methylcoclaurine->S_3_Hydroxy_N_methylcoclaurine CYP80B1 S_Reticuline (S)-Reticuline S_3_Hydroxy_N_methylcoclaurine->S_Reticuline 4'OMT S_Scoulerine This compound S_Reticuline->S_Scoulerine BBE Protoberberines Protoberberines S_Scoulerine->Protoberberines Multiple Steps Protopines Protopines S_Scoulerine->Protopines Multiple Steps Benzophenanthridines Benzophenanthridines S_Scoulerine->Benzophenanthridines Multiple Steps

Figure 1: Biosynthetic pathway of this compound from L-Tyrosine.

BBE catalyzes the stereospecific conversion of (S)-reticuline to (S)-scoulerine through an oxidative carbon-carbon bond formation between the N-methyl group and the phenolic ring.[3] This reaction is an irreversible step that directs the metabolic flux towards the biosynthesis of a variety of important alkaloids.

Catalytic Mechanism of Berberine Bridge Enzyme

The catalytic mechanism of BBE has been a subject of considerable research, with two primary mechanisms proposed: a concerted mechanism and a stepwise mechanism.

  • Concerted Mechanism: This model suggests a simultaneous base-catalyzed proton abstraction from the phenolic hydroxyl group of (S)-reticuline, a concerted C-C bond formation, and a hydride transfer from the N-methyl group to the FAD cofactor.[3]

  • Stepwise Mechanism: This alternative mechanism proposes an initial hydride transfer from the substrate to the flavin, forming a methylene (B1212753) iminium ion intermediate. Subsequently, an active site base, identified as Glutamate-417 (Glu417), deprotonates a substrate phenol, which facilitates a nucleophilic attack on the N-methylene group, leading to the cyclized product.[4]

Kinetic isotope effect studies have provided evidence supporting the stepwise mechanism, suggesting that C-H bond cleavage is the rate-limiting step during flavin reduction.[4]

Key active site residues play critical roles in catalysis. Site-directed mutagenesis studies have identified Glu417 as the catalytic base essential for proton abstraction.[3] Histidine-174 (His174) has also been shown to be important for stabilizing the reduced state of the FAD cofactor.[5]

Quantitative Data on Berberine Bridge Enzyme

The kinetic parameters of BBE have been characterized from various plant sources. The following table summarizes the available quantitative data for the enzyme from Eschscholzia californica and its mutants.

Enzyme SourceMutantSubstrateKm (µM)Vmaxkcat (s-1)kred (s-1)kox (x 105 M-1s-1)Reference
Eschscholzia californicaWild-type(S)-Reticuline3-8.0 ± 0.2103 ± 40.5 ± 0.1[3][4][6]
Eschscholzia californicaY106F(S)-Reticuline--0.7 ± 0.16.7 ± 0.60.32 ± 0.03[3]
Eschscholzia californicaE417Q(S)-Reticuline--0.054 ± 0.0060.067 ± 0.0070.53 ± 0.02[3]
Eschscholzia californicaH459A(S)-Reticuline--3.1 ± 0.788 ± 40.29 ± 0.03[3]

Note: Vmax values were not explicitly reported in the cited sources in a comparable format.

Experimental Protocols

Expression and Purification of Recombinant Berberine Bridge Enzyme in Pichia pastoris

The methylotrophic yeast Pichia pastoris is a widely used system for the high-level expression of recombinant BBE.[3] The following protocol provides a general guideline for the expression and purification of His-tagged BBE.

1. Gene Cloning and Transformation: a. The codon-optimized open reading frame of the BBE gene is cloned into a suitable P. pastoris expression vector (e.g., pPICZα A) containing a C-terminal polyhistidine tag. b. The recombinant plasmid is linearized and transformed into a suitable P. pastoris strain (e.g., X-33) by electroporation. c. Transformants are selected on YPDS plates containing Zeocin.

2. Small-Scale Expression Screening: a. Inoculate single colonies into 25 mL of BMGY medium in 250 mL baffled flasks and grow at 30°C with shaking (250-300 rpm) until the culture reaches an OD600 of 2-6. b. Harvest the cells by centrifugation and resuspend the cell pellet in 100 mL of BMMY medium to induce expression. c. Add methanol (B129727) to a final concentration of 0.5% every 24 hours to maintain induction. d. Collect aliquots of the culture supernatant at various time points (e.g., 24, 48, 72, 96 hours) to monitor protein expression by SDS-PAGE and Western blot analysis.

3. Large-Scale Fermentation and Purification: a. For large-scale production, a high-cell-density fermentation is performed in a bioreactor. b. After induction with methanol, the culture supernatant containing the secreted His-tagged BBE is harvested by centrifugation. c. The supernatant is concentrated and buffer-exchanged into a binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0). d. The protein is purified using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. e. After washing the column, the bound protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM). f. The eluted fractions are analyzed by SDS-PAGE, and fractions containing pure BBE are pooled and dialyzed against a storage buffer.

Berberine Bridge Enzyme Activity Assay

The activity of BBE is typically determined by monitoring the conversion of (S)-reticuline to (S)-scoulerine using High-Performance Liquid Chromatography (HPLC).[4]

1. Reaction Mixture: a. Prepare a reaction mixture containing 50 mM CHES buffer (pH 9.0), varying concentrations of (R,S)-reticuline (e.g., 0.2 - 10 µM), and purified BBE (e.g., 0.5 nM).

2. Reaction Incubation: a. Initiate the reaction by adding the enzyme to the reaction mixture. b. Incubate the reaction at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes).

3. Reaction Quenching and Sample Preparation: a. Stop the reaction by adding an equal volume of a quenching solution (e.g., 1 N NaOH).[4] b. Centrifuge the quenched reaction mixture to pellet any precipitated protein. c. Transfer the supernatant to an HPLC vial for analysis.

4. HPLC Analysis: a. Separate the substrate and product using a reverse-phase C18 column. b. A typical mobile phase consists of an isocratic or gradient mixture of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[4] c. Monitor the elution of (S)-reticuline and (S)-scoulerine by UV detection at a suitable wavelength (e.g., 280 nm). d. Quantify the amount of product formed by comparing the peak area to a standard curve of (S)-scoulerine.

5. Calculation of Enzyme Activity: a. Calculate the initial reaction velocity (V0) from the amount of product formed over time. b. Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

Visualizations

Experimental Workflow for BBE Characterization

The following diagram illustrates a typical experimental workflow for the characterization of a novel or engineered berberine bridge enzyme.

Experimental_Workflow Gene_Synthesis Gene Synthesis & Codon Optimization Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation into Pichia pastoris Cloning->Transformation Screening Small-Scale Expression Screening Transformation->Screening Fermentation Large-Scale Fermentation Screening->Fermentation Purification Protein Purification (IMAC) Fermentation->Purification Purity_Analysis Purity & Identity Confirmation (SDS-PAGE, Western Blot, Mass Spec) Purification->Purity_Analysis Activity_Assay Enzyme Activity Assay (HPLC-based) Purity_Analysis->Activity_Assay Structural_Analysis Structural Analysis (Crystallography) Purity_Analysis->Structural_Analysis Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax, kcat) Activity_Assay->Kinetic_Analysis

Figure 2: Experimental workflow for BBE characterization.
Logical Relationship of BBE Function

The following diagram illustrates the logical relationship of BBE's function within the context of BIA biosynthesis, highlighting its role as a key decision point.

BBE_Function_Logic S_Reticuline (S)-Reticuline (Branch-Point Intermediate) BBE_Presence Berberine Bridge Enzyme (BBE) Activity S_Reticuline->BBE_Presence Scoulerine_Pathway Biosynthesis of This compound and Downstream Alkaloids BBE_Presence->Scoulerine_Pathway Present Other_Pathways Biosynthesis of other BIA classes (e.g., Morphinans) BBE_Presence->Other_Pathways Absent or Inhibited

Figure 3: Logical flow of BBE's role in BIA biosynthesis.

Conclusion

The berberine bridge enzyme is a fascinating and important enzyme in the biosynthesis of a vast array of pharmacologically active benzylisoquinoline alkaloids. Its unique catalytic mechanism for forming the berberine bridge in this compound makes it a key target for metabolic engineering efforts aimed at the synthetic production of these valuable compounds. This technical guide has provided a comprehensive overview of the role of BBE in this compound synthesis, including its mechanism, kinetic properties, and detailed experimental protocols for its study. The provided visualizations of the biosynthetic pathway and experimental workflows serve as valuable tools for researchers in this field. Further research into the structure-function relationships of BBE from different plant species will undoubtedly pave the way for the development of novel biocatalysts for the production of a wide range of pharmaceuticals.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Natural Plant Sources of (+)-Scoulerine and Related Alkaloids

Introduction

This compound, also known as discretamine or aequaline, is a tetracyclic protoberberine benzylisoquinoline alkaloid (BIA). It occupies a critical position in the secondary metabolism of numerous plant species, serving as a pivotal branch-point intermediate.[1] Derived from (S)-reticuline via an intramolecular C-C bond formation catalyzed by the berberine (B55584) bridge enzyme (BBE), this compound is the direct precursor to a wide array of pharmacologically significant alkaloids.[1][2] These include berberine, palmatine, stylopine, protopine, and sanguinarine.[1][2]

Protoberberine alkaloids are primarily found in plants belonging to the Papaveraceae, Berberidaceae, Ranunculaceae, and Rutaceae families.[3] These compounds are recognized for their diverse and potent biological activities, which has led to their extensive use in traditional medicine and significant interest in modern drug development.[4] This guide provides a comprehensive overview of the natural plant sources of this compound and related alkaloids, details on their biosynthesis, and standardized protocols for their extraction and quantification.

Natural Plant Sources and Quantitative Data

This compound and its derivatives are distributed across a range of plant genera. Species within Corydalis, Papaver, Macleaya, Berberis, and Coptis are particularly rich sources. The concentration and composition of these alkaloids can vary significantly based on the plant species, the specific part of the plant, geographical location, and harvest time.[5]

The following table summarizes the known plant sources and the quantitative yields of this compound and related protoberberine alkaloids as reported in the literature.

Plant SpeciesFamilyPart of PlantAlkaloid(s)Yield / ContentReference(s)
Corydalis saxicolaPapaveraceaeWhole PlantThis compound, Isocorydine, Palmatine, Berberine3.6 mg, 9.2 mg, 20.4 mg, 20.9 mg from 300 mg crude extract[6]
Corydalis yanhusuoPapaveraceaeTuberTetrahydropalmatine, Isocorypalmine, Stylopine, CorydalineNot specified[5][7]
Corydalis solidaPapaveraceaeNot specifiedThis compoundReported presence[8]
Lamprocapnos spectabilisPapaveraceaeRootProtopine3.350 mg/g dry plant material[9]
Lamprocapnos spectabilisPapaveraceaeHerbProtopine0.097 mg/g dry plant material[9]
Pseudofumaria luteaPapaveraceaeRootStylopine5.716 mg/g dry plant material[9]
Pseudofumaria luteaPapaveraceaeRootPalmatine0.268 mg/g dry plant material[9]
Macleaya cordataPapaveraceaeLeaves, Stalk, RootChelerythrine0.046 mg/g (leaves)[9]
Thalictrum foetidumRanunculaceaeRootBerberine0.308 mg/g dry plant material[9]
Mahonia manipurensisBerberidaceaeStem BarkBerberine, PalmatineReported presence[10]
Papaver somniferumPapaveraceaeNot specifiedThis compoundReported presence[1]

Biosynthesis of this compound and Derivatives

The biosynthesis of protoberberine alkaloids is a well-elucidated pathway within the broader benzylisoquinoline alkaloid (BIA) metabolic network. The pathway originates from the amino acid L-tyrosine. The formation of this compound is a key regulatory step, catalyzed by the berberine bridge enzyme (BBE), which forms the characteristic tetracyclic protoberberine core from (S)-reticuline.[1][11][12]

From this compound, the pathway branches to produce a variety of other alkaloid classes through the action of different enzymes, including methyltransferases and cytochrome P450 monooxygenases.[12][13]

Biosynthesis of this compound and Related Alkaloids Reticuline (S)-Reticuline Scoulerine This compound (Protoberberine) Reticuline->Scoulerine BBE Tetrahydrocolumbamine (S)-Tetrahydrocolumbamine Scoulerine->Tetrahydrocolumbamine S9OMT Stylopine (S)-Stylopine (Protopine Precursor) Scoulerine->Stylopine CFS (CYP719A2) Canadine (S)-Canadine (Tetrahydroberberine) Tetrahydrocolumbamine->Canadine CAS (CYP719A3) Berberine Berberine Canadine->Berberine STOX Protopine Protopine Stylopine->Protopine MSH (CYP82N2v2) Sanguinarine Sanguinarine (Benzophenanthridine) Protopine->Sanguinarine Multiple Steps BBE BBE: Berberine Bridge Enzyme S9OMT S9OMT: Scoulerine 9-O-methyltransferase CFS CFS: Cheilanthifoline Synthase CAS CAS: Canadine Synthase STOX STOX: (S)-tetrahydroprotoberberine oxidase MSH MSH: N-methylstylopine 14-hydroxylase

Caption: Biosynthetic pathway from (S)-Reticuline to this compound and its derivatives.

Experimental Protocols

The extraction and quantification of this compound and related alkaloids from plant matrices require robust and validated methodologies. The following sections detail a generalized workflow from sample preparation to analysis, based on common laboratory practices.[14][15][16]

General Workflow for Extraction and Quantification

The overall process involves careful sample preparation, efficient extraction of alkaloids, and subsequent purification and quantification using chromatographic techniques.

Experimental Workflow A 1. Plant Material Collection (e.g., roots, rhizomes) B 2. Sample Preparation (Drying, Grinding to fine powder) A->B C 3. Extraction (e.g., Ultrasonic Extraction with Methanol) B->C D 4. Filtration & Concentration (Remove solids, evaporate solvent) C->D E 5. Purification (Optional) (e.g., Column Chromatography, SPE) D->E for complex matrices F 6. Quantitative Analysis (HPLC-DAD / LC-MS) D->F E->F G 7. Data Processing (Calibration Curve, Peak Integration) F->G

Caption: General experimental workflow for alkaloid extraction and quantification.

Detailed Protocol: Ultrasonic Extraction and HPLC-DAD Quantification

This protocol describes a robust method for extracting and quantifying this compound from powdered plant material.[14]

4.2.1 Materials and Reagents

  • Dried, powdered plant material

  • Methanol (B129727) (HPLC grade)[14]

  • Water (HPLC grade)

  • Formic acid or Acetonitrile (depending on HPLC method)

  • This compound analytical standard

  • Volumetric flasks, conical tubes

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC system with Diode-Array Detector (DAD) and C18 column

4.2.2 Preparation of Standard Solutions [14]

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask. Use sonication to ensure complete dissolution. Store at 4°C, protected from light.

  • Working Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with methanol.

4.2.3 Sample Extraction [14]

  • Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

  • Add 25 mL of methanol to the tube.

  • Vortex the mixture for 1 minute to ensure the material is thoroughly wetted.

  • Place the tube in an ultrasonic bath and sonicate for 30-45 minutes at room temperature.

  • After sonication, centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to pellet the solid material.

  • Carefully collect the supernatant (the methanol extract).

  • To ensure complete extraction, repeat the process on the plant residue with an additional 25 mL of methanol. Combine the supernatants from both extractions.

  • Evaporate the combined extract to dryness under reduced pressure (e.g., using a rotary evaporator).

  • Re-dissolve the dried residue in a known volume of methanol (e.g., 5 mL) for HPLC analysis.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

4.2.4 HPLC-DAD Analysis [14]

  • Chromatographic Conditions: The separation is typically achieved on a C18 reversed-phase column. The mobile phase often consists of a gradient of an acidified aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent like methanol or acetonitrile.

  • Injection: Inject equal volumes (e.g., 10 µL) of the prepared standards and sample extracts.

  • Detection: Monitor the elution using a DAD at the maximum absorbance wavelength for this compound (typically around 280-285 nm). The DAD also allows for the confirmation of peak purity by analyzing the UV spectrum across the peak.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample extracts by interpolating their peak areas from this curve. The final content is expressed as mg per gram of dry plant weight.

Conclusion

This compound is a metabolically important protoberberine alkaloid found in a variety of medicinal plants, primarily within the Papaveraceae and Berberidaceae families. As a key precursor, it provides the structural foundation for a multitude of other bioactive alkaloids. The methodologies for its extraction, purification, and analysis are well-established, providing a solid foundation for further research. This guide offers a technical framework for professionals engaged in natural product chemistry, enabling the efficient isolation and quantification of this compound and its derivatives for phytochemical studies and drug development initiatives.

References

The Crucial Crossroads: (+)-Scoulerine as a Key Branch-Point Intermediate in Alkaloid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Scoulerine, a protoberberine alkaloid, occupies a pivotal position in the intricate network of benzylisoquinoline alkaloid (BIA) biosynthesis.[1] Derived from the central intermediate (S)-reticuline, this compound serves as a critical branch-point, directing metabolic flux towards the synthesis of a diverse array of pharmacologically significant alkaloid classes, including protoberberines, protopines, and benzophenanthridines.[1][2] This guide provides a comprehensive technical overview of the biosynthesis, regulation, and experimental analysis of this compound and its downstream derivatives, tailored for professionals in phytochemical research and drug development.

Biosynthetic Pathways from this compound

The biosynthesis of BIAs begins with the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, to form (S)-norcoclaurine.[3] A series of subsequent enzymatic reactions, including methylation and hydroxylation, leads to the formation of (S)-reticuline, the precursor to this compound.[3] The conversion of (S)-reticuline to (S)-scoulerine is catalyzed by the berberine (B55584) bridge enzyme (BBE), a flavin-dependent oxidase that forms the characteristic berberine bridge, a C-C bond between the N-methyl group and the phenolic ring.[3][4] This reaction is a committed step that channels intermediates into the various downstream pathways.

From this compound, the biosynthetic pathways diverge to produce three major classes of alkaloids:

  • Protoberberine Alkaloids: This pathway leads to the formation of compounds like berberine and palmatine. A key enzyme in this branch is scoulerine (B1208951) 9-O-methyltransferase (SMT), which methylates the 9-hydroxyl group of scoulerine to form (S)-tetrahydrocolumbamine.[1][5] Subsequent enzymatic steps, including methylenedioxy bridge formation by canadine (B1168894) synthase (a cytochrome P450 enzyme) and oxidation, lead to the final protoberberine products.[2]

  • Protopine Alkaloids: This class of alkaloids is characterized by a ten-membered nitrogen-containing ring. The biosynthesis from this compound involves N-methylation and subsequent ring cleavage and rearrangement reactions.

  • Benzophenanthridine Alkaloids: This pathway gives rise to potent antimicrobial and cytotoxic compounds such as sanguinarine (B192314) and chelerythrine. The initial step from this compound is the formation of (S)-cheilanthifoline, a reaction catalyzed by a cytochrome P450 enzyme.[1] A series of further enzymatic modifications, including N-methylation and cyclization, completes the biosynthesis of the benzophenanthridine scaffold.

A schematic representation of these divergent pathways is illustrated in the following diagram.

Scoulerine_Pathway Reticuline (S)-Reticuline Scoulerine This compound Reticuline->Scoulerine BBE Protoberberines Protoberberines (e.g., Berberine) Scoulerine->Protoberberines SMT, CAS, etc. Protopines Protopines Scoulerine->Protopines Benzophenanthridines Benzophenanthridines (e.g., Sanguinarine) Scoulerine->Benzophenanthridines Cheilanthifoline Synthase, etc.

Biosynthetic pathways originating from this compound.

Quantitative Analysis of Alkaloid Production

Metabolic engineering efforts in various host organisms, such as Saccharomyces cerevisiae and Escherichia coli, have demonstrated the potential to significantly enhance the production of this compound and its derivatives.[6] Overexpression of key enzymes like BBE and SMT has been a common strategy to increase titers. The following tables summarize representative quantitative data from such studies.

Table 1: Production of this compound in Engineered Microorganisms

Host OrganismEngineering StrategyThis compound Titer (mg/L)Reference
Saccharomyces cerevisiaeCo-expression of BBE from Papaver somniferum~10[1]
Escherichia coliCombination of microbial and plant enzymes8.3[6]
Saccharomyces cerevisiaeER compartmentalization of BBE>200% increase (relative)[7][8][9]

Table 2: Production of Downstream Alkaloids from this compound in Engineered Yeast

AlkaloidEngineering StrategyTiter (mg/L)Reference
(S)-TetrahydrocolumbamineCo-expression of P. somniferum BBE and T. flavum SMT~60[5]
MagnoflorineCo-culture of engineered E. coli and S. cerevisiae7.2[6]

Regulation of Biosynthesis

The biosynthesis of benzylisoquinoline alkaloids is tightly regulated at the transcriptional level. Several families of transcription factors have been identified to play crucial roles in controlling the expression of biosynthetic genes. In Coptis japonica, the WRKY transcription factor CjWRKY1 and the basic helix-loop-helix (bHLH) transcription factor CjbHLH1 have been shown to regulate the expression of genes in the berberine biosynthesis pathway.[10]

The expression of these transcription factors is often induced by signaling molecules such as jasmonates, which are plant hormones involved in defense responses.[6] This suggests a link between environmental stimuli and the production of these specialized metabolites. The jasmonate signaling cascade, involving the F-box protein COI1 and JAZ repressor proteins, is a key upstream regulator of these transcription factors.[10]

Regulation_Pathway Jasmonate Jasmonate Signal COI1 COI1 Jasmonate->COI1 JAZ JAZ Repressor COI1->JAZ Degradation WRKY WRKY TFs (e.g., CjWRKY1) JAZ->WRKY bHLH bHLH TFs (e.g., CjbHLH1) JAZ->bHLH Biosynthetic_Genes BIA Biosynthetic Genes (BBE, SMT, etc.) WRKY->Biosynthetic_Genes Activation bHLH->Biosynthetic_Genes Activation

Jasmonate signaling pathway regulating BIA biosynthesis.

Experimental Protocols

Quantitative Analysis of Protoberberine, Protopine, and Benzophenanthridine Alkaloids by HPLC-MS/MS

This protocol provides a general framework for the simultaneous quantification of various alkaloids derived from this compound.

a. Sample Preparation:

  • Lyophilize and grind plant material or microbial cell pellets.

  • Extract the powdered material with methanol (B129727) or a methanol/acid mixture (e.g., 0.1% formic acid) using sonication or overnight shaking.

  • Centrifuge the extract to pellet debris and collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter prior to analysis.

b. HPLC-MS/MS Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm) is commonly used.[11]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B).[11]

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used.[11] Multiple Reaction Monitoring (MRM) is employed for quantification, with specific precursor-to-product ion transitions for each target alkaloid.[12]

c. Quantification:

  • Prepare a series of standard solutions of each target alkaloid in methanol.

  • Generate a calibration curve by plotting the peak area against the concentration of each standard.

  • Quantify the alkaloids in the samples by comparing their peak areas to the calibration curve.

Berberine Bridge Enzyme (BBE) Activity Assay

This assay measures the conversion of (S)-reticuline to (S)-scoulerine.

a. Reaction Mixture (1 mL total volume):

  • 50 mM CHES buffer, pH 9.0[7]

  • 200 µM (R,S)-reticuline (substrate)[7]

  • Purified BBE enzyme (0.1-0.5 µM)[7]

b. Procedure:

  • Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.

  • Initiate the reaction by adding the BBE enzyme.

  • Incubate at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of 1 N NaOH.[7]

  • Extract the product, (S)-scoulerine, with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic solvent and redissolve the residue in methanol.

  • Analyze the formation of (S)-scoulerine by HPLC or HPLC-MS/MS as described above.

Scoulerine 9-O-methyltransferase (SMT) Enzyme Assay

This assay measures the methylation of this compound to (S)-tetrahydrocolumbamine.

a. Reaction Mixture (200 µL total volume):

  • 500 µmole glycine-NaOH buffer, pH 9.0[13]

  • 20 µmole sodium ascorbate (B8700270) (antioxidant)[13]

  • 50 µmole this compound (substrate)[13]

  • 20 µmole [¹⁴C]S-adenosyl-L-methionine (SAM) (methyl donor)[13]

  • Enzyme extract containing SMT

b. Procedure:

  • Incubate the reaction mixture at 30°C for 20 minutes.[13]

  • Terminate the reaction by adding 200 µL of 1 M Tris-HCl, pH 8.5, and 400 µL of isoamyl alcohol.[13]

  • Vortex the mixture for 15 minutes to extract the methylated product.

  • Centrifuge to separate the phases.

  • Take an aliquot of the organic layer for liquid scintillation counting to quantify the incorporation of the radiolabeled methyl group.

Cloning and Expression of Papaver somniferum BBE in E. coli

This protocol outlines the general steps for producing recombinant BBE.

a. Gene Amplification and Cloning:

  • Isolate total RNA from Papaver somniferum and synthesize cDNA.

  • Amplify the BBE coding sequence using gene-specific primers with appropriate restriction sites.

  • Digest the PCR product and a suitable expression vector (e.g., pET series) with the corresponding restriction enzymes.

  • Ligate the digested BBE fragment into the linearized vector.

  • Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α).

  • Select for positive clones by antibiotic resistance and confirm the insert by colony PCR and sequencing.

b. Protein Expression and Purification:

  • Transform the confirmed expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed cells in LB medium with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.

  • Continue to culture the cells at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein production.

  • Harvest the cells by centrifugation and lyse them by sonication or high-pressure homogenization.

  • Purify the recombinant BBE from the cell lysate using affinity chromatography (e.g., Ni-NTA if a His-tag was included) followed by size-exclusion chromatography.

Cloning_Workflow cluster_cloning Cloning cluster_expression Expression & Purification RNA_Isolation RNA Isolation (P. somniferum) cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR Amplification of BBE gene cDNA_Synthesis->PCR_Amplification Digestion Restriction Digestion (PCR product & vector) PCR_Amplification->Digestion Ligation Ligation Digestion->Ligation Transformation_Cloning Transformation (E. coli cloning strain) Ligation->Transformation_Cloning Screening Screening & Sequencing Transformation_Cloning->Screening Transformation_Expression Transformation (E. coli expression strain) Screening->Transformation_Expression Cell_Culture Cell Culture Transformation_Expression->Cell_Culture Induction Induction (IPTG) Cell_Culture->Induction Cell_Harvesting Cell Harvesting Induction->Cell_Harvesting Lysis Cell Lysis Cell_Harvesting->Lysis Purification Purification Lysis->Purification

Workflow for cloning and expression of BBE.

Conclusion

This compound stands as a testament to the elegant complexity of plant secondary metabolism. Its role as a key branch-point intermediate enables the generation of a vast and diverse repertoire of benzylisoquinoline alkaloids with significant pharmacological activities. A thorough understanding of the biosynthetic pathways originating from this compound, their regulation, and the experimental methodologies for their study is paramount for advancing research in natural product chemistry, metabolic engineering, and the development of novel therapeutics. This guide provides a foundational resource for professionals in these fields, aiming to facilitate further exploration and exploitation of this critical metabolic crossroads.

References

(+)-Scoulerine: A Comprehensive Technical Guide on its Pharmacological Profile and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Scoulerine, a protoberberine isoquinoline (B145761) alkaloid, is a key intermediate in the biosynthesis of numerous pharmacologically significant alkaloids. Beyond its pivotal role as a biosynthetic precursor, this compound itself exhibits a diverse range of biological activities, with recent research highlighting its potential as an anticancer agent. This technical guide provides an in-depth overview of the pharmacological profile and known biological activities of this compound. It includes a summary of its antiproliferative effects, its interactions with various receptors and enzymes, and detailed experimental protocols for key biological assays. Furthermore, this guide presents visualizations of the primary signaling pathway implicated in its anticancer mechanism and a typical experimental workflow, designed to facilitate further research and drug development efforts centered on this promising natural compound.

Pharmacological Profile

The pharmacological profile of this compound is characterized by its interactions with several key cellular targets, including receptors and enzymes. While qualitative descriptions of these interactions are available, specific quantitative data for binding affinities and enzyme inhibition constants are not extensively reported in the current literature.

Receptor Binding Activities

This compound has been shown to interact with several neurotransmitter receptors. It acts as an antagonist at certain adrenoceptors and serotonin (B10506) receptors, and as an agonist at GABAA receptors. A summary of these activities is presented in Table 1.

Table 1: Receptor Binding Profile of this compound

Receptor TargetActivityQuantitative Data (Ki/EC50)
α1D-AdrenoceptorAntagonistNot Available
α2-AdrenoceptorAntagonistNot Available
5-HT ReceptorAntagonistNot Available
GABAA ReceptorAgonistNot Available

Ki: Inhibition constant; EC50: Half-maximal effective concentration. Data not available in the reviewed literature.

Enzyme Inhibition

This compound has been identified as an inhibitor of DNA topoisomerase I, an enzyme crucial for managing DNA topology during replication and transcription. This inhibition is believed to contribute to its anticancer properties.

Table 2: Enzyme Inhibition Profile of this compound

Enzyme TargetActivityQuantitative Data (IC50)
DNA Topoisomerase IInhibitorNot Available

IC50: Half-maximal inhibitory concentration. Data not available in the reviewed literature.

Known Biological Activities

The most extensively studied biological activity of this compound is its anticancer effect, which is mediated through the induction of cell cycle arrest and apoptosis in various cancer cell lines.

Antiproliferative and Cytotoxic Activity

This compound has demonstrated potent antiproliferative activity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values for specific leukemia cell lines are summarized in Table 3.

Table 3: Antiproliferative Activity of this compound

Cell LineCancer TypeIC50 (µM)
JurkatLeukemia2.7
MOLT-4Leukemia6.5
Mechanism of Anticancer Action

The anticancer mechanism of this compound is multifactorial and involves the following key events:

  • Microtubule Disruption: this compound interferes with the microtubule network of cancer cells. This disruption of the cytoskeleton is a critical initiating event in its antimitotic activity.

  • Cell Cycle Arrest: The destabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase. This is correlated with the increased phosphorylation of mitotic histone H3 at Ser10.

  • Activation of Checkpoint Kinases: The G2/M arrest triggers a DNA damage response, leading to the phosphorylation and activation of checkpoint kinases Chk1 (at Ser345) and Chk2 (at Thr68).

  • p53 Upregulation and Apoptosis Induction: Activated checkpoint kinases contribute to the upregulation of the tumor suppressor protein p53. Elevated p53 levels then initiate the apoptotic cascade, involving both the intrinsic and extrinsic pathways, as evidenced by the activation of caspases-3/7, -8, and -9.

The signaling cascade from microtubule disruption to apoptosis is illustrated in the following diagram.

scoulerine_pathway Scoulerine This compound Microtubules Microtubule Network Scoulerine->Microtubules Disruption Disruption Microtubules->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Chk1_Chk2 Activation of Chk1 (Ser345) & Chk2 (Thr68) G2M_Arrest->Chk1_Chk2 p53 p53 Upregulation Chk1_Chk2->p53 Caspases Activation of Caspases-3/7, -8, -9 p53->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Anticancer Signaling Pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological and biological characterization of this compound.

Radioligand Receptor Binding Assay (General Protocol)

This protocol describes a general method to determine the binding affinity (Ki) of this compound for a specific receptor (e.g., α1D-adrenoceptor, 5-HT receptor).

Objective: To determine the inhibitory constant (Ki) of this compound for a target receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [3H]-Prazosin for α1-adrenoceptors).

  • This compound stock solution.

  • Non-specific binding control (a high concentration of an unlabeled ligand for the target receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

  • 96-well filter plates.

  • Cell harvester.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Dilute the cell membrane preparation and the radioligand to their optimal concentrations in ice-cold assay buffer.

  • Assay Setup: In a 96-well filter plate, set up the following reactions in triplicate:

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add assay buffer, radioligand, cell membranes, and the non-specific binding control.

    • Competition Binding: Add assay buffer, radioligand, cell membranes, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions Start->Prepare_Reagents Setup_Assay Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Binding Prepare_Reagents->Setup_Assay Incubate Incubate to Reach Equilibrium Setup_Assay->Incubate Filter_Wash Filter and Wash to Separate Bound and Free Ligand Incubate->Filter_Wash Quantify Quantify Radioactivity (Scintillation Counting) Filter_Wash->Quantify Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Quantify->Analyze End End Analyze->End

Experimental Workflow for a Radioligand Receptor Binding Assay.
Cell Viability (MTT) Assay

Objective: To determine the antiproliferative effect (IC50) of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., Jurkat, MOLT-4).

  • Complete cell culture medium.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach or stabilize overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Use non-linear regression to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line.

  • Complete cell culture medium.

  • This compound stock solution.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate time.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with ice-cold PBS.

  • Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V-negative/PI-negative: Viable cells.

    • Annexin V-positive/PI-negative: Early apoptotic cells.

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative/PI-positive: Necrotic cells.

Conclusion

This compound is a bioactive natural product with a compelling pharmacological profile, most notably its potent anticancer activity. Its mechanism of action, involving microtubule disruption and subsequent induction of cell cycle arrest and apoptosis, presents a promising avenue for the development of novel antimitotic agents. While its interactions with various neurotransmitter receptors have been identified, further quantitative characterization of these binding affinities is warranted to fully elucidate its pharmacological spectrum and potential off-target effects. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to advance the investigation of this compound and its derivatives as potential therapeutic agents.

The Alkaloid (+)-Scoulerine: A Comprehensive Technical Guide on its Synonyms, Pharmacology, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Scoulerine, a benzylisoquinoline alkaloid, is a pivotal intermediate in the biosynthesis of numerous pharmacologically significant compounds. Also known by its synonyms discretamine and aequaline, this natural product has garnered considerable attention from the scientific community for its diverse biological activities.[1][2][3][4] This technical guide provides an in-depth overview of this compound, tailored for researchers, scientists, and drug development professionals. It consolidates the current knowledge on its synonyms, presents quantitative pharmacological data in a structured format, details key experimental protocols, and visualizes its complex signaling pathways.

Synonyms and Chemical Identifiers

To ensure clarity and comprehensive understanding in research and drug development, it is crucial to be aware of the various synonyms and identifiers for this compound.

Identifier Type Identifier Reference
Systematic Name (13aS)-3,10-dimethoxy-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-2,9-diol[4]
Common Synonyms Discretamine, Aequaline, Scoulerin[1][2][3]
CAS Registry Number 6451-73-6[2]
PubChem CID 439654[2]
ChEBI ID CHEBI:17129[2]
Molecular Formula C₁₉H₂₁NO₄[1]
Molecular Weight 327.38 g/mol [1]

Pharmacological Profile of this compound

This compound exhibits a multifaceted pharmacological profile, interacting with several key receptor systems and cellular pathways. Its activities range from receptor antagonism and agonism to potent anti-cancer effects.

Receptor Interactions

Studies have demonstrated that this compound acts as an antagonist at α-adrenergic and serotonin (B10506) (5-HT) receptors, and as an agonist at GABA-A receptors.[2][3] The following tables summarize the quantitative data from these studies.

Table 1: Adrenergic Receptor Antagonism of (-)-Discretamine (this compound) [5]

Receptor Subtype Preparation pA₂ Value Agonist
α₁D-AdrenoceptorRat Aorta7.60Noradrenaline
α₂-AdrenoceptorRat Aorta6.30-

Table 2: Serotonin Receptor Antagonism of (-)-Discretamine (this compound) [6]

Receptor Type Preparation pA₂ Value
5-HT ReceptorRat Aorta (denuded of endothelium)6.87

Table 3: GABA-A Receptor Activity of Scoulerine

Activity Receptor Reference
AgonistGABA-A Receptor[2][3]
Anticancer Activity

Recent research has highlighted the significant potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, induce cell cycle arrest, and promote apoptosis.[7]

Table 4: Cytotoxic Activity of Scoulerine in Leukemic Cell Lines [7]

Cell Line IC₅₀ (µM)
Jurkat~3.5
MOLT-4~4.0

The anticancer mechanism of this compound is multifactorial, involving the disruption of microtubule dynamics, activation of cell cycle checkpoints, and induction of programmed cell death.[7]

Signaling Pathways of this compound

The biological effects of this compound are mediated through its interaction with complex intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved in its anticancer activity.

scoulerine_anticancer_pathway Scoulerine Scoulerine Microtubule_Disruption Microtubule_Disruption Scoulerine->Microtubule_Disruption p53_Upregulation p53 Upregulation Scoulerine->p53_Upregulation G2M_Arrest G2M_Arrest Microtubule_Disruption->G2M_Arrest Chk1_Activation Chk1 Activation (pSer345) G2M_Arrest->Chk1_Activation Chk2_Activation Chk2 Activation (pThr68) G2M_Arrest->Chk2_Activation Apoptosis Apoptosis G2M_Arrest->Apoptosis Chk1_Activation->Apoptosis Chk2_Activation->Apoptosis p53_Upregulation->Apoptosis Caspase_Activation Caspase Activation (Caspase-3/7, -8, -9) Apoptosis->Caspase_Activation

Caption: Anticancer signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers investigating this compound.

Protocol 1: Radioligand Binding Assay for Adrenoceptor Antagonism

This protocol is adapted from studies on (-)-discretamine.[5]

  • Membrane Preparation:

    • Isolate rat vas deferens, spleen, or aorta in ice-cold buffer.

    • Homogenize the tissues in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]-prazosin for α₁-adrenoceptors), and varying concentrations of this compound or a competing unlabeled ligand.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding.

    • Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

radioligand_binding_workflow Tissue_Homogenization Tissue Homogenization (e.g., Rat Aorta) Membrane_Isolation Membrane Isolation (Centrifugation) Tissue_Homogenization->Membrane_Isolation Incubation Incubation (Membranes, Radioligand, Scoulerine) Membrane_Isolation->Incubation Filtration Rapid Filtration Incubation->Filtration Radioactivity_Measurement Radioactivity Measurement (Scintillation Counting) Filtration->Radioactivity_Measurement Data_Analysis Data Analysis (IC50, Ki calculation) Radioactivity_Measurement->Data_Analysis

Caption: Experimental workflow for radioligand binding assay.

Protocol 2: Functional Assay for Adrenoceptor Antagonism in Isolated Rat Vas Deferens

This protocol is based on the methodology used for (-)-discretamine.[5]

  • Tissue Preparation:

    • Euthanize a male rat and dissect the vas deferens.

    • Mount the prostatic portion of the vas deferens in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Allow the tissue to equilibrate under a resting tension for a specified period.

  • Contraction Measurement:

    • Record isometric contractions using a force transducer connected to a data acquisition system.

    • Generate a cumulative concentration-response curve for an agonist (e.g., noradrenaline) to establish a baseline response.

    • Wash the tissue and allow it to return to the baseline.

  • Antagonist Evaluation:

    • Incubate the tissue with a specific concentration of this compound for a defined period.

    • Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.

    • Repeat this process with increasing concentrations of this compound.

  • Data Analysis:

    • Construct Schild plots to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Protocol 3: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds like scoulerine.[7]

  • Cell Culture:

    • Culture cancer cell lines (e.g., Jurkat, MOLT-4) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

  • Treatment:

    • Seed the cells in 96-well plates at a predetermined density.

    • After allowing the cells to adhere (for adherent cell lines), treat them with various concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell growth, using non-linear regression analysis.

Protocol 4: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation of proteins involved in signaling pathways affected by scoulerine.[7]

  • Cell Lysis:

    • Treat cultured cancer cells with this compound for the desired time.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in a sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p53, anti-phospho-Chk1).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

    • Wash the membrane to remove unbound secondary antibody.

  • Detection:

    • Add a chemiluminescent substrate to the membrane.

    • Detect the signal using an imaging system.

    • Analyze the band intensities to quantify the protein levels.

western_blot_workflow Cell_Lysis Cell Lysis and Protein Extraction SDS_PAGE SDS-PAGE (Protein Separation) Cell_Lysis->SDS_PAGE Protein_Transfer Protein Transfer (to Membrane) SDS_PAGE->Protein_Transfer Immunoblotting Immunoblotting (Primary & Secondary Antibodies) Protein_Transfer->Immunoblotting Detection Chemiluminescent Detection and Imaging Immunoblotting->Detection Data_Analysis Band Intensity Analysis Detection->Data_Analysis

References

The Metabolic Conversion of (S)-Reticuline to (S)-Scoulerine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of (S)-reticuline to (S)-scoulerine represents a pivotal step in the biosynthesis of a diverse array of benzylisoquinoline alkaloids (BIAs), a class of plant secondary metabolites with significant pharmacological activities. This reaction is catalyzed by the flavin-dependent enzyme, berberine (B55584) bridge enzyme (BBE). The formation of the berberine bridge creates the tetracyclic core structure of protoberberine alkaloids, which are precursors to numerous other BIA classes. This technical guide provides an in-depth overview of this critical metabolic conversion, including the enzymatic mechanism, quantitative kinetic data, detailed experimental protocols for enzyme assays and product analysis, and visual representations of the biochemical pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug development.

Introduction

(S)-Reticuline is a central branch-point intermediate in the biosynthesis of over 2,500 identified benzylisoquinoline alkaloids (BIAs). Its metabolic fate dictates the production of various BIA subclasses, including morphinans, protoberberines, and benzophenanthridines. The conversion of (S)-reticuline to (S)-scoulerine is the committed step in the biosynthesis of protoberberine and related alkaloids. This oxidative cyclization is catalyzed by the berberine bridge enzyme (BBE), a flavoprotein that forms a new carbon-carbon bond between the N-methyl group of (S)-reticuline and its phenolic ring, creating the characteristic "berberine bridge".[1][2] Understanding the mechanism and kinetics of this enzymatic transformation is crucial for the metabolic engineering of microorganisms to produce high-value BIAs and for the development of novel biocatalysts.

The Catalytic Enzyme: Berberine Bridge Enzyme (BBE)

Berberine bridge enzyme (BBE) is a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidase.[1][2] It catalyzes the stereospecific conversion of (S)-reticuline to (S)-scoulerine. The enzyme is typically localized to the vacuole in plant cells. The reaction involves the oxidation of the N-methyl group and subsequent ring closure.

Reaction Mechanism

The precise catalytic mechanism of BBE has been a subject of investigation, with evidence supporting both a concerted and a stepwise mechanism.

  • Proposed Concerted Mechanism: This mechanism suggests a base-catalyzed proton abstraction from the phenolic hydroxyl group of (S)-reticuline, which occurs concurrently with a hydride transfer from the N-methyl group to the FAD cofactor and the subsequent C-C bond formation.[1][2] Structural and biochemical studies have identified a glutamate (B1630785) residue (Glu417 in Eschscholzia californica BBE) as the key catalytic base responsible for proton abstraction.[2]

  • Proposed Stepwise Mechanism: An alternative hypothesis proposes a two-step process. The first step involves the oxidation of the N-methyl group to form a methylene (B1212753) iminium ion intermediate. This is followed by a nucleophilic attack from the deprotonated phenolic ring to complete the cyclization.[2]

The following diagram illustrates the overall metabolic conversion:

Metabolic_Pathway SReticuline (S)-Reticuline SScoulerine (S)-Scoulerine SReticuline->SScoulerine O2, FAD BBE Berberine Bridge Enzyme (BBE) SReticuline->BBE BBE->SScoulerine

Diagram 1: Metabolic conversion of (S)-Reticuline to (S)-Scoulerine.

Quantitative Data

The kinetic parameters of Berberine Bridge Enzyme have been characterized, providing insights into its catalytic efficiency. The following table summarizes key quantitative data for the wild-type enzyme from Eschscholzia californica and several active site variants.

Enzyme Variantkcat (s⁻¹)Km (µM)kcat/Km (s⁻¹µM⁻¹)Reductive Rate (s⁻¹)Oxidative Rate (s⁻¹)
Wild-type 1.5 ± 0.11.3 ± 0.21.152.3 ± 0.12.5 ± 0.1
Y106F 0.8 ± 0.11.5 ± 0.30.531.2 ± 0.12.4 ± 0.1
E417Q 0.001 ± 0.00011.2 ± 0.40.00080.0015 ± 0.00012.6 ± 0.1
H459A 1.2 ± 0.11.8 ± 0.30.671.9 ± 0.12.3 ± 0.1

Data adapted from Winkler et al., 2008. All kinetic data were measured at pH 9.0.

Experimental Protocols

Berberine Bridge Enzyme (BBE) Assay - Steady-State Kinetics

This protocol describes a standard method for determining the steady-state kinetic parameters of BBE using HPLC analysis.

Materials:

  • Purified Berberine Bridge Enzyme

  • (S)-Reticuline (substrate)

  • (S)-Scoulerine (standard)

  • Buffer: 50 mM Tris-HCl, pH 9.0

  • Quenching solution: 1 M HCl

  • HPLC system with a C18 column

  • Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient elution)

  • UV detector

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 9.0) and varying concentrations of (S)-reticuline (e.g., 0.5 µM to 20 µM).

  • Enzyme Addition: Initiate the reaction by adding a known concentration of purified BBE to the reaction mixture. The final enzyme concentration should be in the nanomolar range to ensure initial velocity conditions.

  • Incubation: Incubate the reaction at a constant temperature (e.g., 30°C) for a specific time period (e.g., 5-20 minutes), ensuring the reaction is in the linear range of product formation.

  • Quenching: Stop the reaction by adding an equal volume of 1 M HCl.

  • Analysis:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by HPLC to quantify the amount of (S)-scoulerine produced.

    • Use a standard curve of (S)-scoulerine to determine the product concentration.

  • Data Analysis:

    • Calculate the initial velocity (v₀) for each substrate concentration.

    • Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

The following diagram outlines the general workflow for a BBE assay:

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prep_Buffer Prepare Buffer (50 mM Tris-HCl, pH 9.0) Mix Combine Buffer and (S)-Reticuline Prep_Buffer->Mix Prep_Substrate Prepare (S)-Reticuline Stock Solution Prep_Substrate->Mix Add_Enzyme Add Purified BBE Mix->Add_Enzyme Incubate Incubate at 30°C Add_Enzyme->Incubate Quench Quench with 1 M HCl Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Data_Analysis Calculate Kinetic Parameters HPLC->Data_Analysis

Diagram 2: General workflow for a Berberine Bridge Enzyme assay.
HPLC Method for (S)-Reticuline and (S)-Scoulerine Analysis

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A: Water with 0.1% Formic Acid Mobile Phase B: Acetonitrile with 0.1% Formic Acid Gradient:

  • 0-2 min: 10% B

  • 2-15 min: 10-50% B (linear gradient)

  • 15-18 min: 50% B

  • 18-20 min: 10% B (re-equilibration) Flow Rate: 1.0 mL/min Detection: UV at 280 nm Injection Volume: 10 µL

Retention Times (approximate):

  • (S)-Reticuline: ~7-9 minutes

  • (S)-Scoulerine: ~10-12 minutes

Conclusion

The metabolic conversion of (S)-reticuline to (S)-scoulerine, catalyzed by the berberine bridge enzyme, is a cornerstone of benzylisoquinoline alkaloid biosynthesis. A thorough understanding of this reaction, from its underlying mechanism to its quantitative kinetics, is essential for advancing the fields of metabolic engineering and synthetic biology. The detailed protocols and data presented in this guide offer a practical resource for researchers aiming to study and harness this important enzymatic transformation for the production of valuable pharmaceutical compounds. Further research into the structure-function relationships of BBE and the discovery of novel BBE variants with altered substrate specificities will continue to expand the synthetic capabilities of biocatalysis.

References

(+)-Scoulerine: A Technical Whitepaper on its Preliminary Anticancer and Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the emerging research on (+)-Scoulerine, a protoberberine isoquinoline (B145761) alkaloid. It details the compound's demonstrated anticancer activities and explores its potential, yet currently uninvestigated, neuroprotective properties based on the activities of structurally related alkaloids. This guide includes quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to support further research and development.

Section 1: Anticancer Properties of this compound

This compound has demonstrated significant potential as an anticancer agent, primarily through its ability to disrupt microtubule dynamics, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines.

Mechanism of Action

Research indicates that this compound exerts its potent antiproliferative and pro-apoptotic functions through a multi-faceted mechanism. The core actions include interference with microtubule elements of the cytoskeleton, activation of checkpoint kinase signaling, and upregulation of tumor suppressor proteins.[1] The compound has been shown to induce G2/M phase cell cycle arrest, leading to the breakdown of the microtubule network and ultimately culminating in apoptotic cell death.[1]

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound have been quantified across several human leukemic cell lines, with IC50 values indicating potent activity.

Cell LineCancer TypeIC50 Value (µM)
JurkatLeukemia2.7
MOLT-4Leukemia3.1
RajiLeukemia6.5
HL-60Leukemia4.2
U-937Leukemia5.8
HEL 92.1.7Leukemia5.1
Data sourced from a study evaluating the effect of this compound on the metabolic activity of leukemic cells.[1]

Furthermore, the xCELLigence system, which measures cell proliferation in real-time, revealed that this compound possesses potent antiproliferative activity against lung, ovarian, and breast carcinoma cell lines.[1]

Signaling Pathways in Anticancer Activity

This compound's induction of cell cycle arrest and apoptosis is mediated by specific signaling cascades. Treatment of cancer cells with this compound leads to:

  • Cell Cycle Arrest: An increase in the phosphorylation of checkpoint kinases Chk1 (at Ser345) and Chk2 (at Thr68), along with mitotic histone H3 (at Ser10).[1] This indicates activation of the ATR/ATM kinase-dependent cell cycle checkpoint signaling.[1]

  • Apoptosis Induction: Upregulation of the p53 tumor suppressor protein and activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3/7).[1] This is further confirmed by increased Annexin V labeling and TUNEL-positive cells, indicating phosphatidylserine (B164497) externalization and DNA fragmentation, respectively.[1]

Scoulerine Scoulerine Microtubules Microtubule Disruption Scoulerine->Microtubules p53 p53 Upregulation Scoulerine->p53 ATR_ATM ATR/ATM Kinase Activation Microtubules->ATR_ATM Chk1_Chk2 p-Chk1 (Ser345) p-Chk2 (Thr68) ATR_ATM->Chk1_Chk2 G2M_Arrest G2/M Phase Cell Cycle Arrest Chk1_Chk2->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspases Caspase-8, -9, -3/7 Activation p53->Caspases Caspases->Apoptosis

Anticancer signaling pathway of this compound.
Experimental Protocols

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Add 100 µL of each concentration to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Solubilization: Remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

  • Objective: To determine the effect of this compound on cell cycle phase distribution.

  • Procedure:

    • Treatment: Treat cells (e.g., Jurkat, MOLT-4) with this compound (e.g., 5 µM) for a specified time (e.g., 16 hours).

    • Harvesting: Harvest cells by centrifugation, wash with ice-cold PBS.

    • Fixation: Resuspend the cell pellet in 70% ice-cold ethanol (B145695) while vortexing gently and fix overnight at -20°C.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Analysis: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G1, S, and G2/M phases is determined by analyzing DNA content histograms.

  • Objective: To quantify the percentage of apoptotic and necrotic cells.

  • Procedure:

    • Treatment: Treat cells with this compound for the desired time (e.g., 24 hours).

    • Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

    • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate for 15 minutes in the dark at room temperature.

    • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Objective: To analyze the expression levels of key proteins in cell cycle and apoptosis pathways.

  • Procedure:

    • Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

    • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p53, anti-caspase-3, anti-p-Chk1, anti-β-actin) overnight at 4°C.

    • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Section 2: Potential Neuroprotective Properties of this compound

While direct experimental evidence for the neuroprotective effects of this compound is not yet available in the scientific literature, its classification as an isoquinoline alkaloid provides a strong rationale for investigation. Many compounds in this class exhibit significant neuroprotective activities through various mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic actions.[1][2][3]

Postulated Mechanisms Based on Isoquinoline Alkaloids

The neuroprotective effects of isoquinoline alkaloids are often attributed to their ability to modulate signaling pathways involved in neurodegeneration.[3][4] Key mechanisms include:

  • Anti-Neuroinflammation: Isoquinoline alkaloids can suppress the activation of microglia and astrocytes, the primary immune cells of the central nervous system. This reduces the production of neurotoxic pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), TNF-α, and IL-1β, often by inhibiting the NF-κB and MAPK signaling pathways.[5][6]

  • Antioxidant Activity: These compounds can mitigate oxidative stress, a key factor in neuronal damage.[3] This is achieved by scavenging free radicals and upregulating endogenous antioxidant defenses through pathways like the Nrf2/HO-1 axis.[7]

  • Regulation of Autophagy: Some alkaloids can promote autophagy, a cellular process that clears misfolded and aggregated proteins (like amyloid-beta and α-synuclein), which are hallmarks of diseases like Alzheimer's and Parkinson's.[3]

  • Inhibition of Apoptosis: By modulating apoptotic pathways, these compounds can prevent programmed cell death in neurons.[2][3]

cluster_0 Oxidative Stress cluster_1 Neuroinflammation ROS ROS Nrf2 Nrf2 Activation ROS->Nrf2 Scoulerine_ox This compound (postulated) Scoulerine_ox->Nrf2 ARE Antioxidant Response Element Nrf2->ARE Antioxidant_Enzymes HO-1, SOD, CAT ARE->Antioxidant_Enzymes LPS Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Pathway LPS->NFkB Scoulerine_inf This compound (postulated) Scoulerine_inf->NFkB Cytokines TNF-α, IL-1β, iNOS NFkB->Cytokines

Postulated neuroprotective signaling pathways.
Experimental Protocols for Future Investigation

The following protocols are standard methods to evaluate the potential neuroprotective effects of a novel compound like this compound.

  • Objective: To assess the anti-neuroinflammatory activity of this compound.

  • Procedure:

    • Cell Culture: Culture BV-2 microglial cells in 96-well or 24-well plates.

    • Pre-treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS, e.g., 1 µg/mL).

    • Incubation: Incubate for 24 hours.

    • Analysis:

      • Nitric Oxide (NO) Production: Measure NO levels in the supernatant using the Griess reagent.

      • Pro-inflammatory Cytokines: Quantify levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.

      • Cell Viability: Confirm that the observed effects are not due to cytotoxicity using an MTT or LDH assay on the remaining cells.

  • Objective: To determine if this compound can protect neuronal cells from oxidative damage.

  • Procedure:

    • Cell Culture: Culture SH-SY5Y human neuroblastoma cells. For a more neuronal phenotype, differentiation can be induced with retinoic acid.

    • Pre-treatment: Pre-treat cells with this compound for a specified duration (e.g., 2-24 hours).

    • Induction of Oxidative Stress: Expose cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂, e.g., 100-200 µM) for 24 hours.

    • Analysis:

      • Cell Viability: Measure neuronal survival using the MTT assay. An increase in viability in Scoulerine-treated groups compared to the H₂O₂-only group indicates protection.

      • Intracellular ROS: Measure reactive oxygen species levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

start Select In Vitro Model (e.g., SH-SY5Y, BV-2) treatment Pre-treat with this compound start->treatment insult Apply Neurotoxic Insult (e.g., H₂O₂, LPS) treatment->insult viability Assess Cell Viability (MTT) insult->viability ros Measure ROS Levels insult->ros inflammation Measure Inflammatory Markers (NO, Cytokines) insult->inflammation end Determine Neuroprotective Efficacy viability->end western Analyze Signaling Proteins (Western Blot) ros->western inflammation->western western->end

Workflow for in vitro neuroprotection screening.

Conclusion

This compound is an isoquinoline alkaloid with well-documented anticancer properties, acting as a potent antimitotic agent that induces cell cycle arrest and apoptosis in cancer cells.[1] While its neuroprotective capacity has not been directly studied, the established mechanisms of related alkaloids suggest a high probability of similar effects. The compound's potential to combat oxidative stress and neuroinflammation warrants dedicated investigation. The experimental frameworks provided in this guide offer a clear path for researchers to systematically evaluate this compound's therapeutic potential in both oncology and neurodegenerative disease models. Further research is strongly encouraged to explore these promising preliminary findings.

References

The Crucial Junction: (+)-Scoulerine as a Biosynthetic Precursor to Berberine and Sanguinarine

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Development and Plant Biochemistry

Introduction

The benzylisoquinoline alkaloids (BIAs) represent a vast and structurally diverse class of plant secondary metabolites, many of which possess significant pharmacological activities. Among these, berberine (B55584) and sanguinarine (B192314) are prominent compounds with a long history of use in traditional medicine and are subjects of intensive modern research for their antimicrobial, anti-inflammatory, and anticancer properties. The biosynthesis of these complex molecules in plants involves a series of intricate enzymatic reactions. Central to the production of both berberine and sanguinarine is the branch-point intermediate, (+)-scoulerine. This technical guide provides an in-depth exploration of the biosynthetic pathways diverging from this compound and details the experimental methodologies employed to elucidate these complex processes.

The Biosynthetic Fork: From (S)-Reticuline to this compound

The journey to berberine and sanguinarine begins with the central precursor (S)-reticuline, which itself is derived from tyrosine. The critical step leading to the formation of the protoberberine scaffold of this compound is catalyzed by the FAD-dependent enzyme, berberine bridge enzyme (BBE) . BBE facilitates an oxidative cyclization of the N-methyl group of (S)-reticuline to form a methylene (B1212753) bridge, yielding this compound.[1][2] This reaction is a pivotal commitment step, directing the metabolic flow towards the synthesis of a wide array of protoberberine and benzophenanthridine alkaloids.[1]

Divergent Pathways from this compound

From this compound, the biosynthetic routes to berberine and sanguinarine diverge, each involving a unique set of enzymatic transformations.

The Path to Berberine

The biosynthesis of berberine from this compound is a relatively direct pathway involving three key enzymatic steps:

  • O-methylation: The first step is the methylation of the 9-hydroxyl group of this compound, catalyzed by (S)-scoulerine 9-O-methyltransferase (S9OMT) , to produce (S)-tetrahydrocolumbamine.[2]

  • Methylenedioxy Bridge Formation: Subsequently, canadine synthase (CAS) , a cytochrome P450-dependent enzyme, catalyzes the formation of a methylenedioxy bridge on the A ring to yield (S)-canadine.

  • Oxidation: The final step is the oxidation of (S)-canadine by (S)-tetrahydroprotoberberine oxidase (STOX) to form the quaternary aromatic alkaloid, berberine.

The Path to Sanguinarine

The conversion of this compound to sanguinarine follows a more complex, multi-step pathway that leads to the formation of a benzophenanthridine alkaloid:

  • Methylenedioxy Bridge Formation: The pathway initiates with the formation of a methylenedioxy bridge on the D ring of this compound by cheilanthifoline synthase (CheSyn) , producing (S)-cheilanthifoline. This is followed by the formation of a second methylenedioxy bridge on the A ring by stylopine synthase (StySyn) to give (S)-stylopine.

  • N-methylation: The tertiary amine of (S)-stylopine is then N-methylated by tetrahydroprotoberberine N-methyltransferase (TNMT) to yield N-methylstylopine.

  • Hydroxylation and Ring Opening: A series of hydroxylations and a ring cleavage event occur, starting with the 14-hydroxylation of N-methylstylopine by methyltetrahydroprotoberberine 14-monooxygenase (MSH) . The subsequent intermediate is hydroxylated at the 6-position by protopine 6-hydroxylase (P6H) , leading to the formation of protopine, which then undergoes rearrangement to yield dihydrosanguinarine (B1196270).

  • Final Oxidation: The biosynthesis culminates with the oxidation of dihydrosanguinarine by dihydrobenzophenanthridine oxidase (DBOX) to produce the final product, sanguinarine.

Data Presentation: Key Enzymes

The following table summarizes the key enzymes involved in the biosynthesis of berberine and sanguinarine starting from the common precursor, this compound.

Enzyme NameAbbreviationReaction CatalyzedSubcellular Localization
Berberine Pathway
(S)-scoulerine 9-O-methyltransferaseS9OMTThis compound → (S)-TetrahydrocolumbamineCytosol
Canadine synthaseCAS(S)-Tetrahydrocolumbamine → (S)-CanadineEndoplasmic Reticulum
(S)-tetrahydroprotoberberine oxidaseSTOX(S)-Canadine → BerberineVesicles
Sanguinarine Pathway
Cheilanthifoline synthaseCheSynThis compound → (S)-CheilanthifolineEndoplasmic Reticulum
Stylopine synthaseStySyn(S)-Cheilanthifoline → (S)-StylopineEndoplasmic Reticulum
Tetrahydroprotoberberine N-methyltransferaseTNMT(S)-Stylopine → N-MethylstylopineCytosol
Methyltetrahydroprotoberberine 14-monooxygenaseMSHN-Methylstylopine → 14-Hydroxy-N-methylstylopineEndoplasmic Reticulum
Protopine 6-hydroxylaseP6HIntermediate → ProtopineEndoplasmic Reticulum
Dihydrobenzophenanthridine oxidaseDBOXDihydrosanguinarine → SanguinarineVesicles

Mandatory Visualizations

Biosynthetic Pathways cluster_common Common Pathway cluster_berberine Berberine Pathway cluster_sanguinarine Sanguinarine Pathway S_Reticuline (S)-Reticuline Scoulerine This compound S_Reticuline->Scoulerine BBE Tetrahydrocolumbamine (S)-Tetrahydrocolumbamine Scoulerine->Tetrahydrocolumbamine S9OMT Cheilanthifoline (S)-Cheilanthifoline Scoulerine->Cheilanthifoline CheSyn Canadine (S)-Canadine Tetrahydrocolumbamine->Canadine CAS Berberine Berberine Canadine->Berberine STOX Stylopine (S)-Stylopine Cheilanthifoline->Stylopine StySyn N_Methylstylopine N-Methylstylopine Stylopine->N_Methylstylopine TNMT Intermediates Hydroxylated Intermediates & Protopine N_Methylstylopine->Intermediates MSH, P6H Dihydrosanguinarine Dihydrosanguinarine Intermediates->Dihydrosanguinarine Rearrangement Sanguinarine Sanguinarine Dihydrosanguinarine->Sanguinarine DBOX

Caption: Biosynthetic pathways from this compound to berberine and sanguinarine.

Experimental Protocols

The elucidation of these biosynthetic pathways has been made possible through a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Enzyme Assays

a) Berberine Bridge Enzyme (BBE) Assay

This assay is designed to measure the conversion of (S)-reticuline to (S)-scoulerine.

  • Reaction Mixture: A typical 200 µL reaction mixture contains 50 mM buffer (e.g., CHES, pH 9.0), varying concentrations of (R,S)-reticuline (e.g., 0.2-6.0 µM), and a low concentration of purified BBE (e.g., 0.5 nM).[3]

  • Initiation and Termination: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 25°C).[3] At specific time intervals, the reaction is quenched by adding an equal volume of a strong base, such as 1 N NaOH.[3]

  • Analysis: The substrate and product are separated and quantified using High-Performance Liquid Chromatography (HPLC). An isocratic elution with a mobile phase such as 65% methanol (B129727) and 35% 50 mM potassium phosphate, pH 7.0, can be used.[3] The formation of (S)-scoulerine is monitored by UV detection.

b) (S)-scoulerine 9-O-methyltransferase (S9OMT) Assay

This assay measures the methylation of this compound.

  • Reaction Mixture: A 200 µL reaction mixture includes glycine-NaOH buffer (pH 9.0), sodium ascorbate (B8700270) (to prevent oxidation), this compound, radiolabeled S-adenosyl-L-methionine ([³H]SAM) as the methyl donor, and the enzyme extract.[4]

  • Incubation and Termination: The mixture is incubated at 30°C for a defined period (e.g., 20 minutes). The reaction is stopped by the addition of Tris-HCl buffer and an organic solvent like isoamyl alcohol.[4]

  • Analysis: After vigorous mixing and centrifugation, an aliquot of the organic phase containing the radiolabeled product is taken for liquid scintillation counting to quantify the amount of product formed.[4]

Metabolite Analysis by HPLC

A robust HPLC method is essential for the separation and quantification of berberine and sanguinarine in plant extracts.

  • Instrumentation: An HPLC system equipped with a diode array detector (DAD) and a C18 column is typically used.[5][6]

  • Mobile Phase: A gradient elution is often employed. For instance, an increasing gradient of acetonitrile (B52724) in 1% acetic acid in water can effectively separate the alkaloids.[5]

  • Detection: The alkaloids are monitored at a specific wavelength, commonly 254 nm, and identified based on their retention times and UV spectra compared to authentic standards.[5]

  • Quantification: Calibration curves are generated for each alkaloid using standards of known concentrations to quantify their amounts in the plant extracts.[6]

Subcellular Localization of Enzymes

Determining the subcellular location of biosynthetic enzymes provides crucial insights into the organization of the metabolic pathway.

a) Sucrose (B13894) Density Gradient Fractionation

This technique separates cellular organelles based on their density.

  • Homogenization: Plant tissue is gently homogenized in an isotonic buffer to break the cell walls while keeping the organelles intact.[7]

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugations at increasing speeds to obtain different fractions (e.g., nuclei, mitochondria, microsomes).[8][9]

  • Gradient Centrifugation: The microsomal fraction is layered on top of a linear sucrose gradient (e.g., 20% to 55% sucrose) and centrifuged at high speed.[10] Organelles will sediment to a position in the gradient that corresponds to their buoyant density.[11]

  • Analysis: Fractions are collected and analyzed for the presence of the enzyme of interest (e.g., by Western blotting) and marker enzymes for specific organelles (e.g., calreticulin (B1178941) for the endoplasmic reticulum).

b) Immunogold Labeling and Electron Microscopy

This high-resolution technique allows for the precise localization of proteins within cellular structures.

  • Fixation and Embedding: Plant tissue is fixed with agents like paraformaldehyde and glutaraldehyde, dehydrated, and embedded in a resin such as LR White.[12][13]

  • Sectioning: Ultrathin sections of the embedded tissue are cut and placed on grids.[12]

  • Immunolabeling: The sections are incubated with a primary antibody specific to the target enzyme, followed by a secondary antibody conjugated to gold particles of a specific size.[14][15]

  • Visualization: The sections are stained with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate) and examined under a transmission electron microscope. The gold particles appear as electron-dense dots, revealing the location of the enzyme.[12]

Elicitor Treatment of Plant Cell Cultures

Elicitors are molecules that induce defense responses in plants, often leading to an increased production of secondary metabolites.

  • Cell Culture Establishment: A stable plant cell suspension culture is established in a suitable liquid medium (e.g., Murashige and Skoog medium).[16]

  • Elicitor Application: A known concentration of an elicitor (e.g., chitosan, methyl jasmonate, or fungal cell wall extracts) is added to the cell culture.[17][18]

  • Incubation: The cultures are incubated for a specific period, during which samples of cells and medium can be collected at different time points.

  • Analysis: The collected samples are analyzed for changes in the accumulation of the target alkaloids (e.g., by HPLC) and for the expression levels of biosynthetic genes (e.g., by qRT-PCR). This allows for the study of the regulation of the biosynthetic pathway.[19]

Experimental_Workflow cluster_workflow Workflow for Elicitor-Induced Alkaloid Production Analysis start Establish Plant Cell Suspension Culture add_elicitor Add Elicitor (e.g., Methyl Jasmonate) start->add_elicitor incubate Incubate and Collect Samples Over Time add_elicitor->incubate harvest Harvest Cells and Medium incubate->harvest extract Extract Alkaloids (from cells and medium) harvest->extract hplc Analyze by HPLC-DAD extract->hplc quantify Quantify Berberine and Sanguinarine hplc->quantify

Caption: A typical experimental workflow for studying elicitor effects.

Conclusion

This compound stands as a critical metabolic hub in the biosynthesis of the pharmacologically important alkaloids berberine and sanguinarine. Understanding the enzymatic control at this branch point and the subsequent divergent pathways is fundamental for any research aimed at the metabolic engineering of these compounds in plants or microbial systems. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate these intricate biosynthetic networks, paving the way for the enhanced production of valuable natural products and the development of novel therapeutic agents.

References

Understanding the stereochemistry of the (+)-Scoulerine enantiomer.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of the (+)-Scoulerine enantiomer. It delves into its absolute configuration, biosynthetic and chemical synthesis pathways, and its multifaceted pharmacological activities. Detailed experimental protocols for key synthetic and analytical procedures are provided, alongside a quantitative summary of its physicochemical and biological properties. Furthermore, this guide visualizes the key signaling pathways associated with its anticancer and neuropharmacological effects using the DOT language for clear, structured representation.

Introduction

Scoulerine (B1208951) is a protoberberine alkaloid that serves as a crucial intermediate in the biosynthesis of numerous isoquinoline (B145761) alkaloids in plants. It exists as a pair of enantiomers, this compound and (-)-Scoulerine, which exhibit distinct biological activities. The naturally occurring enantiomer, this compound, has been identified as (S)-Scoulerine and is the focus of significant research due to its promising therapeutic potential, including sedative, muscle-relaxant, and anticancer properties.[1][2] Understanding the precise three-dimensional arrangement of atoms, or stereochemistry, of this compound is paramount for elucidating its mechanism of action, designing stereoselective syntheses, and developing it as a potential therapeutic agent.

Stereochemistry and Physicochemical Properties

The absolute configuration of the dextrorotatory enantiomer of scoulerine, this compound, has been determined to be (S). This was established through chemical correlation with natural amino acids and by means of optical rotatory dispersion studies.

Table 1: Physicochemical and Biological Data for Scoulerine Enantiomers

Property(+)-(S)-Scoulerine(-)-(R)-Scoulerine
Absolute Configuration SR
Specific Optical Rotation +287° (c 0.22 in MeOH)-285° (c 0.23 in MeOH)
Enantiomeric Excess (ee) >97% (via chemoenzymatic synthesis)[2]Not reported
Anticancer Activity (IC50) 2.7 - 6.5 µM (in various leukemic cell lines)[3]Not reported
Acetylcholinesterase Inhibition (MIR) 0.0015 nmol[4]Not reported

Synthesis and Enantioselective Resolution

The synthesis of enantiomerically pure (+)-(S)-Scoulerine can be achieved through both chemical and biocatalytic methods.

Chemical Synthesis via Bischler-Napieralski Reaction and Resolution

A common strategy for the synthesis of the scoulerine backbone is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide. The resulting racemic mixture can then be resolved to isolate the desired (+)-(S)-enantiomer.

Experimental Protocol: Synthesis and Resolution of Scoulerine

Step 1: Synthesis of Racemic Scoulerine via Bischler-Napieralski Reaction

  • Preparation of the Amide Precursor: A suitable β-phenylethylamine is acylated with a phenylacetic acid derivative to form the corresponding amide.

  • Cyclization: The amide is dissolved in a suitable solvent (e.g., toluene) and treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) at reflux. This effects an intramolecular electrophilic aromatic substitution to yield a 3,4-dihydroisoquinoline (B110456) intermediate.

  • Reduction: The resulting imine is reduced, typically with sodium borohydride (B1222165) (NaBH₄) in methanol, to yield the racemic tetrahydroisoquinoline core.

  • Berberine (B55584) Bridge Formation: Further enzymatic or chemical steps are required to form the characteristic berberine bridge of the scoulerine structure.

Step 2: Resolution of Racemic Scoulerine

  • Diastereomeric Salt Formation: The racemic scoulerine is treated with a chiral resolving agent, such as a chiral acid (e.g., (+)-tartaric acid), in a suitable solvent to form diastereomeric salts.

  • Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility through fractional crystallization.

  • Liberation of the Enantiomer: The desired diastereomeric salt is treated with a base to liberate the enantiomerically pure (+)-(S)-Scoulerine.

Chemoenzymatic Synthesis using Berberine Bridge Enzyme (BBE)

A highly efficient and enantioselective method for the synthesis of (+)-(S)-Scoulerine is the use of the Berberine Bridge Enzyme (BBE).[1][2] This enzyme catalyzes the oxidative C-C bond formation from (S)-reticuline to directly yield (S)-Scoulerine with high enantiomeric excess.

Experimental Protocol: Chemoenzymatic Synthesis of (+)-(S)-Scoulerine
  • Substrate Preparation: (S)-Reticuline is synthesized or obtained commercially.

  • Enzymatic Reaction:

    • A biphasic system of toluene (B28343) and buffer (e.g., 70:30) is prepared.

    • (S)-Reticuline is dissolved in the organic phase.

    • Recombinant Berberine Bridge Enzyme (BBE) and a catalase (to remove the hydrogen peroxide byproduct) are added to the aqueous buffer.

    • The reaction is stirred vigorously at an optimal temperature (e.g., 30°C) for a set period (e.g., 24 hours), ensuring sufficient aeration.

  • Extraction and Purification:

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic extracts are dried and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to yield enantiomerically pure (+)-(S)-Scoulerine.

cluster_synthesis Synthesis of this compound Racemic Reticuline Racemic Reticuline BBE BBE Racemic Reticuline->BBE Kinetic Resolution (S)-Scoulerine (S)-Scoulerine BBE->(S)-Scoulerine Oxidative Cyclization (R)-Reticuline (R)-Reticuline BBE->(R)-Reticuline Unreacted

Caption: Chemoenzymatic synthesis of (+)-(S)-Scoulerine.

Biological Activities and Signaling Pathways

(+)-(S)-Scoulerine exhibits a range of pharmacological activities, primarily impacting the central nervous system and demonstrating potent anticancer effects.

Anticancer Activity: Microtubule Disruption and Apoptosis

(+)-(S)-Scoulerine exerts its anticancer effects by disrupting the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[3] This process involves the activation of checkpoint kinases and the p53 tumor suppressor protein.

cluster_apoptosis Anticancer Signaling of this compound Scoulerine Scoulerine Microtubules Microtubules Scoulerine->Microtubules Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Chk1_Chk2 Activation of Chk1/Chk2 G2M_Arrest->Chk1_Chk2 p53 p53 Upregulation Chk1_Chk2->p53 Caspases Caspase Activation p53->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptotic pathway induced by this compound.

Neuropharmacological Activity: Receptor Interactions

(+)-(S)-Scoulerine acts as an antagonist at α1D-adrenoceptors and 5-HT receptors, and as an agonist at GABA-A receptors.[5] These interactions are believed to contribute to its sedative and muscle-relaxant properties.

As an antagonist, this compound blocks the Gq-coupled signaling pathway typically activated by norepinephrine, preventing the downstream release of intracellular calcium.

cluster_alpha1d α1D-Adrenoceptor Antagonism by this compound Scoulerine Scoulerine Alpha1D α1D-Adrenoceptor Scoulerine->Alpha1D Blocks Gq Gq Protein Alpha1D->Gq Activates (Inhibited) PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release

Caption: α1D-Adrenoceptor signaling antagonism.

Similarly, by blocking 5-HT receptors (likely the Gq-coupled 5-HT2A subtype), this compound inhibits serotonin-mediated signaling.

cluster_5ht 5-HT Receptor Antagonism by this compound Scoulerine Scoulerine FiveHT 5-HT Receptor Scoulerine->FiveHT Blocks Gq_11 Gq/11 Protein FiveHT->Gq_11 Activates (Inhibited) PLC_beta Phospholipase C-β Gq_11->PLC_beta IP3_DAG_5HT IP3 & DAG Production PLC_beta->IP3_DAG_5HT Ca_PKC Ca2+ Release & PKC Activation IP3_DAG_5HT->Ca_PKC

Caption: 5-HT receptor signaling antagonism.

As an agonist at the ionotropic GABA-A receptor, this compound enhances the influx of chloride ions into neurons, leading to hyperpolarization and a reduction in neuronal excitability.

cluster_gabaa GABA-A Receptor Agonism by this compound Scoulerine Scoulerine GABAA GABA-A Receptor Scoulerine->GABAA Activates Cl_Channel Chloride Ion Channel GABAA->Cl_Channel Opens Cl_Influx Cl- Influx Cl_Channel->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

References

Methodological & Application

Application Notes and Protocols for the Extraction of (+)-Scoulerine from Corydalis Species

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Corydalis, a genus of flowering plants in the poppy family Papaveraceae, is a rich source of isoquinoline (B145761) alkaloids, which exhibit a wide range of pharmacological activities. Among these, (+)-scoulerine has garnered significant interest for its potential therapeutic applications. This document provides detailed protocols for the extraction and isolation of this compound from Corydalis species, targeting researchers, scientists, and professionals in drug development. The methodologies compiled are from published research and offer a comprehensive guide to obtaining this compound for further study. Several species of Corydalis, including C. saxicola, C. solida, C. balansae, C. hsuchowensis, and C. bungeana, have been reported to contain scoulerine[1][2][3].

Data Presentation

The following table summarizes the quantitative data from a study on the isolation of alkaloids from Corydalis saxicola using High-Speed Counter-Current Chromatography (HSCCC), providing an example of expected yields and purities for scoulerine (B1208951) and other co-isolated alkaloids.

Table 1: Yield and Purity of Alkaloids from Corydalis saxicola via HSCCC

AlkaloidYield (mg) from 300 mg Crude ExtractPurity (%)
Scoulerine 3.6 71
Isocorydine9.292
Dehydrocheilanthifoline5.585
Dehydrocavidine7.576
Palmatine20.490
Berberine20.997

Data sourced from Cheng et al. (2011)[4].

Experimental Workflow

The general workflow for the extraction and purification of this compound from Corydalis species involves several key stages, from the preparation of plant material to the final isolation of the target compound.

Extraction_Workflow Plant_Material Corydalis Plant Material (e.g., tubers, bulbs) Grinding Grinding to Powder Plant_Material->Grinding Extraction Solvent Extraction (e.g., Reflux, Maceration) Grinding->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification / Fractionation Crude_Extract->Purification Acid_Base_Wasting Acid_Base_Wasting Crude_Extract->Acid_Base_Wasting Column_Chromatography Column Chromatography (Silica Gel, Macroporous Resin) Purification->Column_Chromatography Common Method HSCCC HSCCC Purification->HSCCC Advanced Method Acid_Base_Washing Acid-Base Washing (Optional) Acid_Base_Washing->Purification Isolated_Fractions Isolated Fractions Column_Chromatography->Isolated_Fractions HSCCC->Isolated_Fractions Final_Purification Final Purification (e.g., Recrystallization) Isolated_Fractions->Final_Purification Pure_Scoulerine This compound Final_Purification->Pure_Scoulerine

Caption: Overall workflow for the extraction and isolation of this compound.

Experimental Protocols

This section details various methodologies for the extraction and purification of this compound from Corydalis species.

Method 1: Optimized Reflux Extraction and Macroporous Resin Purification

This method is suitable for obtaining a high yield of total alkaloids, from which this compound can be further isolated. The protocol is adapted from an optimized procedure for Corydalis yanhusuo[5][6][7].

  • Preparation of Plant Material:

    • Obtain dried tubers or relevant plant parts of a scoulerine-containing Corydalis species.

    • Grind the plant material into a coarse powder (approximately 50 mesh).

  • Extraction:

    • Weigh 500 g of the powdered plant material.

    • Prepare the extraction solvent: 70% ethanol (B145695) with the pH adjusted to 10 using diluted ammonia.

    • Add the solvent to the plant material at a liquid-to-solid ratio of 20:1 (v/w).

    • Heat the mixture and perform reflux extraction for 60 minutes.

    • Repeat the extraction process twice.

    • Filter the mixture after each extraction and combine the filtrates.

    • Concentrate the combined filtrate under reduced pressure to recover the ethanol and obtain a concentrated aqueous extract.

  • Purification using Macroporous Adsorption Resin:

    • Select a suitable macroporous adsorption resin, such as NKA-9, for the separation and enrichment of the alkaloids[6][7].

    • Pack a column with the pre-treated resin.

    • Load the concentrated extract onto the resin column.

    • Wash the column with 5 bed volumes (BV) of distilled water at a flow rate of 2 BV/h to remove water-soluble impurities like sugars and pigments.

    • Elute the alkaloids from the resin using 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.

    • Collect the eluate containing the purified total alkaloids. The resulting product is expected to have a high concentration of total alkaloids.

  • Isolation of this compound:

    • The purified total alkaloid extract can be further subjected to preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to isolate individual alkaloids, including this compound.

Method 2: Maceration and Ultrasonic Extraction Followed by Acid-Base Partitioning

This method is a common laboratory-scale procedure for extracting alkaloids[8].

  • Initial Extraction:

    • Weigh a sample (e.g., 5 g) of the dried and powdered plant material.

    • Macerate the sample in 100 mL of ethanol for 72 hours.

    • Subsequently, perform continuous extraction in an ultrasonic bath for 5 hours.

    • Filter the extract and evaporate the solvent under a vacuum to obtain a residue.

  • Acid-Base Partitioning:

    • Dissolve the residue in 30 mL of 2% sulfuric acid.

    • Defat the acidic solution by partitioning with diethyl ether (3 x 40 mL), discarding the ether layer.

    • Basify the aqueous layer to a pH of 9.5 with 25% ammonia.

    • Extract the alkaloids from the basified aqueous layer with a suitable organic solvent like chloroform (B151607) or dichloromethane.

    • Combine the organic layers and evaporate the solvent to yield the crude alkaloid extract.

  • Final Purification:

    • The crude alkaloid extract can be purified using silica (B1680970) gel column chromatography or other chromatographic techniques to isolate this compound.

Method 3: High-Speed Counter-Current Chromatography (HSCCC) for Direct Isolation

HSCCC is an effective technique for the separation and purification of alkaloids from crude extracts[4][9].

  • Preparation of Crude Extract:

    • Prepare a crude alkaloid extract from the desired Corydalis species using one of the extraction methods described above.

  • HSCCC Separation:

    • A biphasic solvent system is required for HSCCC. For the isolation of scoulerine from Corydalis saxicola, the following systems have been used:

      • System 1: n-butanol-ethyl acetate-water-formic acid (5:1:5:0.01, v/v/v/v)

      • System 2: n-butanol-ethyl acetate-methanol-water-formic acid (5:5:1:9:0.05, v/v/v/v/v)

    • Dissolve the crude extract (e.g., 300 mg) in a suitable volume of the solvent mixture.

    • Perform the HSCCC separation according to the instrument's operating parameters.

    • Monitor the effluent and collect fractions.

    • Analyze the fractions using techniques like TLC or HPLC to identify those containing scoulerine.

    • Combine the pure fractions and evaporate the solvent to obtain isolated scoulerine.

Notes on Analytical Methods

  • Identification: The identification of this compound in the isolated fractions can be confirmed by comparing its retention time and mass spectrometry data with a reference standard. Techniques like LC-MS/MS are valuable for this purpose[10].

  • Quantification: Quantitative analysis of scoulerine can be performed using HPLC with a suitable detector (e.g., DAD) and a calibration curve generated from a certified reference standard of this compound[11].

References

HPLC and column chromatography methods for (+)-Scoulerine purification.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Purification of (+)-Scoulerine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of this compound, a protoberberine isoquinoline (B145761) alkaloid of significant interest due to its role as a key biosynthetic intermediate and its own pharmacological activities. This compound is a precursor to important alkaloids such as berberine (B55584) and has demonstrated potential as an anti-inflammatory, antibacterial, and anticancer agent.[1] The following protocols for column chromatography and High-Performance Liquid Chromatography (HPLC) are designed to facilitate the isolation and purification of this compound for research and development purposes.

Quantitative Data Summary

The following table summarizes quantitative data related to the purification and analysis of Scoulerine (B1208951) from various sources and methods.

ParameterMethodSourceValueReference
Isolated Yield Biocatalytic Kinetic ResolutionSynthetic Racemic Reticuline47%--INVALID-LINK--
Enantiomeric Excess (ee) Analytical HPLCSynthetic (S)-Scoulerine> 97%--INVALID-LINK--
Content in Plant Material HPLC-DADLamprocapnos spectabilis root3.350 mg/g of dry plant material--INVALID-LINK--
Retention Time (t_R) Analytical RP-HPLCScoulerine StandardNot explicitly stated, but typically elutes with other protoberberine alkaloids.--INVALID-LINK--

Experimental Workflow for this compound Purification

The general workflow for the extraction and purification of this compound from a source matrix (e.g., plant material or a synthetic reaction mixture) is depicted below.

G cluster_extraction Extraction cluster_purification Purification cluster_final_purification Final Purification & Analysis start Source Material (e.g., Plant Tissue, Reaction Mixture) extraction Solvent Extraction (e.g., Methanol) start->extraction filtration Filtration/Centrifugation extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract column_chrom Column Chromatography (e.g., Silica (B1680970) Gel) crude_extract->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc_hplc_analysis TLC/HPLC Analysis of Fractions fraction_collection->tlc_hplc_analysis pooling Pooling of Pure Fractions tlc_hplc_analysis->pooling final_evaporation Solvent Evaporation pooling->final_evaporation pre_hplc Semi-Pure this compound final_evaporation->pre_hplc prep_hplc Preparative HPLC pre_hplc->prep_hplc analytical_hplc Analytical HPLC for Purity Confirmation prep_hplc->analytical_hplc final_product Purified this compound (>98%) analytical_hplc->final_product

Caption: General workflow for the extraction and purification of this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general method for extracting scoulerine from dried and powdered plant material.[1]

1. Sample Preparation:

  • Dry the plant material (e.g., roots of Lamprocapnos spectabilis) at 40-50°C to a constant weight.

  • Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

  • Accurately weigh 10 g of the powdered plant material into a flask.

  • Add 100 mL of methanol (B129727) to the flask.

  • Perform ultrasonic extraction for 30 minutes at room temperature.

  • Allow the mixture to macerate for 24 hours at room temperature, protected from light.

3. Isolation of Crude Extract:

  • Filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and re-extract the plant residue twice more with 50 mL of methanol each time.

  • Combine all the filtrates.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Purification of this compound by Flash Column Chromatography

This protocol is a general method for the purification of alkaloids and can be adapted for this compound. The choice of solvents should be optimized by thin-layer chromatography (TLC) beforehand to achieve good separation.

1. Column Preparation:

  • Select a glass column of appropriate size.

  • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

  • Pour the slurry into the column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped.

  • Add a thin layer of sand on top of the packed silica gel.

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent.

  • Alternatively, for dry loading, adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

3. Elution:

  • Start with a non-polar mobile phase (e.g., 100% hexane or a high ratio of petroleum ether to ethyl acetate).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate, then methanol). A suggested gradient could be from 100% petroleum ether to a 1:1 mixture of petroleum ether and ethyl acetate, and further if necessary.

  • Collect fractions of the eluate in test tubes.

4. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing this compound.

  • Combine the fractions that show a pure spot corresponding to this compound.

  • Evaporate the solvent from the pooled fractions to obtain the semi-purified compound.

Protocol 3: Analytical HPLC for Purity Assessment of this compound

This method is suitable for determining the purity of scoulerine fractions and for quantification.[1][2]

  • Instrumentation: HPLC system with a Diode-Array Detector (DAD) or UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B (linear gradient)

    • 25-30 min: 50-90% B (linear gradient)

    • 30-35 min: 90% B (isocratic)

    • 35-40 min: Re-equilibration to 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of scoulerine standard (e.g., 100 µg/mL) in methanol and create a calibration curve with a series of dilutions.[1]

  • Sample Preparation: Dissolve the purified scoulerine fraction in methanol to a suitable concentration and filter through a 0.45 µm syringe filter before injection.

Protocol 4: Preparative HPLC for Final Purification of this compound
  • Instrumentation: Preparative HPLC system with a fraction collector.

  • Column: Reversed-phase C18 preparative column (e.g., 21.2 x 250 mm, 5-10 µm particle size).

  • Mobile Phase: Same as the analytical method (0.1% Formic acid in water and Acetonitrile), but with a higher flow rate adjusted for the larger column diameter.

  • Gradient Elution: The gradient profile from the analytical method should be adapted, potentially with adjustments to the slope to optimize separation at a higher load.

  • Flow Rate: Scaled up from the analytical method based on the column cross-sectional area (typically in the range of 15-25 mL/min for a 21.2 mm ID column).

  • Sample Loading: Dissolve the semi-purified this compound in the initial mobile phase at the highest possible concentration without causing precipitation. The optimal loading amount should be determined empirically, starting with a small injection and gradually increasing.

  • Detection: Use a UV detector at 280 nm to monitor the elution profile.

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Post-Purification: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Biological Activity and Signaling Pathways of Scoulerine

Scoulerine has been shown to exhibit significant anticancer properties by inducing apoptosis and inhibiting cell proliferation. This is achieved through its interaction with key cellular signaling pathways.

Scoulerine-Induced Apoptosis via the p53 Pathway

Scoulerine can induce apoptosis in cancer cells by upregulating the tumor suppressor protein p53. Activated p53 then transcriptionally activates pro-apoptotic proteins such as Bax, which leads to the activation of the caspase cascade, ultimately resulting in programmed cell death.

G scoulerine This compound p53 p53 Upregulation scoulerine->p53 induces bax Bax Activation p53->bax activates caspase9 Caspase-9 Activation bax->caspase9 leads to caspase37 Caspase-3/7 Activation caspase9->caspase37 activates apoptosis Apoptosis caspase37->apoptosis executes G scoulerine This compound rtk Receptor Tyrosine Kinase (RTK) scoulerine->rtk ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

References

Application Notes and Protocols: Laboratory Synthesis and Derivatization of the (+)-Scoulerine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis and derivatization of the (+)-Scoulerine scaffold. This compound, a protoberberine alkaloid, serves as a crucial intermediate in the biosynthesis of numerous isoquinoline (B145761) alkaloids and has garnered significant interest for its potential as an anticancer agent.[1][2] It has been shown to disrupt microtubule networks, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] These protocols outline both chemical and chemoenzymatic routes to this compound and propose strategies for its derivatization to explore structure-activity relationships (SAR) and develop novel therapeutic candidates.

I. Synthesis of the this compound Scaffold

The synthesis of the tetracyclic core of scoulerine (B1208951) can be achieved through various strategies, including classical chemical methods and more recent chemoenzymatic approaches that offer high enantioselectivity.

Chemoenzymatic Synthesis of (+)-(S)-Scoulerine

This approach utilizes the enzyme Berberine Bridge Enzyme (BBE) for an enantioselective oxidative C-C bond formation to construct the protoberberine core.[3][4] The synthesis starts with the preparation of a racemic 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) precursor, followed by a BBE-catalyzed kinetic resolution.

Experimental Protocol: Chemoenzymatic Synthesis

Step 1: Synthesis of Racemic 1-Benzyl-1,2,3,4-tetrahydroisoquinoline Precursor (e.g., rac-Reticuline)

The synthesis of the racemic precursor can be accomplished via a Bischler-Napieralski or Pictet-Spengler reaction followed by appropriate functional group manipulations. A general procedure for the Bischler-Napieralski route is outlined below.

  • Amide Formation: A substituted phenethylamine (B48288) is reacted with a substituted phenylacetic acid (converted to its acyl chloride) under Schotten-Baumann conditions to form the corresponding β-arylethylamide.[3][4]

    • Reagents: Substituted phenethylamine, substituted phenylacetic acid, oxalyl chloride, DMF (cat.), toluene (B28343), NaOH solution.

    • Procedure: The phenylacetic acid is converted to the acyl chloride using oxalyl chloride in toluene. The resulting acyl chloride is then reacted with the phenethylamine in a biphasic system (e.g., CHCl₃/aqueous NaOH) at 0°C.[3][4]

  • Bischler-Napieralski Cyclization: The amide undergoes cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline (B110456).[5][6][7]

    • Reagents: β-arylethylamide, POCl₃, refluxing solvent (e.g., toluene).

    • Procedure: The amide is refluxed with POCl₃ in an inert solvent. The reaction is monitored by TLC for completion.

  • Reduction to Tetrahydroisoquinoline: The resulting 3,4-dihydroisoquinoline is reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline.

  • N-Methylation: The secondary amine of the tetrahydroisoquinoline is methylated to yield the racemic precursor.

    • Reagents: Formaldehyde (B43269), formic acid (Eschweiler-Clarke reaction) or methyl iodide.

    • Procedure: The tetrahydroisoquinoline is heated with formaldehyde and formic acid.

Step 2: BBE-Catalyzed Kinetic Resolution

  • Reaction Setup: A biphasic system of toluene and buffer is prepared.[4]

    • Reagents: Racemic 1-benzyl-1,2,3,4-tetrahydroisoquinoline precursor, Berberine Bridge Enzyme (BBE), catalase, toluene, buffer (e.g., potassium phosphate).

    • Procedure: The racemic substrate is dissolved in the toluene/buffer (70:30) mixture. BBE (e.g., 1 g/L) and catalase (e.g., 5 g/L) are added to the aqueous phase.[4]

  • Enzymatic Conversion: The reaction mixture is stirred vigorously to ensure adequate mixing of the two phases.

    • Conditions: The reaction is typically carried out at room temperature for 24 hours.[4] Maximum conversion of 50% is expected in a successful kinetic resolution.[4]

  • Work-up and Purification:

    • The phases are separated, and the organic layer is washed and concentrated.

    • The desired (+)-(S)-Scoulerine is purified from the reaction mixture using column chromatography on silica (B1680970) gel. The unreacted (R)-enantiomer of the precursor can also be recovered.

StepStarting MaterialProductTypical YieldReference
Multi-step chemical synthesisSubstituted phenethylamine and phenylacetic acidRacemic reticulineVariable[3]
BBE-catalyzed kinetic resolutionRacemic reticuline(+)-(S)-Scoulerineup to 47%[4]
Overall Chemoenzymatic Synthesis Simple starting materials Enantiopure (+)-(S)-Scoulerine ~7.4% (over 9 steps) [3]
Chemical Synthesis of this compound via Pictet-Spengler Reaction

The Pictet-Spengler reaction is another powerful tool for the synthesis of the tetrahydroisoquinoline core of scoulerine.[8][9] This method involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.

Experimental Protocol: Pictet-Spengler Synthesis

  • Precursor Synthesis: A suitably substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline is synthesized as described in the chemoenzymatic route (Step 1).

  • Pictet-Spengler Cyclization: The tetrahydroisoquinoline precursor is reacted with formaldehyde to form the tetracyclic protoberberine skeleton.

    • Reagents: 1-benzyl-1,2,3,4-tetrahydroisoquinoline, formaldehyde (or paraformaldehyde), acid catalyst (e.g., HCl), solvent (e.g., ethanol).

    • Procedure: The tetrahydroisoquinoline and formaldehyde are heated in an acidic ethanolic solution. The reaction progress is monitored by TLC.

  • Purification: The crude product is purified by column chromatography to yield racemic scoulerine.

  • Chiral Resolution (Optional): If enantiomerically pure this compound is desired, the racemic mixture can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.

StepDescription
1. Precursor Synthesis Synthesis of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline via Bischler-Napieralski or other methods.
2. Pictet-Spengler Cyclization Acid-catalyzed condensation with formaldehyde to form the tetracyclic core.
3. Purification Isolation of the scoulerine scaffold using column chromatography.
4. Chiral Resolution Separation of enantiomers to obtain this compound.

II. Derivatization of the this compound Scaffold

Derivatization of the this compound scaffold can be employed to modulate its physicochemical properties and biological activity.[10] The primary sites for modification are the phenolic hydroxyl groups.

Derivatization of Phenolic Hydroxyl Groups

The two phenolic hydroxyl groups on the scoulerine scaffold are amenable to various chemical modifications.

Proposed Protocol: O-Alkylation/O-Acylation

  • O-Alkylation:

    • Reagents: this compound, alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), base (e.g., K₂CO₃, NaH), solvent (e.g., acetone, DMF).

    • Procedure: this compound is dissolved in a suitable solvent, and a base is added. The alkylating agent is then added, and the reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC).

  • O-Acylation (Esterification):

    • Reagents: this compound, acyl chloride or anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride), base (e.g., pyridine, triethylamine), solvent (e.g., DCM, THF).[11][12][13]

    • Procedure: this compound is dissolved in a solvent with a base. The acylating agent is added dropwise at 0°C, and the reaction is allowed to warm to room temperature.

Purification of Derivatives: The crude derivatives can be purified by standard techniques such as column chromatography on silica gel or preparative HPLC.[14]

Derivative TypeReagentsPotential Biological Impact
Ethers Alkyl halides, baseIncreased lipophilicity, potential for altered receptor binding.
Esters Acyl chlorides/anhydrides, basePro-drug strategy, modulation of solubility and cell permeability.[2]
Carbonates Chloroformates, baseCan act as pro-drugs, releasing the parent compound upon hydrolysis.
Sulfonates Sulfonyl chlorides, baseIncreased stability, potential for altered binding interactions.

III. Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of scoulerine.

Table 1: Synthesis Yields

Synthesis MethodKey StepProductReported YieldReference
Chemoenzymatic SynthesisBBE-catalyzed kinetic resolution(+)-(S)-Scoulerineup to 47%[4]
Chemoenzymatic Synthesis (Overall)9-step synthesis from simple precursors(+)-(S)-Scoulerine7.4%[3]
Silyl-directed Pictet-SpenglerCyclization of a silyl-benzyl tetrahydroisoquinoline(S)-Sinactine (a related protoberberine)31%

Table 2: In Vitro Cytotoxicity of Scoulerine

Cell LineCancer TypeIC₅₀ (µM)Reference
JurkatLeukemia2.7 - 6.5[2]
MOLT-4Leukemia2.7 - 6.5[2]
RajiLeukemia2.7 - 6.5[2]
HL-60Leukemia2.7 - 6.5[2]
U-937Leukemia2.7 - 6.5[2]
HEL 92.1.7Leukemia2.7 - 6.5[2]
A549Lung CarcinomaSignificant Activity[2]
HT-29Colon CarcinomaSignificant Activity[2]

Note: A study on aliphatic esters of scoulerine indicated that the parent compound, scoulerine, was the most active against the tested cell lines.[2]

IV. Visualizations

Synthetic and Logical Workflows

Scoulerine_Synthesis_Workflow cluster_chemoenzymatic Chemoenzymatic Synthesis cluster_chemical Chemical Synthesis rac_precursor Racemic Precursor (e.g., rac-Reticuline) bbe BBE-Catalyzed Kinetic Resolution rac_precursor->bbe s_scoulerine (+)-(S)-Scoulerine bbe->s_scoulerine 50% conversion r_precursor (R)-Precursor (unreacted) bbe->r_precursor precursor Tetrahydroisoquinoline Precursor pictet_spengler Pictet-Spengler Cyclization precursor->pictet_spengler rac_scoulerine Racemic Scoulerine pictet_spengler->rac_scoulerine resolution Chiral Resolution rac_scoulerine->resolution plus_scoulerine This compound resolution->plus_scoulerine

Caption: Synthetic pathways to this compound.

Derivatization_Workflow scoulerine This compound Scaffold derivatization Derivatization Reaction (e.g., Alkylation, Acylation) scoulerine->derivatization derivatives Scoulerine Derivatives Library derivatization->derivatives screening Biological Screening (e.g., Cytotoxicity Assays) derivatives->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Drug discovery workflow for scoulerine derivatives.

Scoulerine_MoA Scoulerine Scoulerine Microtubules Microtubule Network Disruption Scoulerine->Microtubules CellCycle G2/M Phase Cell Cycle Arrest Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Mechanism of anticancer action of Scoulerine.

References

Application Notes and Protocols for (+)-Scoulerine in Cancer Cell Line Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the isoquinoline (B145761) alkaloid (+)-Scoulerine in cancer cell line proliferation assays. This document includes summaries of its cytotoxic activity, detailed experimental protocols for assessing its anti-proliferative effects, and diagrams illustrating its mechanism of action and experimental workflows.

Introduction

This compound is a natural isoquinoline alkaloid that has demonstrated promising anti-cancer properties.[1] It has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.[1] The primary mechanism of action involves the disruption of microtubule structures, leading to an arrest in the G2/M phase of the cell cycle.[1] This document outlines the necessary protocols to effectively measure the anti-proliferative and cytotoxic effects of this compound in an in vitro setting.

Data Presentation: Cytotoxic Activity of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in various cancer cell lines, providing a crucial reference for dose-response studies.

Cell LineCancer TypeAssayIC50 (µM)Reference
JurkatLeukemiaXTT2.7 - 6.5[1]
MOLT-4LeukemiaXTT2.7 - 6.5[1]
RajiLeukemiaXTT2.7 - 6.5[1]
HL-60LeukemiaXTT2.7 - 6.5[1]
U-937LeukemiaXTT2.7 - 6.5[1]
HEL 92.1.7LeukemiaXTT2.7 - 6.5[1]
A549Lung CarcinomaNot SpecifiedSignificant[1]
HT-29Colon CarcinomaNot SpecifiedSignificant[1]
A2780Ovarian CarcinomaxCELLigencePotent Antiproliferative Activity[1]
OVCAR3Ovarian CancerNot Specified10[2]
769-PRenal Cell CarcinomaNot SpecifiedDose-dependent inhibition[3]
786-ORenal Cell CarcinomaNot SpecifiedDose-dependent inhibition[3]
Caco-2Colon CarcinomaMTT~3-6[4]
Hep-G2Hepatocellular CarcinomaMTT~3-6[4]

Experimental Protocols

Several assays can be employed to measure the effect of this compound on cancer cell proliferation. The choice of assay may depend on the cell type and specific experimental goals. Outlined below are detailed protocols for the MTT and WST-1 assays, which are commonly used colorimetric methods for assessing cell viability and proliferation.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[5]

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., DMSO, if used to dissolve the compound) and a positive control (e.g., a known cytotoxic drug).[8]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator.[8]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7][8]

  • Formazan Solubilization: Carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals.[7] Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Shake the plate gently for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: WST-1 Assay for Cell Proliferation

The WST-1 (Water Soluble Tetrazolium Salt) assay is another colorimetric assay for quantifying cell proliferation and viability.[9] Unlike MTT, the formazan dye produced in the WST-1 assay is water-soluble, simplifying the procedure.[10]

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations to the appropriate wells. Include vehicle and positive controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24-96 hours).[12]

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[11]

  • Incubation with WST-1: Incubate the plate for 0.5 to 4 hours at 37°C in a 5% CO2 humidified incubator.[10] The optimal incubation time may vary depending on the cell type and density.

  • Data Acquisition: Shake the plate thoroughly for 1 minute on a shaker.[11] Measure the absorbance at a wavelength between 420 and 480 nm.[11] A reference wavelength of >600 nm can be used.[10]

  • Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and determine the IC50 value as described for the MTT assay.

Mandatory Visualizations

Signaling Pathway of this compound in Cancer Cells

Scoulerine_Signaling_Pathway Scoulerine This compound Microtubules Microtubule Dynamics Scoulerine->Microtubules Disrupts G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Leads to Chk1_Chk2 Checkpoint Kinase (Chk1/Chk2) Activation G2M_Arrest->Chk1_Chk2 Proliferation Cancer Cell Proliferation G2M_Arrest->Proliferation Inhibits p53 p53 Upregulation Chk1_Chk2->p53 Caspase_Activation Caspase-8, -9, -3/7 Activation p53->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Apoptosis->Proliferation Inhibits

Caption: Mechanism of action of this compound in cancer cells.

Experimental Workflow for Cell Proliferation Assay

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Line Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep 3. Prepare this compound Serial Dilutions Seeding->Compound_Prep Treatment 4. Treat Cells and Incubate (24-72h) Compound_Prep->Treatment Reagent_Addition 5. Add Proliferation Reagent (MTT/WST-1) Treatment->Reagent_Addition Incubation 6. Incubate for Color Development Reagent_Addition->Incubation Absorbance 7. Measure Absorbance Incubation->Absorbance Analysis 8. Calculate % Viability and Determine IC50 Absorbance->Analysis

Caption: Workflow for assessing this compound's anti-proliferative effects.

References

Analytical Techniques for the Identification and Quantification of (+)-Scoulerine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Scoulerine is a protoberberine isoquinoline (B145761) alkaloid that serves as a crucial intermediate in the biosynthesis of numerous pharmacologically significant alkaloids, including berberine, protopine, and sanguinarine.[1] Found in various plant species such as those from the Corydalis, Papaveraceae, and Ranunculaceae families, this compound itself exhibits a range of biological activities, including anti-inflammatory, antibacterial, and acetylcholinesterase inhibitory effects.[1] Its potential as an anticancer agent has also been noted, with studies indicating its ability to inhibit cancer cell proliferation and induce apoptosis.[1]

The accurate identification and quantification of this compound in various matrices, such as plant tissues and biological fluids, are essential for phytochemical analysis, pharmacokinetic studies, and the development of therapeutic agents. This document provides detailed application notes and experimental protocols for the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are valuable for structural elucidation and identification, are discussed.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound and related isoquinoline alkaloids using HPLC-DAD and LC-MS/MS, providing a comparative overview of the methods' performance.

Table 1: HPLC-DAD Quantitative Parameters for Isoquinoline Alkaloids

AnalyteMatrixLinearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
ScopoletinPlant Extract0.009 - X0.0090.02994.08 - 108.45[2]
Elsinochrome CFermentation BrothX - X0.1750.585> 95.0[3]
Hypocrellin AFermentation BrothX - X0.2050.610> 95.0[3]
BerberineThalictrum foetidum---87.5 - 104.5[4]
PalmatinePseudofumaria lutea---87.5 - 104.5[4]
SanguinarineMacleaya cordata---87.5 - 104.5[4]
ProtopineLamprocapnos spectabilis---87.5 - 104.5[4]
StylopinePseudofumaria lutea---87.5 - 104.5[4]
Note: 'X' indicates that the full range was not specified in the provided search results. LOD = Limit of Detection; LOQ = Limit of Quantification.

Table 2: LC-MS/MS Quantitative Parameters for Scoulerine (B1208951) and Related Compounds

AnalyteMatrixLinearity RangeLODLOQRecovery (%)Reference
ScoulerineBiological MatricesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
ScopolamineHuman Plasma3.03–315.76 pg/mLNot Specified3.03 pg/mL78.63[6]
Lupin AlkaloidsLupinsNot SpecifiedNot Specified1 - 25 µg/KgSatisfactory[7]
Note: Specific quantitative data for this compound via LC-MS/MS was not detailed in the search results, but the technique is described as highly sensitive and robust for its quantification in biological matrices.[5]

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Tissues using HPLC-DAD

This protocol outlines a robust method for the quantification of this compound in plant materials using High-Performance Liquid Chromatography with Diode-Array Detection.[1]

1. Sample Preparation and Extraction:

  • Accurately weigh 1.0 g of powdered plant material into a 50 mL conical tube.

  • Add 25 mL of methanol (B129727) and vortex for 1 minute.

  • Perform ultrasonic extraction in a water bath at 50°C for 45 minutes.[1]

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction on the residue with an additional 25 mL of methanol.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

2. HPLC-DAD Conditions:

  • Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm).[8]

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.[5][8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: Monitor at the maximum absorbance wavelength for scoulerine, and use the DAD to confirm peak purity by analyzing the UV spectrum.[1]

  • Injection Volume: 10 µL.[8]

3. Calibration:

  • Prepare a stock solution of scoulerine standard (e.g., 100 µg/mL in methanol).[1]

  • Generate a series of working standard solutions of different concentrations to construct a calibration curve.

  • Quantification is performed using the external standard method.

G cluster_extraction Sample Preparation and Extraction cluster_analysis HPLC-DAD Analysis plant_material Powdered Plant Material add_methanol Add Methanol & Vortex plant_material->add_methanol ultrasonic_extraction Ultrasonic Extraction (50°C, 45 min) add_methanol->ultrasonic_extraction centrifugation Centrifugation (4000 rpm, 15 min) ultrasonic_extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant repeat_extraction Repeat Extraction centrifugation->repeat_extraction combine_supernatants Combine Supernatants supernatant->combine_supernatants repeat_extraction->supernatant evaporation Evaporate to Dryness combine_supernatants->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution hplc_injection Inject into HPLC reconstitution->hplc_injection separation C18 Column Separation hplc_injection->separation detection DAD Detection separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for scoulerine quantification.

Protocol 2: Quantification of this compound in Biological Matrices using LC-MS/MS

This protocol describes a highly sensitive and selective method for the determination of scoulerine in biological matrices like plasma.[5]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).[5]

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: Reversed-phase C18 column.[5]

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Precursor ion for Scoulerine ([M+H]⁺): m/z 328.35.[5][9]

    • Prominent product ions: m/z 178 and 151.[5][9]

    • Optimize collision energy for each transition to maximize signal intensity.

3. Calibration:

  • Prepare a calibration curve using standard solutions of scoulerine in the same biological matrix.

  • The use of a stable isotope-labeled scoulerine or a structurally similar alkaloid as an internal standard is highly recommended for accurate quantification.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma_sample Plasma Sample (100 µL) protein_precipitation Add Acetonitrile & Vortex plasma_sample->protein_precipitation centrifuge Centrifuge (14,000 rpm, 10 min) protein_precipitation->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate Evaporate to Dryness collect_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation esi_ionization ESI+ Ionization lc_separation->esi_ionization mrm_detection MRM Detection (m/z 328.3 -> 178, 151) esi_ionization->mrm_detection data_analysis Data Analysis & Quantification mrm_detection->data_analysis

Caption: LC-MS/MS experimental workflow for Scoulerine analysis.

Protocol 3: Identification of this compound using GC-MS

While less common for quantification of non-volatile alkaloids like scoulerine without derivatization, GC-MS is a powerful tool for the identification of isoquinoline alkaloids in complex mixtures.[10][11]

1. Sample Preparation:

  • An appropriate extraction method, such as acid-base extraction, should be employed to isolate the alkaloid fraction from the plant material.[12]

  • Derivatization may be necessary to increase the volatility of scoulerine for GC analysis.

2. GC-MS Conditions:

  • Column: A capillary column suitable for alkaloid analysis (e.g., a low-polarity phase).

  • Injector Temperature: 260°C.[11]

  • Oven Temperature Program: Start at a lower temperature (e.g., 50°C), hold for 1 minute, then ramp up to a higher temperature (e.g., 280°C) to elute the compounds.[11]

  • Carrier Gas: Helium.

  • MS Interface Temperature: 280°C.[11]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[11]

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 33–550 amu.[11]

3. Identification:

  • Identification is based on the retention time and the fragmentation pattern in the mass spectrum, which can be compared to spectral libraries or reference standards.

Protocol 4: Structural Elucidation of this compound using NMR Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of alkaloids.[12][13]

1. Sample Preparation:

  • The scoulerine sample must be of high purity.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, MeOD).

2. NMR Experiments:

  • ¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.[9]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure and stereochemistry of the molecule.

Biosynthetic Pathway of this compound

This compound is a key intermediate in the biosynthesis of a wide array of benzylisoquinoline alkaloids. The pathway originates from (S)-reticuline.[14]

G S_Reticuline (S)-Reticuline S_Scoulerine (S)-Scoulerine S_Reticuline->S_Scoulerine Berberine Bridge Enzyme (BBE) Berberine Berberine S_Scoulerine->Berberine Protopine Protopine S_Scoulerine->Protopine Sanguinarine Sanguinarine S_Scoulerine->Sanguinarine

Caption: Simplified biosynthetic pathway of Scoulerine.

Conclusion

The analytical techniques detailed in this document provide robust and reliable methods for the identification and quantification of this compound. HPLC-DAD offers a widely accessible and reproducible method for quantification in plant materials, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for the analysis of complex biological matrices and trace-level detection. GC-MS and NMR spectroscopy are indispensable tools for the definitive identification and structural elucidation of this compound. The selection of the most appropriate technique will depend on the specific research question, the nature of the sample matrix, and the required sensitivity and selectivity. Proper method validation is crucial to ensure the accuracy and reliability of the obtained results.[8]

References

Application of (+)-Scoulerine in microtubule dynamics research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Scoulerine, a protoberberine alkaloid, has emerged as a compound of significant interest in cancer research due to its potent antimitotic properties. It functions as a microtubule-targeting agent, disrupting the dynamic instability of microtubules, which are critical components of the cytoskeleton involved in essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest at the G2/M phase, inhibition of cell proliferation, and eventual induction of apoptosis in cancer cells.[1][2][3] These characteristics make this compound a promising candidate for further investigation as an anticancer drug.[1][2]

These application notes provide a comprehensive overview of the use of this compound in microtubule dynamics research. Detailed protocols for key experiments are provided to enable researchers to investigate its mechanism of action and potential therapeutic applications.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on cancer cell lines as reported in the literature.

Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)AssayReference
JurkatAcute T-cell leukemia2.7 ± 0.372WST-1[4]
MOLT-4Acute lymphoblastic leukemia3.1 ± 0.472WST-1[4]
A549Lung carcinomaNot specified24xCELLigence[4]
OVCAR-3Ovarian carcinomaNot specified24xCELLigence[4]
MCF-7Breast carcinomaNot specified24xCELLigence[4]

Table 2: Effect of this compound on Cell Cycle Distribution in MOLT-4 Cells

TreatmentConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
Control (0.1% DMSO)-55.4 ± 2.132.1 ± 1.512.5 ± 1.8[4]
This compound535.2 ± 1.820.7 ± 1.244.1 ± 2.5[4]
This compound1020.1 ± 1.515.3 ± 1.164.6 ± 3.1[4]

Table 3: Induction of Apoptosis by this compound in Leukemic Cells (24h treatment)

Cell LineTreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Reference
JurkatControl-3.2 ± 0.41.8 ± 0.2[4]
This compound518.5 ± 1.57.2 ± 0.8[4]
This compound1035.1 ± 2.115.4 ± 1.3[4]
MOLT-4Control-2.9 ± 0.31.5 ± 0.2[4]
This compound515.8 ± 1.26.5 ± 0.7[4]
This compound1030.2 ± 1.912.8 ± 1.1[4]

Signaling Pathway

The disruption of microtubule dynamics by this compound activates a signaling cascade that leads to cell cycle arrest and apoptosis. A key pathway involves the activation of checkpoint kinases (Chk1 and Chk2), which in turn phosphorylate and activate the tumor suppressor protein p53. Activated p53 then transcriptionally upregulates the expression of proteins that mediate cell cycle arrest and apoptosis.

Scoulerine_Signaling_Pathway Scoulerine This compound Microtubules Microtubule Dynamics (Disruption) Scoulerine->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Chk1_Chk2 Chk1 / Chk2 (Phosphorylation) Microtubules->Chk1_Chk2 Apoptosis Apoptosis p53 p53 (Upregulation & Activation) Chk1_Chk2->p53 p53->G2M_Arrest p53->Apoptosis

Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on microtubule dynamics and cellular outcomes.

Cell Culture and Treatment

This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound.

  • Materials:

    • Human cancer cell lines (e.g., Jurkat, MOLT-4, A549)

    • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • This compound (dissolved in DMSO to prepare a stock solution)

    • Trypan Blue solution

    • Hemocytometer or automated cell counter

  • Protocol:

    • Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells at an appropriate density in multi-well plates or flasks.

    • Prepare working solutions of this compound by diluting the stock solution in a complete culture medium. Ensure the final DMSO concentration does not exceed 0.1%.

    • Treat cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) group.

    • For cell viability and proliferation assays, harvest the cells and perform a Trypan Blue exclusion assay using a hemocytometer or an automated cell counter.

Cell_Culture_Workflow Start Start Culture Culture Cells Start->Culture Seed Seed Cells Culture->Seed Prepare Prepare this compound Seed->Prepare Treat Treat Cells Prepare->Treat Harvest Harvest Cells Treat->Harvest Analyze Analyze Viability Harvest->Analyze End End Analyze->End

Caption: Experimental workflow for cell culture and treatment with this compound.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the microtubule network in cells treated with this compound.

  • Materials:

    • Cells cultured on glass coverslips

    • Phosphate-Buffered Saline (PBS)

    • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

    • Permeabilization buffer (0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody: anti-β-tubulin antibody

    • Fluorescently labeled secondary antibody

    • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

    • Antifade mounting medium

  • Protocol:

    • After treatment with this compound, wash the cells on coverslips twice with PBS.

    • Fix the cells with the chosen fixation solution. For paraformaldehyde, incubate for 15 minutes at room temperature. For methanol, incubate for 10 minutes at -20°C.

    • Wash the cells three times with PBS.

    • If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-β-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash the cells once with PBS.

    • Mount the coverslips on microscope slides using an antifade mounting medium.

    • Visualize the microtubule network using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

  • Materials:

    • Treated and control cells

    • PBS

    • 70% cold ethanol (B145695)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Harvest at least 1 x 10^6 cells per sample by centrifugation.

    • Wash the cells once with cold PBS.

    • Fix the cells by resuspending the cell pellet in 1 mL of cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at 4°C for at least 30 minutes (or overnight).

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay using Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by this compound.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • PBS

    • Flow cytometer

  • Protocol:

    • Harvest cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation of proteins involved in the signaling pathway, such as Chk1, Chk2, and p53.

  • Materials:

    • Treated and control cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Chk1, anti-Chk1, anti-phospho-Chk2, anti-Chk2, anti-p53, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Protocol:

    • Lyse the cells in RIPA buffer on ice.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system. β-actin is commonly used as a loading control.

Conclusion

This compound is a valuable tool for studying microtubule dynamics and their role in cell cycle regulation and apoptosis. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular and molecular effects of this promising antimitotic agent. Further research into the precise molecular interactions of this compound with tubulin and the downstream signaling pathways will be crucial for its potential development as a novel cancer therapeutic.

References

Application Notes: Investigating the Pro-Apoptotic Effects of (+)-Scoulerine via Caspase Activation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Scoulerine is a protoberberine isoquinoline (B145761) alkaloid found in several plant species that has demonstrated promising anticancer properties.[1] Research indicates that this compound exerts its cytotoxic and antiproliferative effects by inducing apoptosis in various cancer cell lines.[2][3] A key mechanism in this process is the activation of caspases, a family of cysteine proteases that are central to the execution of programmed cell death.[2] Studies have shown that this compound treatment leads to the activation of initiator caspases-8 and -9, as well as the executioner caspases-3/7, suggesting the involvement of both the extrinsic and intrinsic apoptotic pathways.[2][4] Furthermore, this compound has been shown to induce apoptosis through reactive oxygen species (ROS)-dependent endoplasmic reticulum (ER) stress in colorectal cancer cells.[5] These findings highlight this compound as a compound of interest for further investigation as a potential anticancer drug.[2]

These application notes provide a comprehensive guide for researchers to design and execute experiments to evaluate the effect of this compound on caspase activity. The protocols detailed below outline methods for cell culture, treatment with this compound, and subsequent measurement of caspase activity using commercially available assay kits.

Data Presentation

The following tables provide a structured summary of quantitative data that can be generated from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM) after 48h
JurkatLeukemia2.7
MOLT-4Leukemia6.5
A549Lung CarcinomaTo be determined
HT-29Colon CarcinomaTo be determined
MCF-7Breast CancerTo be determined
769-PRenal Cell CarcinomaTo be determined
786-ORenal Cell CarcinomaTo be determined

IC50 values for Jurkat and MOLT-4 cells are based on existing literature.[3] Values for other cell lines are to be determined experimentally.

Table 2: Fold Increase in Caspase Activity in Jurkat Cells Treated with this compound for 24 hours

This compound (µM)Caspase-3/7 Activity (Fold Increase)Caspase-8 Activity (Fold Increase)Caspase-9 Activity (Fold Increase)
0 (Vehicle Control)1.01.01.0
2.5To be determinedTo be determinedTo be determined
5.0To be determinedTo be determinedTo be determined
Positive Control*To be determinedTo be determinedTo be determined

*A known apoptosis inducer such as Staurosporine or Cisplatin should be used as a positive control.[4]

Experimental Protocols

Protocol 1: Determination of IC50 Value of this compound using MTT Assay

This protocol is designed to determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., Jurkat, MOLT-4)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (vehicle)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Prepare a serial dilution of this compound in complete culture medium. The final concentrations should bracket the expected IC50 value (e.g., 0.1, 1, 2.5, 5, 10, 25, 50 µM).[2]

  • Treat the cells with the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Caspase-Glo® 3/7, 8, and 9 Assays

This protocol outlines the measurement of caspase-3/7, -8, and -9 activities using a luminescent assay.[4]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well white-walled plates

  • Caspase-Glo® 3/7, Caspase-Glo® 8, and Caspase-Glo® 9 Assay Systems (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Treat cells with this compound at the desired concentrations (e.g., 2.5 µM and 5 µM) for 24 and 48 hours.[4] Include vehicle-treated cells as a negative control and a known apoptosis inducer as a positive control.

  • Equilibrate the plate and the Caspase-Glo® reagent to room temperature.

  • Add 100 µL of the appropriate Caspase-Glo® reagent to each well.

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the fold increase in caspase activity relative to the vehicle control.

Protocol 3: Colorimetric Caspase Activity Assay

This protocol describes the measurement of caspase activity using a colorimetric assay based on the cleavage of a p-nitroanilide (pNA) substrate.[6][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Cell lysis buffer

  • Reaction buffer

  • DTT

  • Caspase-specific substrate conjugated to pNA (e.g., DEVD-pNA for caspase-3)

  • 96-well plate

  • Microplate reader

Procedure:

  • Induce apoptosis in cells by treating them with this compound at desired concentrations and time points.

  • Harvest the cells and prepare cell lysates according to the manufacturer's protocol.[6]

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells.

  • Prepare a reaction mixture containing reaction buffer, DTT, and the specific caspase substrate.[7]

  • Add the reaction mixture to each well containing cell lysate.

  • Incubate the plate at 37°C for 1-2 hours.[7]

  • Measure the absorbance at 400-405 nm using a microplate reader.[7]

  • The fold-increase in caspase activity can be determined by comparing the results from the treated samples with the untreated control.[7]

Mandatory Visualizations

cluster_0 Experimental Workflow cluster_1 Assay Methods cell_culture 1. Cell Culture (e.g., Jurkat, MOLT-4) treatment 2. Treatment (Scoulerine / Controls) cell_culture->treatment data_collection 3. Data Collection treatment->data_collection data_analysis 4. Data Analysis data_collection->data_analysis caspase_assay Caspase Activity Assays (Luminescent, Colorimetric) data_collection->caspase_assay annexin_v Annexin V/PI Staining (Flow Cytometry) data_collection->annexin_v tunel_assay TUNEL Assay (DNA Fragmentation) data_collection->tunel_assay cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway scoulerine This compound death_receptor Death Receptors scoulerine->death_receptor induces? bcl2_family Bcl-2 Family (Bax/Bcl-2) scoulerine->bcl2_family modulates caspase8 Caspase-8 (Initiator) death_receptor->caspase8 activation caspase37 Caspase-3/7 (Executioner) caspase8->caspase37 activation mitochondria Mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c release bcl2_family->mitochondria caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activation caspase9->caspase37 activation apoptosis Apoptosis caspase37->apoptosis

References

Application Notes and Protocols: Molecular Docking of (+)-Scoulerine with Tubulin and Other Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking of the isoquinoline (B145761) alkaloid, (+)-scoulerine, with its primary target, tubulin, and other identified protein targets. Detailed protocols for in silico molecular docking and experimental validation are provided to guide researchers in studying these interactions.

Data Presentation: Quantitative Analysis of this compound Binding

The following tables summarize the quantitative data for the binding of this compound to human β-tubulin and Solute Carrier Family 6 Member 3 (SLC6A3).

Table 1: Binding of this compound to Human β-Tubulin

Binding SiteMethodParameterValueReference
Colchicine SiteMolecular DockingBinding Affinity (kcal/mol)-7.96[1]
Colchicine SiteMolecular DockingCalculated Dissociation Constant (Kd)1.64 x 10-6 M[1]
Colchicine SiteMicroscale ThermophoresisExperimental Dissociation Constant (Kd)35 x 10-6 M[1]
Laulimalide SiteMolecular DockingBinding Affinity (kcal/mol)-6.87[1]
Laulimalide SiteMolecular DockingCalculated Dissociation Constant (Kd)9.9 x 10-6 M[1]
Laulimalide SiteMicroscale ThermophoresisExperimental Dissociation Constant (Kd)43 x 10-6 M[1]

Table 2: Cytotoxicity of this compound in Leukemic Cell Lines

Cell LineParameterValue (µM)
JurkatIC502.7
MOLT-4IC506.5

Table 3: Binding of this compound to Solute Carrier Family 6 Member 3 (SLC6A3)

MethodParameterFindingReference
Bioinformatics & Experimental ValidationBinding InteractionThis compound demonstrates a significant affinity for SLC6A3, and competitive inhibition of this interaction reduces its inhibitory impact on renal cell carcinoma cell viability.

Experimental Protocols

Molecular Docking of this compound with a Protein Target (using AutoDock Vina)

This protocol outlines the general steps for performing a molecular docking simulation of this compound with a protein target using AutoDock Vina.

1. Preparation of the Receptor (Protein) Structure:

  • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
  • Prepare the protein for docking by removing water molecules, ligands, and any other heteroatoms that are not part of the protein.
  • Add polar hydrogen atoms to the protein structure.
  • Convert the cleaned protein structure into the PDBQT file format using AutoDock Tools.

2. Preparation of the Ligand (this compound) Structure:

  • Obtain the 3D structure of this compound from a database like PubChem.
  • Optimize the ligand's geometry using a computational chemistry software.
  • Define the rotatable bonds in the ligand.
  • Convert the prepared ligand structure into the PDBQT file format using AutoDock Tools.

3. Definition of the Binding Site (Grid Box):

  • Identify the potential binding site on the receptor. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction tools.
  • Define a grid box that encompasses the entire binding site. The size and center of the grid box need to be specified.

4. Running the Docking Simulation with AutoDock Vina:

  • Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.
  • Execute AutoDock Vina from the command line, providing the configuration file as input.
  • Vina will perform the docking calculations and generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

5. Analysis of Docking Results:

  • Visualize the docked poses of this compound within the protein's binding site using molecular visualization software (e.g., PyMOL, Chimera).
  • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the best-ranked pose.
  • The binding affinity value provides an estimate of the binding strength.

Experimental Validation of Binding: Fluorescence Quenching Assay

This assay measures the binding of a ligand to a protein by monitoring the quenching of the protein's intrinsic tryptophan fluorescence upon ligand binding.

1. Materials:

  • Purified tubulin protein.
  • This compound stock solution.
  • Assay buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgSO₄, pH 6.9).
  • Fluorometer.

2. Procedure:

  • Prepare a solution of tubulin in the assay buffer at a fixed concentration (e.g., 2 µM).
  • Set the fluorometer to an excitation wavelength of ~295 nm and an emission wavelength scan from ~310 to 400 nm.
  • Record the fluorescence spectrum of the tubulin solution alone.
  • Add increasing concentrations of this compound to the tubulin solution, incubating for a few minutes after each addition to allow for equilibration.
  • Record the fluorescence spectrum after each addition.

3. Data Analysis:

  • Correct the fluorescence intensity for the inner filter effect if necessary.
  • Plot the change in fluorescence intensity at the emission maximum as a function of the ligand concentration.
  • Fit the data to a suitable binding isotherm (e.g., the Stern-Volmer equation for quenching or a one-site binding model) to determine the binding constant (Ka) or dissociation constant (Kd).

Experimental Validation of Binding: Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a temperature gradient, which is sensitive to changes in size, charge, and hydration shell. This allows for the quantification of binding events.

1. Materials:

  • Purified tubulin protein (fluorescently labeled, e.g., with RED-tris-NTA dye for His-tagged proteins, or amine-reactive dyes).
  • This compound stock solution.
  • Assay buffer (ensure it is compatible with MST).
  • MST instrument (e.g., Monolith NT.115).
  • MST capillaries.

2. Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.
  • Mix each ligand dilution with a constant concentration of the fluorescently labeled tubulin.
  • Incubate the mixtures to allow for binding to reach equilibrium.
  • Load the samples into the MST capillaries.
  • Place the capillaries into the MST instrument and perform the measurement.

3. Data Analysis:

  • The instrument software will record the thermophoresis of the labeled tubulin in the presence of different concentrations of the ligand.
  • Plot the change in the normalized fluorescence (Fnorm) as a function of the logarithm of the ligand concentration.
  • Fit the resulting binding curve to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd).

Mandatory Visualizations

Signaling Pathways and Workflows

Molecular_Docking_Workflow cluster_prep Preparation cluster_processing Processing cluster_docking Docking Simulation cluster_analysis Analysis Receptor Protein Structure (PDB) Clean_Receptor Remove Water & Heteroatoms Receptor->Clean_Receptor Ligand This compound Structure (e.g., PubChem) Optimize_Ligand Optimize Geometry Ligand->Optimize_Ligand Add_Hydrogens_R Add Polar Hydrogens Clean_Receptor->Add_Hydrogens_R Receptor_PDBQT Convert to PDBQT (Receptor) Add_Hydrogens_R->Receptor_PDBQT Grid_Box Define Binding Site (Grid Box) Receptor_PDBQT->Grid_Box Define_Bonds Define Rotatable Bonds Optimize_Ligand->Define_Bonds Ligand_PDBQT Convert to PDBQT (Ligand) Define_Bonds->Ligand_PDBQT Ligand_PDBQT->Grid_Box Run_Vina Run AutoDock Vina Grid_Box->Run_Vina Docking_Output Ranked Binding Poses & Affinities Run_Vina->Docking_Output Visualization Visualize Interactions (PyMOL, Chimera) Docking_Output->Visualization Interaction_Analysis Analyze H-bonds, Hydrophobic Interactions Visualization->Interaction_Analysis

Caption: Experimental workflow for molecular docking.

Scoulerine_Tubulin_Apoptosis_Pathway Scoulerine This compound Tubulin β-Tubulin Scoulerine->Tubulin Binds to Colchicine/Laulimalide sites Microtubule_Disruption Microtubule Network Disruption Tubulin->Microtubule_Disruption Inhibits polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest p53 p53 Upregulation Cell_Cycle_Arrest->p53 Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Cell_Cycle_Arrest->Caspase_Activation p53->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Scoulerine_SLC6A3_MAPK_Pathway Scoulerine This compound SLC6A3 SLC6A3 (Dopamine Transporter) Scoulerine->SLC6A3 Binds to and inhibits MAPK_Pathway MAPK Signaling Pathway SLC6A3->MAPK_Pathway Suppression of Apoptosis Apoptosis in Renal Cell Carcinoma MAPK_Pathway->Apoptosis Leads to

Caption: this compound's effect on the MAPK pathway.

References

Application Notes and Protocols for the Microbial Production of (+)--Scoulerine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous production of the benzylisoquinoline alkaloid (BIA), (+)-Scoulerine, in microbial systems. This document outlines the biosynthetic pathway, metabolic engineering strategies, and experimental procedures for producing this valuable precursor to many pharmacologically important compounds.

Introduction

This compound is a key branch-point intermediate in the biosynthesis of a wide array of protoberberine, benzophenanthridine, and protopine (B1679745) alkaloids.[1] Traditional production relies on extraction from plant sources, which is often inefficient and unsustainable. Microbial fermentation using engineered Escherichia coli or Saccharomyces cerevisiae offers a promising alternative for the scalable and cost-effective production of this compound. This is achieved by reconstructing the plant-derived biosynthetic pathway in these microbial hosts.

The biosynthesis of this compound begins with the amino acid L-tyrosine, which is converted through a series of enzymatic steps to the central intermediate (S)-reticuline.[2] The final and critical step is the conversion of (S)-reticuline to this compound, catalyzed by the berberine (B55584) bridge enzyme (BBE).[3][4] This document provides detailed methodologies for expressing the necessary biosynthetic enzymes and optimizing production in microbial hosts.

Biosynthetic Pathway and Metabolic Engineering Strategies

The heterologous production of this compound from a simple carbon source like glucose requires the introduction of a multi-enzyme pathway into the microbial host. The core pathway involves the conversion of L-tyrosine to (S)-reticuline, followed by the BBE-catalyzed cyclization to this compound.

Key Metabolic Engineering Strategies:
  • Precursor Supply Enhancement: Increasing the intracellular pool of the primary precursor, L-tyrosine, is crucial. This can be achieved by overexpressing genes in the shikimate pathway.[5] Additionally, engineering the central carbon metabolism to direct more flux towards aromatic amino acid biosynthesis can significantly improve yields.[6]

  • Enzyme Selection and Optimization: The choice of enzymes and their origin can greatly impact pathway efficiency. It is often necessary to screen enzyme variants from different plant species to identify those with the highest activity in the microbial host.[5] Codon optimization of plant-derived genes for expression in E. coli or S. cerevisiae is a critical step to ensure high levels of functional protein expression.[7][8]

  • Berberine Bridge Enzyme (BBE) Activity: BBE is a key rate-limiting enzyme.[1] Strategies to enhance its activity include protein engineering, codon optimization, and ensuring proper localization and post-translational modifications.[1] For instance, targeting BBE to the endoplasmic reticulum (ER) in yeast can improve its activity.[1]

  • Host Strain Engineering: Modifying the host's native metabolism to reduce competing pathways and provide necessary cofactors can enhance product titers.

Data Presentation: Quantitative Production of this compound and Precursors

The following tables summarize reported quantitative data for the microbial production of this compound and its immediate precursor, (S)-reticuline. This data provides a benchmark for expected yields and highlights the progress in the field.

ProductHost OrganismEngineering StrategyTiter (mg/L)Reference
(S)-Reticuline Escherichia coliOverexpression of 14 genes for biosynthesis from glucose. Optimization of tyrosine hydroxylation step.~147 (384 µM)[5]
(S)-Reticuline Escherichia coliFermentation with dopamine (B1211576) feeding.55[9]
This compound E. coli & S. cerevisiae co-cultureE. coli producing reticuline, S. cerevisiae expressing BBE.8.3[9]
This compound Saccharomyces cerevisiaeER compartmentalization of BBE to improve activity.>200% increase from baseline[10]

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the heterologous production of this compound.

Protocol 1: Construction of Expression Plasmids for the this compound Biosynthetic Pathway

This protocol describes the assembly of a multi-gene expression plasmid using Gibson Assembly. The example below is for expression in S. cerevisiae.

1. Gene Synthesis and Codon Optimization:

  • Synthesize the coding sequences for the required enzymes (e.g., tyrosine hydroxylase, DOPA decarboxylase, norcoclaurine synthase, norcoclaurine 6-O-methyltransferase, coclaurine (B195748) N-methyltransferase, N-methylcoclaurine 3'-hydroxylase, 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase, and berberine bridge enzyme).
  • Codon-optimize each gene for expression in the chosen host (S. cerevisiae or E. coli). Several commercial vendors provide gene synthesis and codon optimization services.[7][11]

2. Primer Design for Gibson Assembly:

  • Design primers for each gene fragment to be assembled. Each primer should have a 5' extension of 20-40 bp that is homologous to the adjacent DNA fragment (either the vector or another gene) and a 3' region that anneals to the target gene.[3]

3. PCR Amplification of Gene Fragments:

  • Perform PCR to amplify each codon-optimized gene with the designed primers.
  • Run the PCR products on an agarose (B213101) gel to verify the size and purity of the fragments.
  • Purify the PCR products using a commercial PCR purification kit.

4. Vector Preparation:

  • Linearize the chosen expression vector (e.g., a high-copy yeast expression vector with a suitable promoter like pTEF1 or pGAL1) using a restriction enzyme that cuts at the desired insertion site.
  • Purify the linearized vector by gel electrophoresis and subsequent gel extraction.

5. Gibson Assembly Reaction:

  • Set up the Gibson Assembly reaction on ice by combining the purified, linearized vector and the PCR-amplified gene fragments in equimolar amounts.[12][13][14]
  • Add the Gibson Assembly Master Mix, which contains a 5' exonuclease, a DNA polymerase, and a DNA ligase.[13][15]
  • Incubate the reaction at 50°C for 1 hour.[13][15]

6. Transformation into E. coli for Plasmid Propagation:

  • Transform the Gibson Assembly product into competent E. coli cells (e.g., DH5α).
  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection.
  • Incubate overnight at 37°C.
  • Select individual colonies and grow them in liquid LB medium with the corresponding antibiotic.
  • Isolate the plasmid DNA using a miniprep kit.
  • Verify the correct assembly of the plasmid by restriction digestion and Sanger sequencing.

Protocol 2: Transformation of Saccharomyces cerevisiae

This protocol describes the transformation of the assembled expression plasmid into S. cerevisiae using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

1. Preparation of Competent Yeast Cells:

  • Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking.[16]
  • The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow until the OD600 reaches 0.8-1.0.
  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
  • Wash the cells with 25 mL of sterile water.
  • Resuspend the cell pellet in 1 mL of 100 mM LiAc and transfer to a microfuge tube.
  • Pellet the cells and resuspend in 100 mM LiAc to a final volume that gives a concentration of ~2 x 10^9 cells/mL.[16]

2. Transformation Reaction:

  • In a microfuge tube, mix the following in order:
  • 240 µL of 50% (w/v) PEG 3350
  • 36 µL of 1 M LiAc
  • 10 µL of single-stranded carrier DNA (e.g., salmon sperm DNA, boiled and chilled on ice)
  • 1-5 µg of the purified expression plasmid
  • 50 µL of competent yeast cells
  • Vortex the mixture vigorously for 1 minute.

3. Heat Shock and Plating:

  • Incubate the transformation mixture at 42°C for 40 minutes.
  • Pellet the cells by centrifugation at 8,000 x g for 1 minute.
  • Remove the supernatant and resuspend the cell pellet in 1 mL of sterile water.
  • Plate 100-200 µL of the cell suspension onto selective agar plates (e.g., synthetic complete medium lacking the appropriate nutrient for plasmid selection).
  • Incubate the plates at 30°C for 2-4 days until colonies appear.

Protocol 3: Fed-Batch Fermentation of Recombinant Saccharomyces cerevisiae

This protocol outlines a general procedure for fed-batch fermentation to achieve high cell density and increased product yield.

1. Pre-culture Preparation:

  • Inoculate a single colony of the recombinant S. cerevisiae strain into 50 mL of selective medium and grow for 24-48 hours at 30°C with shaking.

2. Bioreactor Setup and Batch Phase:

  • Prepare the bioreactor with a suitable batch medium (e.g., a defined minimal medium with a limiting amount of glucose).
  • Inoculate the bioreactor with the pre-culture to an initial OD600 of ~0.1.
  • Run the batch phase at 30°C with controlled pH (e.g., pH 5.0-6.0) and aeration.

3. Fed-Batch Phase:

  • After the initial glucose in the batch medium is depleted (indicated by a sharp increase in dissolved oxygen), start the fed-batch phase.
  • Feed a concentrated glucose solution (and other limiting nutrients as required) to the bioreactor. The feed rate can be controlled to maintain a low glucose concentration, which avoids the formation of ethanol (B145695) via the Crabtree effect and promotes respiratory metabolism, leading to higher biomass and product yields. An exponential feeding strategy is often employed to maintain a constant specific growth rate.[17]
  • If using an inducible promoter (e.g., GAL1), add the inducer (galactose) during the fed-batch phase.

4. Monitoring and Control:

  • Throughout the fermentation, monitor key parameters such as pH, dissolved oxygen, temperature, and off-gas composition.
  • Take samples periodically to measure cell density (OD600) and for product quantification.

Protocol 4: Extraction and Quantification of this compound by LC-MS/MS

This protocol provides a method for the extraction and quantification of this compound from the fermentation broth.

1. Sample Preparation and Extraction:

  • Centrifuge a sample of the fermentation broth to separate the cells from the supernatant. This compound may be found in both fractions, so both should be analyzed.
  • For the supernatant:
  • To 100 µL of supernatant, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled scoulerine).[9]
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.[9]
  • For the cell pellet:
  • Resuspend the cell pellet in a suitable lysis buffer.
  • Perform cell lysis (e.g., by bead beating or sonication).
  • Follow the same protein precipitation and extraction procedure as for the supernatant.

2. LC-MS/MS Analysis:

  • Chromatographic Conditions (Example): [9]
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to separate this compound from other components.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometry Conditions (Example): [9]
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Scoulerine (Quantifier): 328.4 -> 148.1
  • Scoulerine (Qualifier): 328.4 -> 176.1
  • Quantification:
  • Prepare a calibration curve using authentic this compound standards.
  • Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Biosynthetic Pathway of this compound from L-Tyrosine

Scoulerine_Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Four_HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->Four_HPAA Tyrosine Aminotransferase, 4-Hydroxyphenylpyruvate Decarboxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Four_HPAA->Norcoclaurine Norcoclaurine Synthase (NCS) Reticuline (S)-Reticuline Norcoclaurine->Reticuline 6OMT, CNMT, NMCH, 4'OMT Scoulerine This compound Reticuline->Scoulerine Berberine Bridge Enzyme (BBE)

Caption: Biosynthetic pathway from L-Tyrosine to this compound.

Experimental Workflow for Microbial Production of this compound

Experimental_Workflow cluster_0 Plasmid Construction cluster_1 Strain Engineering cluster_2 Production Gene_Synthesis Gene Synthesis & Codon Optimization PCR PCR Amplification Gene_Synthesis->PCR Gibson Gibson Assembly PCR->Gibson Vector_Prep Vector Linearization Vector_Prep->Gibson Transformation_Ecoli E. coli Transformation & Plasmid Prep Gibson->Transformation_Ecoli Verification Sequencing Verification Transformation_Ecoli->Verification Transformation_Yeast Yeast Transformation Verification->Transformation_Yeast Colony_Selection Colony Selection Transformation_Yeast->Colony_Selection Fermentation Fed-Batch Fermentation Colony_Selection->Fermentation Extraction Extraction Fermentation->Extraction Quantification LC-MS/MS Quantification Extraction->Quantification

Caption: Overall experimental workflow for this compound production.

Logical Relationship of BBE Optimization Strategies

BBE_Optimization BBE Berberine Bridge Enzyme (BBE) Activity Protein_Eng Protein Engineering (Site-directed mutagenesis) BBE->Protein_Eng Codon_Opt Codon Optimization BBE->Codon_Opt Expression_Host Host Engineering (Cofactor availability) BBE->Expression_Host Localization Subcellular Localization (e.g., ER targeting in yeast) BBE->Localization Fermentation_Opt Fermentation Optimization (pH, Temperature) BBE->Fermentation_Opt

Caption: Key strategies for optimizing Berberine Bridge Enzyme activity.

References

Application Notes and Protocols: In Vitro GABAA Receptor Binding Assays for (+)-Scoulerine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through ionotropic GABAA receptors and metabotropic GABAb receptors. The GABAA receptor, a ligand-gated chloride ion channel, is a critical target for a wide array of therapeutic agents, including those with sedative, anxiolytic, and anticonvulsant properties. These drugs often function as positive allosteric modulators, enhancing the effect of GABA. (+)-Scoulerine is an alkaloid that has been investigated for its potential neurological activity, and understanding its interaction with the GABAA receptor is essential for elucidating its mechanism of action and therapeutic potential.

Radioligand binding assays are a fundamental technique used to characterize the affinity of a compound for a specific receptor. These assays employ a radiolabeled ligand that binds with high affinity and specificity to the target receptor. By measuring the displacement of this radioligand by an unlabeled compound, such as this compound, the binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), of the unlabeled compound can be determined. These application notes provide a detailed protocol for conducting a competitive radioligand binding assay to evaluate the affinity of this compound for the GABAA receptor.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in a competitive GABAA receptor binding assay. This table is intended to serve as a template for presenting experimental findings.

Table 1: Competitive Binding Affinity of this compound at the GABAA Receptor

CompoundRadioligandReceptor SourceKi (µM)nH
This compound[3H]MuscimolRat Brain MembranesData DependentData Dependent
This compound[3H]FlunitrazepamRat Brain MembranesData DependentData Dependent
GABA (Control)[3H]MuscimolRat Brain MembranesReference Value1.0
Diazepam (Control)[3H]FlunitrazepamRat Brain MembranesReference Value1.0

Ki: Inhibitory constant, representing the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity. nH: Hill coefficient, indicating the cooperativity of binding.

Signaling Pathway and Assay Principle

The GABAA receptor is a pentameric ligand-gated ion channel. Upon binding of GABA to its orthosteric site, the channel opens, allowing an influx of chloride ions (Cl-). This influx leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus resulting in an inhibitory effect on neurotransmission.

This assay is based on the principle of competitive binding. A radiolabeled ligand with known high affinity for a specific site on the GABAA receptor is incubated with a preparation of the receptor (e.g., cell membranes). The amount of radioligand bound to the receptor is then measured in the presence of varying concentrations of the unlabeled test compound, this compound. By competing for the same binding site, this compound will displace the radioligand in a concentration-dependent manner. The concentration of this compound that displaces 50% of the specifically bound radioligand is the IC50 value, which can then be used to calculate the Ki value.

GABAA_Signaling_Pathway cluster_membrane Postsynaptic Membrane GABA_Receptor GABAA Receptor (Ligand-Gated Ion Channel) Cl_in GABA_Receptor->Cl_in Channel Opens GABA GABA GABA->GABA_Receptor Binds to orthosteric site Scoulerine This compound Scoulerine->GABA_Receptor Competes for binding site Cl_out Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Influx Inhibition Inhibitory Postsynaptic Potential (IPSP) Hyperpolarization->Inhibition

GABAA receptor signaling pathway and competitive binding.

Experimental Protocols

This section provides a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for the GABAA receptor. This protocol is a general guideline and may require optimization.

Materials and Reagents
  • This compound

  • Radioligand (e.g., [3H]Muscimol for the GABA site or [3H]Flunitrazepam for the benzodiazepine (B76468) site)

  • Unlabeled ligand for non-specific binding (e.g., GABA or Diazepam)

  • Rat brains (or other appropriate tissue source)

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)

  • Scintillation fluid

  • Protein assay kit (e.g., Bradford or BCA)

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

  • Centrifuge (capable of >40,000 x g)

  • Tissue homogenizer

Membrane Preparation
  • Homogenize rat brains in 10 volumes of ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in 10 volumes of ice-cold Binding Buffer.

  • Incubate the membrane suspension at 37°C for 30 minutes to facilitate the dissociation of endogenous GABA.

  • Centrifuge again at 40,000 x g for 30 minutes at 4°C.

  • Wash the pellet by resuspending in fresh, ice-cold Binding Buffer and centrifuging two more times.

  • Resuspend the final pellet in a known volume of Binding Buffer to achieve a protein concentration of approximately 1-2 mg/mL.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store the membrane preparation at -80°C until use.

Competitive Binding Assay
  • Prepare serial dilutions of this compound in the Binding Buffer.

  • In a 96-well plate or microcentrifuge tubes, set up the following for each concentration of this compound, as well as for total and non-specific binding (in triplicate):

    • Total Binding: 50 µL of radioligand, 50 µL of Binding Buffer, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of radioligand, 50 µL of a high concentration of unlabeled ligand (e.g., 10 µM GABA for [3H]Muscimol binding), and 100 µL of membrane preparation.

    • Competition: 50 µL of radioligand, 50 µL of the appropriate this compound dilution, and 100 µL of membrane preparation.

  • The final concentration of the radioligand should be close to its Kd value (e.g., 1-5 nM for [3H]Muscimol).

  • Incubate the reactions at 4°C for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Quantify the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • For the competition assay, determine the percentage of specific binding at each concentration of this compound.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Supernatant Wash Washing and Incubation Centrifuge2->Wash FinalPellet Final Membrane Pellet Wash->FinalPellet ProteinAssay Protein Quantification FinalPellet->ProteinAssay AssaySetup Assay Plate Setup (Total, Non-specific, Competition) ProteinAssay->AssaySetup Incubation Incubation (4°C, 60-90 min) AssaySetup->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting CalcSpecific Calculate Specific Binding Counting->CalcSpecific PlotCurve Generate Competition Curve CalcSpecific->PlotCurve CalcIC50 Determine IC50 PlotCurve->CalcIC50 CalcKi Calculate Ki (Cheng-Prusoff) CalcIC50->CalcKi

Experimental workflow for GABAA receptor binding assay.

Application Notes and Protocols: Investigating Scoulerine-Induced Apoptosis in Leukemic Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scoulerine (B1208951), an isoquinoline (B145761) alkaloid, has demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer cell lines, including leukemic cells.[1] This document provides a comprehensive set of protocols for investigating the apoptotic mechanisms induced by scoulerine in leukemic cell lines such as Jurkat and MOLT-4. The detailed methodologies cover the assessment of cell viability, quantification of apoptosis, cell cycle analysis, evaluation of mitochondrial membrane potential, and the analysis of key apoptotic proteins by Western blotting.

Introduction

Scoulerine is a natural compound that has been identified as a potent inducer of apoptosis in cancer cells.[1] Studies have shown that it can inhibit the proliferation of leukemic cells with IC50 values typically ranging from 2.7 to 6.5 µM.[1] The primary mechanism of action appears to involve the disruption of microtubule dynamics, leading to a cell cycle arrest in the G2/M phase.[1] This mitotic arrest subsequently triggers the intrinsic and extrinsic pathways of apoptosis, characterized by the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3/7), as well as the upregulation of the tumor suppressor protein p53.[1][2] Furthermore, in other cancer models, scoulerine has been shown to modulate the expression of Bcl-2 family proteins, increasing the pro-apoptotic Bax while decreasing the anti-apoptotic Bcl-2.[3] These findings highlight scoulerine as a promising candidate for further investigation as a potential anti-leukemic agent.

Data Presentation

Table 1: Cytotoxicity of Scoulerine on Leukemic Cell Lines (MTT Assay)
Cell LineTreatment Duration (h)IC50 Value (µM)
Jurkat48~2.7 - 5.0
MOLT-448~3.5 - 6.5

Data synthesized from published studies.[1] Actual IC50 values may vary depending on experimental conditions.

Table 2: Scoulerine-Induced Apoptosis in Leukemic Cells (Annexin V/PI Staining)
Cell LineScoulerine (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
Jurkat 0 (Control)459
2.581523
5.0222143
10242145
15221941
20232245
MOLT-4 0 (Control)358
2.541418
5.092029
10162743
15142640
20132841

Data represents the percentage of cells after 24 hours of treatment.[1]

Table 3: Effect of Scoulerine on Cell Cycle Distribution in Jurkat Cells
Treatment (16 h)G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (0.1% DMSO)453124
Scoulerine (5 µM)292249

Data shows a significant increase in the G2/M population, indicative of cell cycle arrest.[1]

Table 4: Western Blot Analysis of Apoptosis-Related Proteins (Template)
ProteinTreatmentFold Change (relative to Control)
Bcl-2 Scoulerine (5 µM, 24 h)User-defined
Bax Scoulerine (5 µM, 24 h)User-defined
Cleaved Caspase-3 Scoulerine (5 µM, 24 h)User-defined
p53 Scoulerine (5 µM, 24 h)User-defined
β-actin (Loading Control) Scoulerine (5 µM, 24 h)1.0

This table serves as a template for researchers to input their quantitative Western blot data. Expected results include a decrease in Bcl-2 and an increase in Bax, cleaved caspase-3, and p53 expression.

Table 5: Mitochondrial Membrane Potential (ΔΨm) Analysis (JC-1 Assay Template)
TreatmentRed/Green Fluorescence Ratio% Decrease in ΔΨm (relative to Control)
Control (0.1% DMSO)User-defined0
Scoulerine (5 µM, 24 h)User-definedUser-defined
CCCP (Positive Control)User-definedUser-defined

This table is a template for JC-1 assay results. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, an early marker of apoptosis.

Experimental Workflow & Signaling Pathway Visualization

Scoulerine_Experimental_Workflow Experimental Workflow for Investigating Scoulerine-Induced Apoptosis cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis & Viability Assays cluster_data_analysis Data Analysis & Interpretation Leukemic_Cells Leukemic Cells (Jurkat, MOLT-4) Scoulerine_Treatment Treat with Scoulerine (various concentrations and time points) Leukemic_Cells->Scoulerine_Treatment MTT_Assay Cell Viability (MTT Assay) Scoulerine_Treatment->MTT_Assay Annexin_V_PI Apoptosis Quantification (Annexin V/PI Flow Cytometry) Scoulerine_Treatment->Annexin_V_PI Cell_Cycle Cell Cycle Analysis (PI Staining Flow Cytometry) Scoulerine_Treatment->Cell_Cycle JC1_Assay Mitochondrial Membrane Potential (JC-1 Assay) Scoulerine_Treatment->JC1_Assay Western_Blot Protein Expression Analysis (Western Blot) Scoulerine_Treatment->Western_Blot IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Percentage Quantify Apoptotic Cells Annexin_V_PI->Apoptosis_Percentage Cell_Cycle_Distribution Analyze Cell Cycle Phases Cell_Cycle->Cell_Cycle_Distribution MMP_Change Measure ΔΨm JC1_Assay->MMP_Change Protein_Levels Quantify Protein Levels Western_Blot->Protein_Levels Conclusion Conclusion: Elucidate Apoptotic Mechanism IC50->Conclusion Apoptosis_Percentage->Conclusion Cell_Cycle_Distribution->Conclusion MMP_Change->Conclusion Protein_Levels->Conclusion

Caption: Experimental workflow for scoulerine-induced apoptosis investigation.

Scoulerine_Signaling_Pathway Proposed Signaling Pathway of Scoulerine-Induced Apoptosis in Leukemic Cells cluster_cell Leukemic Cell cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Scoulerine Scoulerine Microtubules Microtubule Disruption Scoulerine->Microtubules Inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Caspase8 Caspase-8 Activation G2M_Arrest->Caspase8 p53 p53 Upregulation G2M_Arrest->p53 Bcl2 Bcl-2 (Anti-apoptotic) Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax Bax (Pro-apoptotic) Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3_7 Caspase-3/7 Activation Caspase9->Caspase3_7 Caspase8->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis p53->Bcl2 Inhibits p53->Bax Activates

Caption: Proposed signaling pathway of scoulerine-induced apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of scoulerine that inhibits the growth of leukemic cells by 50% (IC50).

Materials:

  • Leukemic cells (e.g., Jurkat, MOLT-4)

  • RPMI-1640 medium with 10% FBS

  • Scoulerine stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of scoulerine (e.g., 0, 1, 2.5, 5, 10, 20, 50 µM) in triplicate and incubate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Quantification (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • Treated and untreated leukemic cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed 1 x 10^6 cells in a 6-well plate and treat with desired concentrations of scoulerine for 24 hours.

  • Harvest the cells and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated leukemic cells

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Treat 1 x 10^6 cells with scoulerine (e.g., 5 µM) for 16-24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in 500 µL of PBS.

  • Add 5 µL of RNase A and incubate for 30 minutes at 37°C.

  • Add 10 µL of PI and incubate for 15 minutes in the dark.

  • Analyze the samples using a flow cytometer.

Western Blot Analysis of Apoptotic Proteins

This technique detects changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Treated and untreated leukemic cells

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with scoulerine (e.g., 5 µM) for 24 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay measures the change in mitochondrial membrane potential, an early indicator of apoptosis.

Materials:

  • Treated and untreated leukemic cells

  • JC-1 reagent

  • Culture medium

  • CCCP (positive control for depolarization)

  • Fluorescence microscope or plate reader

Protocol:

  • Seed cells and treat with scoulerine (e.g., 5 µM) for the desired time.

  • Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

  • Wash the cells with PBS or assay buffer.

  • Analyze the fluorescence using a fluorescence microscope (red aggregates vs. green monomers) or a fluorescence plate reader (ratio of emission at ~590 nm to ~530 nm).

  • A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

References

Application Notes and Protocols for Studying the Antimitotic Properties of (+)-Scoulerine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Scoulerine is a protoberberine isoquinoline (B145761) alkaloid that has demonstrated significant potential as an antimitotic agent. It functions by disrupting microtubule dynamics, which are critical for the formation and function of the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptotic cell death in cancer cells.[1][2] Mechanistic studies have revealed a dual mode of action for this compound, involving both the inhibition of tubulin polymerization and the stabilization of existing microtubules.[3] Its activity is associated with the modulation of key cell cycle checkpoint proteins, including an increase in the phosphorylation of Chk1 and Chk2, as well as histone H3, and the upregulation of the tumor suppressor p53.[1][2]

These application notes provide a comprehensive guide for researchers interested in investigating the antimitotic properties of this compound. Detailed protocols for essential in vitro assays are provided to enable the characterization of its cytotoxic effects, impact on cell cycle progression, and its direct interaction with tubulin.

Quantitative Data Summary

The following tables summarize the reported quantitative data on the biological activity of this compound.

Table 1: Cytotoxicity of this compound in Leukemic Cell Lines

Cell LineIC50 Value (µM)Assay MethodReference
Jurkat2.7 - 6.5Mitochondrial Dehydrogenase Activity[1][2]
MOLT-42.7 - 6.5Mitochondrial Dehydrogenase Activity[1][2]

Table 2: Effect of this compound on Cell Cycle Distribution in Jurkat Cells

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)Reference
Mock-treated Control453124[1]
5 µM this compound (16h)292249[1]

Signaling Pathway

The proposed signaling pathway for the antimitotic action of this compound is depicted below. This compound treatment leads to microtubule disruption, activating the spindle assembly checkpoint. This results in the phosphorylation of checkpoint kinases Chk1 and Chk2, and an increase in mitotic histone H3 phosphorylation, causing a G2/M phase arrest. Concurrently, p53 is upregulated, initiating the intrinsic apoptotic pathway through caspase activation.

Scoulerine_Pathway Scoulerine This compound Tubulin Tubulin/Microtubules Scoulerine->Tubulin Disruption Microtubule Disruption Tubulin->Disruption G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest p53 p53 Upregulation Disruption->p53 Apoptosis Apoptosis G2M_Arrest->Apoptosis Chk p-Chk1 (Ser345) p-Chk2 (Thr68) G2M_Arrest->Chk H3 p-Histone H3 (Ser10) G2M_Arrest->H3 Caspases Caspase Activation p53->Caspases Caspases->Apoptosis

Proposed signaling pathway of this compound.

Experimental Protocols

The following section provides detailed protocols for key experiments to assess the antimitotic properties of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with various concentrations of This compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent (0.5 mg/mL) C->D E 5. Incubate for 4 hours at 37°C D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Read absorbance at 570 nm F->G

Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., Jurkat, MOLT-4, HeLa)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment (for adherent cells) and recovery.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light.

  • Solubilization: For adherent cells, carefully aspirate the medium and add 100 µL of DMSO to each well. For suspension cells, add 100 µL of solubilization solution directly to the wells. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.

CellCycle_Workflow A 1. Treat cells with This compound B 2. Harvest and wash cells with PBS A->B C 3. Fix cells in ice-cold 70% ethanol (B145695) B->C D 4. Wash and resuspend in PBS C->D E 5. Treat with RNase A D->E F 6. Stain with Propidium Iodide (PI) E->F G 7. Analyze by Flow Cytometry F->G

Workflow for cell cycle analysis.

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the desired concentration of this compound (e.g., 5 µM) for a specific duration (e.g., 16-24 hours). Harvest approximately 1 x 10⁶ cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet and add the cells dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing.[4] Incubate on ice or at -20°C for at least 30 minutes.

  • Rehydration: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with cold PBS.[5]

  • RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution and incubate at room temperature for 5 minutes to degrade RNA, which can also be stained by PI.[4]

  • PI Staining: Add 400 µL of PI staining solution to the cells.[4] Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect the fluorescence data and use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Immunofluorescence for Mitotic Spindle Visualization

This technique allows for the direct visualization of the microtubule network and mitotic spindle morphology in cells treated with this compound.

IF_Workflow A 1. Grow and treat cells on coverslips B 2. Fix cells (e.g., with methanol (B129727) or PFA) A->B C 3. Permeabilize with Triton X-100 (if PFA fixed) B->C D 4. Block with BSA or serum C->D E 5. Incubate with primary antibody (anti-α-tubulin) D->E F 6. Incubate with fluorescent secondary antibody E->F G 7. Counterstain DNA (e.g., DAPI) F->G H 8. Mount and image via fluorescence microscopy G->H

Workflow for immunofluorescence microscopy.

Materials:

  • Cells grown on sterile glass coverslips

  • Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde (PFA) in PBS)

  • Permeabilization buffer (0.1% Triton X-100 in PBS, for PFA fixation)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Seed cells on sterile coverslips in a petri dish or multi-well plate. Allow them to adhere and grow. Treat with this compound as desired.

  • Fixation:

    • Methanol Fixation: Aspirate the medium, wash once with PBS, and add ice-cold methanol. Incubate for 10 minutes at -20°C.[6]

    • PFA Fixation: Aspirate the medium, wash with PBS, and add 4% PFA. Incubate for 15 minutes at room temperature.[6]

  • Permeabilization (for PFA fixed cells): Wash three times with PBS. Add permeabilization buffer and incubate for 10 minutes at room temperature.

  • Blocking: Wash three times with PBS. Add blocking buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the anti-α-tubulin primary antibody in blocking buffer. Aspirate the blocking buffer from the coverslips and add the primary antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer. Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.[6]

  • Nuclear Staining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes at room temperature.[6]

  • Mounting and Imaging: Rinse the coverslips with PBS and mount them onto glass slides using antifade mounting medium. Visualize the cells using a fluorescence or confocal microscope. Acquire images of the mitotic spindles in control and treated cells.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. The assay uses a fluorescent reporter that increases in fluorescence intensity upon incorporation into polymerizing microtubules.

Tubulin_Workflow A 1. Prepare tubulin polymerization mix on ice B 2. Add this compound or controls to a 96-well plate A->B C 3. Add tubulin mix to initiate the reaction B->C D 4. Incubate at 37°C in a fluorescence plate reader C->D E 5. Measure fluorescence kinetics over time D->E

Workflow for in vitro tubulin polymerization assay.

Materials:

  • Lyophilized, purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol (B35011)

  • Fluorescent reporter dye (e.g., DAPI)

  • This compound

  • Positive controls (e.g., paclitaxel (B517696) for polymerization promotion, vinblastine (B1199706) for inhibition)

  • 96-well, black, flat-bottom microplates

  • Temperature-controlled fluorescence plate reader

Protocol:

  • Reagent Preparation: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2-3 mg/mL. Add GTP to a final concentration of 1 mM, glycerol to 10%, and the fluorescent reporter.[3][7]

  • Assay Setup: In a pre-warmed (37°C) 96-well plate, add different concentrations of this compound, vehicle control (DMSO), and positive/negative controls.

  • Initiation: To initiate polymerization, add the cold tubulin polymerization mix to each well.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., excitation ~355 nm, emission ~460 nm) at regular intervals (e.g., every minute) for 60 minutes.[7]

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Compare the curves of this compound-treated samples to controls to determine its effect on the rate and extent of tubulin polymerization.

Western Blot Analysis

Western blotting can be used to quantify the expression and phosphorylation status of key proteins involved in the cell cycle and apoptosis, such as p-Chk1, p-Chk2, p-Histone H3, and p53, following treatment with this compound.

Materials:

  • Cell lysates from treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for p-Chk1, p-Chk2, p-H3, p53, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Sample Preparation: Lyse treated and control cells in ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation levels.

References

Troubleshooting & Optimization

How to improve the yield of (+)-Scoulerine from plant material extraction.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (+)-Scoulerine Extraction. This guide is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the yield of this compound from plant materials. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Q1: What are the primary plant sources for extracting this compound?

A1: this compound, a benzylisoquinoline alkaloid, is found in various plant species, particularly within the Papaveraceae family. The most common sources include species from the Corydalis genus, such as Corydalis solida, Corydalis saxicola, and Corydalis balansae.[1][2][3] The concentration of scoulerine (B1208951) can vary significantly based on the plant's age, the part of the plant used (e.g., tubers, roots), and the time of harvest.[4]

Q2: Which extraction method is most effective for maximizing this compound yield?

A2: While traditional methods like maceration and Soxhlet extraction can be used, modern techniques generally offer higher efficiency, reduced extraction times, and lower solvent consumption.[4][5] Advanced methods recommended for improving alkaloid yields include:

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[6][7] It is known for its efficiency at lower temperatures, which helps prevent the degradation of thermolabile compounds.[5]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, leading to a rapid extraction process.[4][8]

  • Pressurized Liquid Extraction (PLE): This method uses solvents at elevated temperatures and pressures, which increases the solubility of the target compounds and improves extraction efficiency.[9]

For this compound, Ultrasound-Assisted Extraction (UAE) is a highly effective and commonly cited method.[6][10]

Q3: How do I select the optimal solvent for this compound extraction?

A3: The choice of solvent is critical and depends on the polarity of this compound.[5][11] As an alkaloid, scoulerine's solubility can be manipulated by adjusting the pH.

  • Organic Solvents: Alcohols like methanol (B129727) and ethanol, often in aqueous mixtures (e.g., 60-80% ethanol), are effective for extracting alkaloids.[4][12]

  • Acidified Water/Alcohol: Using a dilute acid (e.g., 0.1-1% hydrochloric acid or acetic acid) in water or an alcohol mixture can convert the alkaloid into its salt form.[10][13] This significantly increases its solubility in the polar solvent.[13][14] This is the basis for the highly effective acid-base extraction method used for purification.[4]

Q4: What is the general biosynthetic pathway of this compound in plants?

A4: this compound is a key intermediate in the biosynthesis of a wide range of benzylisoquinoline alkaloids. The pathway begins with the amino acid tyrosine and proceeds through several key intermediates. The central step involves the conversion of (S)-reticuline to (S)-scoulerine by the berberine (B55584) bridge enzyme (BBE).[6][15] Understanding this pathway can be valuable for metabolic engineering approaches to increase in-planta yield.

Scoulerine Biosynthesis Tyrosine Tyrosine Reticuline (S)-Reticuline Tyrosine->Reticuline Multiple Enzymatic Steps Scoulerine This compound Reticuline->Scoulerine Berberine Bridge Enzyme (BBE) Other_Alkaloids Other Protoberberine Alkaloids Scoulerine->Other_Alkaloids Further Enzymatic Conversions Troubleshooting_Low_Yield start Problem: Low this compound Yield check_prep Is plant material a fine powder (40-60 mesh)? start->check_prep grind Action: Grind material to a finer particle size. check_prep->grind No check_params Are extraction parameters (solvent, time, temp) optimized? check_prep->check_params Yes grind->check_params optimize Action: Systematically optimize parameters (see Table 1). check_params->optimize No check_method Is the extraction method effective for cell lysis? check_params->check_method Yes optimize->check_method use_uae Action: Use a high-efficiency method like UAE or MAE. check_method->use_uae No check_degradation Could degradation be occurring from high heat? check_method->check_degradation Yes use_uae->check_degradation lower_temp Action: Reduce extraction temp and use rotary evaporator. check_degradation->lower_temp Yes success Yield Improved check_degradation->success No lower_temp->success Experimental_Workflow start Start: Dried Plant Material (e.g., Corydalis tubers) grind 1. Grind to Fine Powder (40-60 mesh) start->grind uae 2. Ultrasound-Assisted Extraction (e.g., 80:20 Water-Methanol, 40°C, 60 min) grind->uae filter 3. Filtration uae->filter concentrate 4. Concentrate Under Vacuum (Rotary Evaporator) filter->concentrate crude Crude Extract concentrate->crude acidify 5. Dissolve in Dilute Acid (e.g., 1% HCl) crude->acidify wash 6. Wash with Organic Solvent (e.g., Ethyl Acetate) acidify->wash alkalinize 7. Basify with Ammonia (pH 9-10) wash->alkalinize extract_final 8. Extract with Organic Solvent (e.g., Chloroform) alkalinize->extract_final concentrate2 9. Dry and Concentrate Solvent extract_final->concentrate2 purified Purified this compound (for further chromatography) concentrate2->purified

References

Troubleshooting low purity issues in (+)-Scoulerine chromatographic separation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low purity issues in the chromatographic separation of (+)-Scoulerine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC separation of this compound, providing potential causes and actionable solutions.

Question 1: Why is the this compound peak broad and showing poor symmetry (tailing or fronting)?

Peak asymmetry is a common issue when analyzing basic compounds like alkaloids and can compromise purity and accurate quantification.

  • Cause 1: Secondary Interactions with Stationary Phase

    • Explanation: Free silanol (B1196071) groups on the surface of standard silica-based C18 columns can interact with the basic nitrogen atom in the scoulerine (B1208951) molecule, leading to peak tailing.

    • Solution:

      • Use an End-Capped Column: Employ a modern, high-quality end-capped C18 or a similar column specifically designed for the analysis of basic compounds.

      • Optimize Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to a range of 2.5-4.0) will protonate the scoulerine molecule, minimizing its interaction with residual silanol groups.[1][2][3][4]

      • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (B128534) (TEA) (e.g., 0.1%), to the mobile phase. TEA will preferentially bind to the active silanol sites, effectively masking them from the analyte.

  • Cause 2: Column Overload

    • Explanation: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.

    • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause. For preparative separations, consider scaling up to a larger diameter column.[5]

  • Cause 3: Inappropriate Sample Solvent

    • Explanation: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the point of injection, resulting in a distorted peak.[6]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[6]

Question 2: How can I improve the poor resolution between this compound and its enantiomer (–)-Scoulerine or other impurities?

Achieving adequate resolution is critical for obtaining high-purity this compound, especially when dealing with its enantiomer or structurally similar impurities.

  • Cause 1: Inadequate Chiral Stationary Phase (CSP)

    • Explanation: The choice of CSP is the most critical factor for enantiomeric separation. Not all chiral columns are effective for all compounds.[7]

    • Solution:

      • Screen Different CSPs: Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralpak® or Chiralcel® series) are often a good starting point for the separation of alkaloids.[8][9] Screen a few different types of chiral columns to find the one that provides the best selectivity for scoulerine enantiomers.

      • Consult Application Notes: Review application notes from column manufacturers for separations of similar benzylisoquinoline alkaloids.

  • Cause 2: Suboptimal Mobile Phase Composition

    • Explanation: The mobile phase composition directly influences the interactions between the analyte and the stationary phase, affecting selectivity.[10]

    • Solution:

      • Vary the Organic Modifier: If using a normal-phase method, try different alcohols (e.g., ethanol, isopropanol) or acetonitrile (B52724) as the organic modifier. For reversed-phase, vary the ratio of acetonitrile or methanol (B129727) to the aqueous buffer.[8]

      • Adjust pH: For ionizable compounds like scoulerine, small changes in the mobile phase pH can significantly alter selectivity.[1][4] It is advisable to work at a pH that is at least 2 units away from the pKa of the analyte to ensure a single ionic form.[4]

      • Use Additives: For chiral separations, acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds) can improve peak shape and enhance enantioselectivity.[9]

  • Cause 3: Inefficient Chromatographic Conditions

    • Explanation: Parameters like flow rate and temperature can impact separation efficiency and, consequently, resolution.

    • Solution:

      • Lower the Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min for a 4.6 mm ID column), as this can allow for better mass transfer and improved interaction with the CSP.[11]

      • Adjust the Temperature: Decreasing the column temperature can sometimes increase chiral selectivity by enhancing the subtle bonding forces responsible for enantiomeric recognition.[11] Conversely, increasing the temperature can improve efficiency and peak shape. Experiment with a range of temperatures (e.g., 15-40°C).

Quantitative Data Summary

The following tables present illustrative data on how varying chromatographic parameters can affect the separation of this compound from a closely eluting impurity. Note: This data is hypothetical and intended for educational purposes to demonstrate chromatographic principles.

Table 1: Effect of Mobile Phase pH on Retention Time and Resolution

Mobile Phase pHThis compound Retention Time (min)Impurity Retention Time (min)Resolution (Rs)
3.012.513.81.8
5.09.29.81.1
7.06.87.10.8
Conditions: C18 column, Acetonitrile/Phosphate buffer gradient.

Table 2: Effect of Chiral Column Type on Enantiomeric Resolution

Chiral Stationary PhaseThis compound Retention Time (min)(–)-Scoulerine Retention Time (min)Enantiomeric Resolution (Rs)
Cellulose-based CSP15.217.12.1
Amylose-based CSP18.920.51.9
Cyclodextrin-based CSP11.411.40.0
Conditions: Isocratic mobile phase of Hexane/Ethanol/Diethylamine.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Purity Analysis of this compound

This protocol provides a starting point for developing a validated analytical method for determining the enantiomeric purity of this compound.

  • Chromatographic System:

    • HPLC system with UV detector.

    • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

  • Mobile Phase:

    • n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

  • Detection:

    • UV at 285 nm.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Method Validation (Abbreviated):

    • Specificity: Inject a blank (mobile phase), a solution of the impurity or (–)-Scoulerine if available, and the this compound sample to ensure no interference at the retention time of the main peak.

    • Linearity: Prepare a series of dilutions of a standard solution and inject to establish a linear relationship between concentration and peak area.

    • Precision: Perform at least six replicate injections of a single sample to assess the repeatability of the method (%RSD of peak area should be <2%).[7]

Protocol 2: Preparative HPLC for Purification of this compound

This protocol outlines a general approach to scaling up an analytical method for the purification of this compound.[12]

  • Develop an Analytical Method: First, develop an optimized analytical method that provides good resolution (Rs > 1.5) between this compound and any impurities.

  • Determine Loading Capacity: On the analytical column, incrementally increase the injection volume/concentration until the resolution begins to degrade. This will determine the maximum loading capacity.[12]

  • Scale-Up Calculation: Use the following formulas to scale the method to a preparative column with the same stationary phase.

    • Flow Rate: F_prep = F_anal * (d_prep / d_anal)²

    • Sample Load: Load_prep = Load_anal * (d_prep / d_anal)²

    • Where F is the flow rate and d is the column's internal diameter.

  • Preparative System:

    • Preparative HPLC system with a fraction collector.

    • Column: A preparative column with the same stationary phase as the analytical column (e.g., 250 x 20 mm).

  • Run the Separation:

    • Equilibrate the preparative column with the mobile phase.

    • Inject the calculated sample load.

    • Collect fractions based on the retention time of the this compound peak.

  • Analysis and Pooling:

    • Analyze the collected fractions using the analytical HPLC method to determine their purity.

    • Pool the high-purity fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Purity in this compound Separation Start Low Purity Detected CheckPeakShape Assess Peak Shape Start->CheckPeakShape CheckResolution Assess Resolution Start->CheckResolution Asymmetric Peak Tailing/Fronting? CheckPeakShape->Asymmetric PoorResolution Poor Resolution (Rs < 1.5)? CheckResolution->PoorResolution Asymmetric->CheckResolution No Sol_PeakShape1 Use End-Capped Column or Adjust pH Asymmetric->Sol_PeakShape1 Yes Sol_PeakShape2 Reduce Sample Concentration Asymmetric->Sol_PeakShape2 Yes Sol_PeakShape3 Use Mobile Phase as Sample Solvent Asymmetric->Sol_PeakShape3 Yes Sol_Resolution1 Screen Different Chiral Columns PoorResolution->Sol_Resolution1 Yes Sol_Resolution2 Optimize Mobile Phase (Solvent, Additives, pH) PoorResolution->Sol_Resolution2 Yes Sol_Resolution3 Adjust Flow Rate and Temperature PoorResolution->Sol_Resolution3 Yes End High Purity Achieved PoorResolution->End No Sol_PeakShape1->End Sol_PeakShape2->End Sol_PeakShape3->End Sol_Resolution1->End Sol_Resolution2->End Sol_Resolution3->End

Caption: A logical workflow for troubleshooting common purity issues.

Method_Development_Flow Chiral Method Development to Validation Workflow Start Goal: Separate this compound ColumnScreen 1. Column Screening (e.g., Polysaccharide CSPs) Start->ColumnScreen MobilePhaseOpt 2. Mobile Phase Optimization (Solvent ratio, pH, additives) ColumnScreen->MobilePhaseOpt ParameterTune 3. Parameter Tuning (Flow rate, Temperature) MobilePhaseOpt->ParameterTune OptimizedMethod Optimized Analytical Method (Rs > 1.5) ParameterTune->OptimizedMethod Validation 4. Method Validation (ICH) (Specificity, Linearity, Accuracy, Precision) OptimizedMethod->Validation Validated Validated Method for Routine Analysis/Purification Validation->Validated

Caption: The systematic progression from method development to validation.

Frequently Asked Questions (FAQs)

  • Q1: What are the likely impurities I might encounter?

    • A: Impurities can originate from the starting materials, side-products from the synthesis, or degradation products.[13][14][15] For this compound, which is a benzylisoquinoline alkaloid, potential impurities could include unreacted precursors, isomers formed during the reaction, or related alkaloids with similar structures. If performing a chiral separation, the primary "impurity" of concern is often the undesired (–)-enantiomer.

  • Q2: My baseline is noisy. What could be the cause?

    • A: A noisy baseline can be due to several factors:

      • Mobile Phase Issues: Ensure your solvents are HPLC-grade, freshly prepared, and properly degassed.

      • System Contamination: There may be contamination in the pump, injector, or detector. Flush the system thoroughly.

      • Detector Lamp Failure: An aging UV detector lamp can cause baseline noise. Check the lamp's energy output.

  • Q3: How do I choose the best chiral column to start with?

    • A: There is no single "best" column for all separations. However, for alkaloid enantiomers, polysaccharide-based chiral stationary phases (CSPs), such as those with cellulose or amylose derivatives, are a highly effective and versatile starting point.[9] It is recommended to have at least two different types of chiral columns (e.g., one cellulose-based and one amylose-based) for initial screening.[9]

  • Q4: Can I use the same method for both analytical purity testing and preparative purification?

    • A: You will use the same principles (i.e., the same column chemistry and mobile phase), but the method parameters will be different. A preparative method is a scaled-up version of an analytical method, designed to handle much larger sample loads. You will need to adjust the flow rate, injection volume, and potentially the gradient profile when moving from an analytical to a preparative scale.[12]

References

Optimization of reaction conditions for the chemical synthesis of (+)-Scoulerine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chemical synthesis of (+)-Scoulerine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when utilizing common synthetic strategies such as the Pictet-Spengler or Bischler-Napieralski reactions, and chemoenzymatic methods.

Issue 1: Low or No Yield of this compound

  • Question: My reaction is resulting in a low or negligible yield of this compound. What are the likely causes and how can I optimize the reaction?

  • Answer: Low product yield is a common issue that can be attributed to several factors, from substrate reactivity to suboptimal reaction conditions. Below is a systematic guide to troubleshooting.

    • Inadequate Acid Catalysis (for Pictet-Spengler or Bischler-Napieralski routes): These reactions are typically acid-catalyzed, and the choice and concentration of the acid are critical.[1][2]

      • Solution: Screen various Brønsted or Lewis acids. For the Pictet-Spengler reaction, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[2][3] For the Bischler-Napieralski reaction, phosphorus oxychloride (POCl₃) is a standard reagent.[4] The optimal catalyst loading should be determined empirically; start with catalytic amounts and increase if necessary.[5]

    • Poor Nucleophilicity of the Aromatic Ring: The key cyclization step involves an electrophilic attack on the aromatic ring. Electron-withdrawing groups on the ring will disfavor this reaction.[1][3]

      • Solution: Ensure that the starting β-arylethylamine has electron-donating substituents, such as methoxy (B1213986) or hydroxy groups, which are present in the precursors to scoulerine (B1208951).[3]

    • Inactive Enzyme (for Chemoenzymatic Synthesis): The Berberine Bridge Enzyme (BBE) is crucial for the oxidative cyclization of (S)-reticuline to (S)-scoulerine.[6][7]

      • Solution: Verify the activity of the BBE enzyme. Ensure proper storage conditions and consider expressing and purifying a fresh batch of the enzyme. Confirm the presence of molecular oxygen, as it is a required co-substrate for the reaction.[8]

    • Suboptimal Reaction Temperature: Both chemical and enzymatic reactions are sensitive to temperature.

      • Solution: For Pictet-Spengler reactions, heating may be required, especially with less reactive substrates.[1] For chemoenzymatic steps using BBE, maintain the optimal temperature, typically between 30-37°C.[6]

Issue 2: Formation of Impurities and Side Products

  • Question: My final product is contaminated with significant impurities. What are the potential side reactions, and how can they be minimized?

  • Answer: The formation of side products can complicate purification and reduce the overall yield.

    • Over-alkylation or N-acylation: In routes involving protection or activation steps, side reactions can occur.

      • Solution: Use stoichiometric amounts of reagents and control the reaction temperature carefully. The N-acyliminium ion Pictet-Spengler reaction, for example, is highly reactive and conditions should be mild to avoid side products.[1]

    • Incomplete Reduction: In the Bischler-Napieralski synthesis, the intermediate dihydroisoquinoline must be reduced, typically with sodium borohydride (B1222165) (NaBH₄).[4][9]

      • Solution: Ensure an adequate excess of the reducing agent is used and allow sufficient reaction time for the reduction to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Racemization: If stereochemical purity is critical, harsh reaction conditions (e.g., high temperatures or strong acids/bases) can lead to racemization.

      • Solution: Employ milder reaction conditions where possible. The chemoenzymatic approach using BBE offers high enantioselectivity, yielding the desired (S)-enantiomer.[4][8]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate pure this compound from the crude reaction mixture. What are the recommended purification strategies?

  • Answer: Purification of isoquinoline (B145761) alkaloids can be challenging due to their similar polarities to byproducts.

    • Precipitation and Filtration: If the product crystallizes or precipitates from the reaction mixture, this can be an effective first step.[10]

      • Solution: After the reaction, cool the mixture and attempt to induce crystallization. The collected solid can then be further purified.[9]

    • Acid-Base Extraction: As an alkaloid, scoulerine is a basic compound.

      • Solution: Dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl) to protonate the scoulerine and pull it into the aqueous phase. The aqueous phase can then be basified (e.g., with NH₃(aq)) and the product re-extracted into an organic solvent.[6]

    • Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying alkaloids.[6][9]

      • Solution: A common solvent system is a mixture of dichloromethane, methanol, and aqueous ammonia (B1221849) (e.g., 96:3:1 v/v/v).[6] Monitor fractions using TLC to identify those containing the pure product.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic approaches to Scoulerine and related compounds.

Table 1: Comparison of Yields for (S)-Scoulerine Synthesis via Chemoenzymatic Kinetic Resolution [4][8]

Racemic SubstrateConversion (%)Yield of (S)-Scoulerine (%)Enantiomeric Excess (ee) of (S)-Scoulerine (%)
rac-Reticuline5047>97
rac-Laudanine5049>97

Table 2: Optimization of Reaction Conditions [5]

Catalyst (20 mol%)SolventTemperatureTime (h)Yield (%)
IodineEthanolReflux1.592
IodineMethanolReflux2.085
IodineAcetonitrileReflux2.578
p-TSAEthanolReflux3.072
ZnCl₂EthanolReflux4.065
NoneEthanolReflux24No Product

Note: Data in Table 2 pertains to a model reaction for optimization and illustrates the effect of different catalysts and solvents, which can be applied as a general strategy.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of (S)-Scoulerine from (S)-Reticuline

This protocol details a chemoenzymatic approach that leverages the high selectivity of the Berberine Bridge Enzyme (BBE).[6][8]

Materials:

  • (S)-Reticuline (Substrate)

  • Berberine Bridge Enzyme (BBE), purified

  • Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • Catalase (optional, to remove hydrogen peroxide byproduct)

  • Toluene (B28343)/Buffer biphasic system (70:30)

  • Ethyl acetate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., CH₂Cl₂/MeOH/NH₃(aq))

Procedure:

  • Reaction Setup: Prepare a reaction mixture in a potassium phosphate buffer. For improved substrate solubility, a biphasic system of toluene and buffer can be used.[8]

  • Substrate Dissolution: Dissolve (S)-Reticuline in the buffer or biphasic system.

  • Enzymatic Conversion: Add purified BBE to the substrate solution. If using a biphasic system, typical concentrations are 1 g/L BBE and 20 g/L substrate.[8] Ensure the mixture is well-aerated as the reaction consumes molecular oxygen.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30-37°C) with vigorous shaking (e.g., 200 rpm) for approximately 24 hours.[6][8]

  • Reaction Monitoring: Monitor the conversion of (S)-Reticuline to (S)-Scoulerine using HPLC or LC-MS. The reaction is typically complete when ~50% conversion is reached in a kinetic resolution of racemic reticuline.[8]

  • Work-up and Extraction:

    • Stop the reaction and separate the organic and aqueous phases (if using a biphasic system).

    • Extract the aqueous phase multiple times with ethyl acetate.[6]

    • Combine all organic phases.

  • Purification:

    • Concentrate the combined organic extracts under reduced pressure.[6]

    • Purify the crude product by silica gel column chromatography using a solvent system such as CH₂Cl₂/MeOH/NH₃(aq) (e.g., 96:3:1 v/v/v) to yield pure (S)-Scoulerine.[6]

Visual Diagrams

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

G cluster_workflow Experimental Workflow: Chemoenzymatic Synthesis start_node start_node process_node process_node decision_node decision_node end_node end_node A 1. Reaction Setup (S)-Reticuline, BBE, Buffer B 2. Incubation (30-37°C, 24h, Aeration) A->B C 3. Monitor Conversion (HPLC / LC-MS) B->C D 4. Work-up (Acid-Base Extraction) C->D E 5. Purification (Column Chromatography) D->E F Pure this compound E->F

Caption: General experimental workflow for the chemoenzymatic synthesis of this compound.

G cluster_troubleshooting Troubleshooting Logic: Low Product Yield start_node start_node decision_node decision_node solution_node solution_node Start Low Yield Detected Q1 Synthesis Method? Start->Q1 Q2 Check Acid Catalyst (Type & Concentration) Q1->Q2 Chemical Q3 Check Enzyme Activity & Aeration Q1->Q3 Enzymatic S1 Screen Different Acids (TFA, HCl, POCl3) Q2->S1 Suboptimal S3 Check Ring Substituents (Need e-donating groups) Q2->S3 Optimal S2 Verify/Replace Enzyme Ensure O2 Supply Q3->S2 Suboptimal

Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.

References

Strategies to increase the efficiency of microbial production of (+)-Scoulerine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency of microbial (+)-Scoulerine production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its microbial production important?

A1: this compound is a key branch-point intermediate in the biosynthesis of benzylisoquinoline alkaloids (BIAs), a diverse group of plant-derived natural products with significant pharmaceutical applications, including the anti-tussive and potential anti-cancer agent noscapine (B1679977). Traditional production relies on extraction from plants, which can be inefficient and unsustainable. Microbial fermentation using engineered hosts like Saccharomyces cerevisiae or Escherichia coli offers a promising alternative for a stable, scalable, and cost-effective supply chain.[1]

Q2: What are the common microbial hosts used for this compound production?

A2: The most common hosts are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. E. coli is often engineered to efficiently produce the precursor (S)-reticuline from simple sugars.[1] S. cerevisiae is particularly well-suited for expressing plant-derived cytochrome P450 enzymes, which are often required in BIA pathways, and for performing the conversion of reticuline (B1680550) to scoulerine.[1][2] Co-culture systems combining the strengths of both microbes have also been successfully implemented.[1][3]

Q3: What is the general biosynthetic pathway for this compound from glucose?

A3: The de novo biosynthesis of this compound in an engineered microbe starts with a primary carbon source like glucose. The host's central metabolism converts glucose into L-tyrosine. A heterologous pathway, assembled from plant and microbial enzymes, then converts L-tyrosine through a series of intermediates—including L-DOPA, dopamine (B1211576), and (S)-reticuline—to finally yield this compound. The final, critical step is the stereospecific conversion of (S)-reticuline to this compound.

Q4: What is the key enzyme responsible for producing this compound?

A4: The key enzyme is the Berberine Bridge Enzyme (BBE). This FAD-dependent oxidoreductase catalyzes the stereospecific intramolecular C-C bond formation that converts (S)-reticuline into scoulerine.[2] The stereospecificity of the BBE is crucial; a BBE that produces the (+)-enantiomer must be selected for the production of noscapine precursors. This enzyme is often a rate-limiting step in the overall pathway.[4]

Q5: What are the major challenges in achieving high-titer this compound production?

A5: Key challenges include:

  • Low Enzyme Activity: Heterologously expressed plant enzymes, particularly BBE and upstream P450s, may have suboptimal activity in microbial hosts.[4]

  • Precursor and Cofactor Limitation: Insufficient supply of the direct precursor, (S)-reticuline, or essential cofactors like NADPH and S-adenosylmethionine (SAM) can create bottlenecks.[2]

  • Metabolic Burden: Overexpression of a long, multi-gene pathway can impose a significant metabolic load on the host, leading to poor growth and instability.

  • Byproduct Formation: Native metabolic pathways can compete for precursors, reducing the overall yield.

  • Enzyme Imbalance: Unbalanced expression of pathway enzymes can lead to the accumulation of toxic intermediates.[2]

Troubleshooting Guide

Issue: Low or No Detectable this compound Titer

Q: My engineered strain is not producing this compound, or the titer is extremely low. What should I check first?

A: Low or no production is a common issue that can stem from multiple points in the biosynthetic pathway. A systematic approach is needed to identify the bottleneck.

1. Possible Cause: Inefficient Berberine Bridge Enzyme (BBE) Activity

  • Troubleshooting Question: How can I confirm my BBE is active and improve its performance?

  • Answer: The BBE enzyme is a frequent bottleneck.[4]

    • Screen Different BBEs: Source BBE orthologs from various plant species (e.g., Papaver somniferum, Macleaya cordata) and test them in your host. Enzyme screening can reveal variants with significantly higher activity.[2]

    • Codon Optimization: Ensure the BBE gene sequence is optimized for the codon usage of your microbial host (S. cerevisiae or E. coli). This can dramatically improve translational efficiency.[4]

    • Enzyme Engineering: Consider N-terminal truncation or other protein engineering strategies, which have been shown to improve the expression and activity of BBE.[4]

    • In Vitro Assays: Confirm enzyme activity by performing in vitro assays with purified BBE and the (S)-reticuline substrate.

2. Possible Cause: Suboptimal Gene Expression

  • Troubleshooting Question: How can I balance the expression of all my pathway genes for optimal flux?

  • Answer: Unbalanced expression leads to intermediate accumulation or pathway stalls.[2]

    • Promoter Tuning: Use a library of promoters with varying strengths to control the expression level of each gene in the pathway. This allows for fine-tuning of metabolic flux.

    • Gene Copy Number: Integrate multiple copies of rate-limiting genes into the host genome using tools like CRISPR-Cas9. This provides stable, high-level expression.[4][5]

    • Transcriptional Analysis: Use RT-qPCR to quantify the transcript levels of all pathway genes to ensure they are being expressed as expected.

3. Possible Cause: Precursor Limitation ((S)-Reticuline)

  • Troubleshooting Question: How can I increase the intracellular pool of (S)-reticuline?

  • Answer: The entire downstream pathway depends on a robust supply of (S)-reticuline.

    • Upstream Engineering: Engineer the host's central metabolism to direct more carbon flux towards the precursor L-tyrosine. In E. coli, this can involve knocking out competing pathways.[6][7]

    • Co-culture System: Use a two-microbe system where an E. coli strain is optimized to produce and secrete reticuline, which is then taken up by an S. cerevisiae strain engineered to convert it to this compound.[1][3]

    • Fed-Batch Fermentation: Implement a fed-batch strategy where a precursor like dopamine or L-tyrosine is fed during fermentation to boost the pathway.[3]

4. Possible Cause: Cofactor Imbalance

  • Troubleshooting Question: My enzymes are expressed well, but activity is still low. Could it be a cofactor issue?

  • Answer: Yes, many enzymes in the BIA pathway, especially P450s, are dependent on cofactors like NADPH.

    • NADPH Regeneration: Overexpress genes involved in NADPH biosynthesis, such as those in the pentose (B10789219) phosphate (B84403) pathway, to increase the intracellular NADPH/NADP+ ratio.[2][5]

    • Heme Engineering: For pathways involving P450 enzymes (often upstream of reticuline), enhancing the heme biosynthesis pathway in yeast can improve P450 activity.[5]

Quantitative Data Summary

Table 1: Microbial Production of Scoulerine and Related BIAs

Product Host System Key Strategy Titer Achieved Reference
(S)-Scoulerine Co-culture: E. coli + S. cerevisiae E. coli produced reticuline; S. cerevisiae expressed BBE 8.3 mg/L [3]
Magnoflorine Co-culture: E. coli + S. cerevisiae Combination of microbial and plant enzymes 7.2 mg/L [1][3]

| Chelerythrine (B190780) | S. cerevisiae | Multi-copy gene integration, cofactor engineering, transporter expression | 12.61 mg/L |[2][5] |

Table 2: Example of Enzyme Screening for BIA Pathway Advancement

Enzyme Screened Substrate Best Performing Variant Source Improvement Noted Reference
BBE (S)-Reticuline Macleaya cordata (McoBBE) Highest conversion to (S)-Scoulerine in yeast cells [2]

| SMT | (S)-Scoulerine | Thalictrum flavum (TfSMT) | Highest conversion to (S)-Tetrahydrocolumbamine |[5] |

Experimental Protocols & Methodologies

Protocol 1: Screening of Berberine Bridge Enzyme (BBE) Variants in S. cerevisiae

Objective: To identify the most efficient BBE variant for converting (S)-reticuline to this compound in a yeast chassis.

Methodology:

  • Strain Preparation: Transform a base S. cerevisiae strain (e.g., W303-1A) with plasmids containing different codon-optimized BBE genes, each under the control of a strong constitutive promoter (e.g., pTDH3). Include an empty vector control.

  • Cultivation: Grow the transformed yeast strains in a synthetic complete (SC) medium for 48-72 hours at 28-30°C.

  • Substrate Feeding: Resuspend the yeast cells in fresh medium to a specific optical density (e.g., OD600 of 10). Add the substrate, (S)-reticuline, to a final concentration of 100 µM.[2]

  • Incubation: Continue incubation for a defined period (e.g., 24-48 hours) to allow for the bioconversion to occur.

  • Extraction: Pellet the cells by centrifugation. Extract the alkaloids from the supernatant and the cell pellet using an organic solvent like ethyl acetate.

  • Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of this compound produced. Compare the titers across all tested BBE variants to identify the most productive enzyme.

Protocol 2: Enhancing Production via Fed-Batch Fermentation

Objective: To increase the final titer of this compound by optimizing fermentation conditions in a bioreactor.

Methodology:

  • Inoculum Preparation: Grow the final engineered S. cerevisiae strain in a seed culture until it reaches the late exponential phase.

  • Bioreactor Setup: Prepare a 0.5 L bioreactor with an optimized synthetic medium. Set initial parameters (e.g., pH 5.5, 30°C, controlled dissolved oxygen).

  • Batch Phase: Inoculate the bioreactor with the seed culture. Allow the culture to grow in batch mode until the initial carbon source (e.g., glucose) is nearly depleted. This is typically monitored by an off-gas analyzer or periodic sampling.

  • Fed-Batch Phase: Initiate a feeding strategy. A concentrated solution of glucose and other key nutrients is fed into the bioreactor at a controlled rate to maintain a low substrate concentration, which avoids overflow metabolism and supports high-density cell growth.

  • pH Control: Maintain the pH of the culture using automated addition of a base (e.g., NH4OH), which also serves as a nitrogen source.

  • Sampling and Analysis: Take samples periodically to measure cell density (OD600) and the extracellular concentration of this compound using LC-MS or HPLC.

  • Harvest: Continue the fed-batch fermentation until productivity declines. A pH-based fed-batch strategy has been shown to significantly increase the titer of related alkaloids.[2]

Visualizations and Diagrams

Biosynthetic Pathway of this compound

Scoulerine_Pathway cluster_central_metabolism Central Metabolism cluster_bia_pathway Heterologous BIA Pathway Glucose Glucose Tyrosine L-Tyrosine Glucose->Tyrosine Native Host Pathway Dopamine Dopamine Tyrosine->Dopamine Multi-Step Enzymatic Conversion Reticuline (S)-Reticuline Dopamine->Reticuline Multi-Step Enzymatic Conversion Scoulerine This compound Reticuline->Scoulerine BBE (Key Step) Troubleshooting_Workflow Start Low / No This compound Check_Expression 1. Analyze Gene Expression (RT-qPCR, Proteomics) Start->Check_Expression Check_BBE 2. Assess BBE Activity (In Vitro / In Vivo Assay) Check_Expression->Check_BBE Genes Expressed Optimize_Expression Optimize Codons, Promoters, Copy Number Check_Expression->Optimize_Expression Low Expression Check_Precursor 3. Quantify Precursor ((S)-Reticuline) Check_BBE->Check_Precursor BBE is Active Optimize_BBE Screen BBE Orthologs, Engineer Enzyme Check_BBE->Optimize_BBE Low Activity Check_Cofactors 4. Evaluate Cofactor Supply (NADPH/NADP+ Ratio) Check_Precursor->Check_Cofactors Precursor Present Optimize_Upstream Engineer Upstream Pathway, Optimize Fermentation Check_Precursor->Optimize_Upstream Low Precursor Optimize_Cofactors Overexpress Pentose Phosphate Pathway Genes Check_Cofactors->Optimize_Cofactors Imbalance Detected Success Production Improved Check_Cofactors->Success Cofactors Sufficient Optimize_Expression->Success Optimize_BBE->Success Optimize_Upstream->Success Optimize_Cofactors->Success Engineering_Strategies cluster_inputs cluster_outputs Central_Node Engineered Host (S. cerevisiae) Scoulerine This compound Central_Node->Scoulerine Optimized Pathway Byproducts Competing Byproducts (e.g., Ergosterol) Central_Node->Byproducts Down-regulated Glucose Glucose Tyrosine_Pool Increased Tyrosine Pool Glucose->Tyrosine_Pool Central Metabolism Engineering Tyrosine_Pool->Central_Node Strategy1 Strategy 1: Optimize Key Enzyme (BBE) - Screen Orthologs - Increase Copy Number Strategy1->Central_Node Strategy2 Strategy 2: Boost Cofactor Supply - Overexpress NADPH  Regeneration Pathway Strategy2->Central_Node Strategy3 Strategy 3: Block Competing Pathways - Down-regulate genes  for byproduct synthesis  (CRISPRi) Strategy3->Central_Node

References

How to increase the aqueous solubility of (+)-Scoulerine for biological assays.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of (+)-Scoulerine for biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffer?

This compound is a benzylisoquinoline alkaloid.[1] Many alkaloids are weak bases that exhibit poor solubility in neutral aqueous solutions but are more soluble in acidic conditions.[2] If you are using a standard physiological buffer (e.g., PBS at pH 7.4), the compound will likely have very low solubility, leading to precipitation or failure to dissolve. One source indicates that Scoulerine (B1208951) is soluble in DMSO.[3]

Q2: What are the primary methods to increase the aqueous solubility of this compound for my experiments?

There are three main strategies to enhance the solubility of poorly water-soluble compounds like this compound for in vitro assays:

  • pH Adjustment: Leveraging the basic nature of the alkaloid to form a more soluble salt at a lower pH.[4][5]

  • Use of Co-solvents: Dissolving the compound in a small amount of a water-miscible organic solvent before diluting it into the aqueous assay medium.[6][7]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within a cyclodextrin host molecule to increase its apparent water solubility.[8][9]

The choice of method depends on the specific requirements of your biological assay, including cell type, target sensitivity, and required final concentration.[10]

Comparison of Solubilization Methods
MethodPrincipleAdvantagesDisadvantagesBest For
pH Adjustment Protonation of the basic nitrogen atom in Scoulerine at acidic pH to form a more soluble salt.[2]Simple, cost-effective, avoids organic solvents.Potential for pH to affect assay performance or cell viability; compound may precipitate upon neutralization.[11]Enzyme assays or cell-free systems where pH can be controlled.
Co-solvents Dissolving the lipophilic compound in a water-miscible organic solvent (e.g., DMSO, Ethanol).[6]High stock concentrations achievable; straightforward protocol.Solvents can be toxic to cells, even at low concentrations; may interfere with protein function or assay readout.[12][13]Initial screening in cell-based assays where final solvent concentration is kept low (<0.5%).[12]
Cyclodextrins Formation of a host-guest inclusion complex where the hydrophobic drug resides in the cyclodextrin's non-polar cavity.[9][14]Significantly increases aqueous solubility; can improve stability; generally low cytotoxicity.[8]Requires protocol development and characterization; may alter drug-target binding kinetics.Cell-based and in vivo studies where organic solvents are undesirable.

Q3: My compound precipitates when I dilute my DMSO stock into the cell culture medium. What can I do?

This is a common issue when the final concentration of the compound in the aqueous medium exceeds its thermodynamic solubility limit.[15][16]

Troubleshooting Steps:

  • Lower the Final Concentration: Determine the highest concentration that remains soluble in your final assay medium.

  • Increase Co-solvent (with caution): Slightly increasing the final DMSO concentration might help, but it should be kept as low as possible (typically below 0.5%) to avoid solvent-induced artifacts or cytotoxicity.[12] Always run a vehicle control with the same final DMSO concentration.[12]

  • Use Serum: If your medium contains serum (e.g., FBS), the albumin and other proteins can help solubilize hydrophobic compounds. Ensure you are comparing results with and without cells to check for non-specific binding.

  • Try an Alternative Method: If precipitation persists, consider using cyclodextrin complexation, which is often better at maintaining solubility in fully aqueous environments.

cluster_problem Problem Identification cluster_solutions Troubleshooting Workflow Problem Compound precipitates in aqueous media Start Start Troubleshooting Problem->Start Check_Conc Is final concentration too high? Start->Check_Conc Lower_Conc Lower final concentration Check_Conc->Lower_Conc Yes Check_Solvent Is final solvent % at minimum (<0.5%)? Check_Conc->Check_Solvent No Success Solubility Achieved Lower_Conc->Success Adjust_Solvent Adjust solvent %, run vehicle control Check_Solvent->Adjust_Solvent No Consider_Alternative Consider alternative method (e.g., Cyclodextrin) Check_Solvent->Consider_Alternative Yes Adjust_Solvent->Success Consider_Alternative->Success

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This method is suitable for preparing a concentrated stock solution.

  • Prepare an Acidic Solvent: Prepare a dilute acidic solution, such as 10 mM HCl in sterile water.

  • Dissolve this compound: Weigh the desired amount of this compound and dissolve it in the acidic solvent to create a concentrated stock (e.g., 10-50 mM). The basic nitrogen in the scoulerine structure will be protonated, forming a more soluble salt.

  • Vortex/Sonicate: Gently vortex or sonicate the mixture until the compound is fully dissolved.

  • Neutralization (for assay): When preparing the working solution, dilute the acidic stock into your final assay buffer. The buffer capacity should be sufficient to bring the final pH to the desired physiological range.

    • Caution: Perform a small-scale test to ensure the compound does not precipitate upon this pH shift at your target concentration.

Protocol 2: Solubilization using a Co-solvent (DMSO)

This is the most common method for initial in vitro screening.

  • Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 50-100 mM). Ensure it is fully dissolved. Store this stock at -20°C or -80°C.

  • Create Intermediate Dilutions: If necessary, create intermediate dilutions from the stock solution using 100% DMSO.

  • Prepare Final Working Solution: Add a small volume of the DMSO stock to your pre-warmed aqueous assay buffer or cell culture medium and mix immediately and thoroughly to avoid localized high concentrations that can cause precipitation.

    • Critical: The final concentration of DMSO in the assay should not exceed a level that affects your biological system, typically <0.5% v/v.[12]

    • Best Practice: Always include a "vehicle control" in your experiment, which contains the same final concentration of DMSO without the compound.[12]

Caption: Workflow for preparing this compound using a co-solvent.

Protocol 3: Solubilization by Cyclodextrin Complexation

This protocol is adapted from methods used for other alkaloids and may require optimization.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher aqueous solubility compared to natural β-cyclodextrin.[9][18]

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin. A 1:1 molar ratio is a common starting point.[17]

  • Dissolution: Dissolve the calculated amount of the cyclodextrin derivative (e.g., HP-β-CD) in your desired aqueous buffer.

  • Addition of Scoulerine: Add the this compound powder to the cyclodextrin solution.

  • Complex Formation: Stir the mixture vigorously at room temperature for 12-24 hours to allow for the formation of the inclusion complex.[17]

  • Filtration: After incubation, filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved compound.

  • Quantification (Optional but Recommended): Use a method like HPLC-UV to determine the actual concentration of solubilized this compound in your final filtered solution.

Biological Context: Signaling Pathways

This compound has been shown to interact with several receptor systems. Understanding these interactions is key to designing relevant biological assays. Studies have identified it as an antagonist at α-adrenoceptors and 5-HT receptors, and as an agonist at GABA-A receptors.[1][19]

cluster_adrenergic Adrenergic & 5-HT Signaling cluster_gaba GABAergic Signaling scoulerine This compound receptor_a α-Adrenoceptor / 5-HT Receptor scoulerine->receptor_a Blocks receptor_b GABA-A Receptor scoulerine->receptor_b ligand_a Endogenous Ligand (e.g., Norepinephrine) ligand_a->receptor_a effect_a Downstream Signaling (e.g., ↓ cAMP) receptor_a->effect_a Activates effect_b Ion Channel Opening (Cl⁻ Influx) receptor_b->effect_b Activates

Caption: Simplified signaling pathways involving this compound.

References

Technical Support Center: Protocol for Improving the Stability of (+)-Scoulerine in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (+)-Scoulerine in experimental settings. Adherence to these protocols is crucial for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. Does this indicate degradation?

A1: Yes, discoloration can be an indicator of degradation. This compound, like other protoberberine alkaloids, is susceptible to oxidation and photodegradation, which can result in a color change.[1] To confirm degradation, it is highly recommended to perform analytical testing, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of your sample and identify any potential degradation products.[1]

Q2: I am observing inconsistent results in my bioassays with this compound. Could stability be the issue?

A2: Absolutely. Inconsistent results in bioassays are a common consequence of this compound degradation.[1] The formation of degradation products can alter the pharmacological activity of your sample, leading to variability in your experimental outcomes. Ensuring the stability of your stock and working solutions throughout the experiment is critical. It is advisable to prepare fresh solutions for each experiment and store them under the recommended conditions.[1]

Q3: What are the primary factors that affect the stability of this compound?

A3: The stability of this compound is influenced by several factors:

  • pH: Protoberberine alkaloids like scoulerine (B1208951) are generally more stable in acidic environments. Alkaline conditions can promote degradation.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[1]

  • Light: Exposure to light, particularly UV light, can cause photodegradation.[1]

  • Oxidation: As a phenolic compound, this compound is susceptible to oxidation.[1]

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, it is recommended to work with this compound solutions under acidic conditions (e.g., pH ~2.0), as this has been shown to improve the stability of related protoberberine alkaloids.[1] Additionally, always protect solutions from light by using amber vials or wrapping containers in aluminum foil and maintain them at low temperatures (2-8°C for short-term use).[1] For long-term storage, solutions should be kept at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental buffers.

Problem Potential Cause Recommended Solution
Precipitation in Aqueous Buffer Low aqueous solubility of this compound.Prepare a concentrated stock solution in an organic solvent like DMSO or methanol (B129727) first. Then, add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent precipitation. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% v/v for DMSO in cell culture).
High Background in Colorimetric Assays (e.g., MTT, XTT) Interference from the inherent color of this compound or its degradation products.Include a "no-cell" control with the same concentration of this compound to measure and subtract the background absorbance. Alternatively, switch to a non-colorimetric assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®).
Loss of Potency Over Time in Multi-day Experiments Degradation of this compound in the experimental medium at 37°C.Prepare fresh working solutions daily. If the experiment runs for multiple days, consider replenishing the medium with freshly prepared this compound solution every 24-48 hours.
Variable HPLC Peak Areas for the Same Concentration Incomplete solubilization or adsorption to container surfaces.Ensure complete dissolution of the solid compound when preparing stock solutions. Use low-adsorption microcentrifuge tubes and pipette tips. Briefly sonicate the stock solution if necessary.

Quantitative Data on Stability

The following tables summarize the stability of the closely related protoberberine alkaloid, berberine, under various conditions. This data can serve as a valuable reference for designing experiments with this compound.

Table 1: pH-Dependent Stability of Berberine Chloride at 25°C and 40°C

Buffer (200 mM)pHTemperature (°C)Stability
Hydrochloric Acid1.225Stable
Hydrochloric Acid1.240Stable
Phthalate3.025Stable
Phthalate3.040Stable
Phthalate5.025Stable
Phthalate5.040Stable
Phosphate7.025Stable
Phosphate7.040Stable
Borate9.025Stable
Borate9.040Stable
Data from a 6-month stability study. "Stable" indicates no significant degradation was observed.

Table 2: Forced Degradation of Berberine Chloride Under Stress Conditions

Stress ConditionReagent/ConditionTimeTemperature% Degradation
Acid Hydrolysis0.1 M HCl4 h80°C12.3%
Base Hydrolysis0.1 M NaOH1 h80°C21.4%
Oxidation30% H₂O₂1 h80°C15.7%
Thermal DegradationWater4 h80°C10.2%
Dry HeatSolid12 h105°C5.6%
Photodegradation254 nm UV light24 hAmbient8.9%
Photodegradation365 nm UV light24 hAmbient11.2%

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare stable stock and working solutions of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC grade

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Experimental buffer or cell culture medium, pre-warmed to the experimental temperature

Procedure:

  • Stock Solution Preparation (10 mM in DMSO): a. Tare a sterile microcentrifuge tube on an analytical balance. b. Carefully weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 3.25 mg of this compound (Molecular Weight: 325.38 g/mol ). c. Add the appropriate volume of sterile DMSO to the tube. d. Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used to aid dissolution. e. Aliquot the stock solution into smaller volumes in light-resistant, tightly sealed tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C for long-term storage.

  • Working Solution Preparation: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in your pre-warmed experimental buffer or cell culture medium to achieve the desired final concentration. c. Crucially, add the this compound stock solution to the buffer/medium dropwise while gently vortexing or swirling. This prevents localized high concentrations and subsequent precipitation. d. Ensure the final concentration of DMSO is non-toxic to your experimental system (typically below 0.5% v/v). e. Prepare fresh working solutions daily and do not store aqueous dilutions.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop a stability-indicating HPLC method to separate and quantify this compound from its degradation products.

Materials:

  • This compound reference standard

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector

Procedure:

  • Mobile Phase Preparation: a. Mobile Phase A: 0.1% TFA in water. b. Mobile Phase B: 0.1% TFA in acetonitrile.

  • Standard Solution Preparation: a. Prepare a 1 mg/mL stock solution of the this compound reference standard in methanol. b. Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: Scan for the optimal wavelength using a PDA detector. A common wavelength for similar alkaloids is around 280 nm.[1]

    • Gradient Elution: A typical gradient could be:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Stability Analysis weigh Weigh this compound dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot thaw Thaw Stock aliquot->thaw dilute Dilute in Buffer (Working Solution) thaw->dilute assay Perform Bioassay dilute->assay sample Collect Samples (Time Points) dilute->sample hplc HPLC Analysis sample->hplc data Analyze Data hplc->data

Caption: Experimental workflow for preparing and analyzing this compound solutions.

signaling_pathway cluster_scoulerine Effect of this compound cluster_mapk MAPK Signaling Pathway cluster_apoptosis Cellular Response scoulerine This compound ras Ras scoulerine->ras Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk apoptosis Apoptosis erk->apoptosis Suppression of Anti-apoptotic Proteins

Caption: Postulated inhibitory effect of this compound on the MAPK signaling pathway, leading to apoptosis.

References

Overcoming challenges in the large-scale purification of (+)-Scoulerine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale purification of (+)-Scoulerine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the challenges encountered during the production of high-purity this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Extraction & Initial Purification

Q1: What are the primary challenges in the initial extraction of this compound from a crude synthetic mixture or natural source at a large scale?

A1: The primary challenges in the initial large-scale extraction of this compound include:

  • Low Concentration: In many natural sources, this compound is present in low concentrations, making extraction economically challenging.

  • Complex Matrix: Crude extracts, whether from natural sources or synthesis, contain a complex mixture of structurally similar alkaloids (e.g., berberine (B55584), palmatine), unreacted starting materials, reagents, and by-products which can interfere with downstream purification.[1]

  • Solvent Selection: Choosing an appropriate solvent system is critical to maximize the yield of this compound while minimizing the co-extraction of undesirable compounds.[2]

  • Emulsion Formation: During liquid-liquid extraction, the formation of stable emulsions can lead to significant product loss and processing difficulties.

  • Degradation: this compound may be susceptible to degradation under harsh extraction conditions, such as high temperatures or extreme pH levels.

Troubleshooting: Low Extraction Yield

Possible CauseRecommended Solution
Incomplete Cell Lysis (Natural Sources) Ensure the plant material is finely ground to maximize surface area for solvent penetration.
Inappropriate Solvent System The polarity of the solvent system may not be optimal. For protoberberine alkaloids, a common approach is an initial extraction with an acidified aqueous solution to protonate the alkaloids, followed by basification and extraction into an organic solvent like dichloromethane (B109758) or chloroform.[2][3] Experiment with different solvent systems of varying polarities.
Insufficient Extraction Time or Agitation Increase the extraction time and ensure vigorous mixing to facilitate efficient mass transfer between the solid/liquid or liquid/liquid phases.
Degradation of this compound Assess the stability of this compound under your extraction conditions (pH, temperature, light exposure). Consider using milder extraction conditions if degradation is suspected.
Emulsion Formation To break emulsions, try adding a saturated brine solution, changing the pH, or using centrifugation. In some cases, filtering the mixture through a bed of celite can be effective.
Chromatographic Purification

Q2: I'm observing significant peak tailing during the preparative HPLC purification of this compound on a C18 column. What is the cause and how can I resolve it?

A2: Peak tailing for basic compounds like this compound on reversed-phase columns is a common issue. The primary cause is the interaction between the basic nitrogen atom in the alkaloid and acidic residual silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase. This leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak.[4]

Troubleshooting: Peak Tailing in Preparative HPLC

StrategyDetailed Action
Mobile Phase pH Adjustment Lowering the pH of the mobile phase (typically to pH < 3) with an additive like formic acid or trifluoroacetic acid will protonate the silanol groups, reducing their interaction with the protonated this compound.[4]
Use of a Competing Base Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites, improving peak symmetry.[4] However, be mindful that this can sometimes shorten the column's lifespan.
Employ a Base-Deactivated Column Use a modern, high-purity silica column that is "end-capped" or specifically designed for the separation of basic compounds. These columns have a minimal number of free silanol groups.[4]
Lower Sample Concentration Column overloading can exacerbate peak tailing. Try injecting a more dilute sample to see if the peak shape improves.[4]
Alternative Chromatographic Modes Consider using a different stationary phase, such as a polymer-based column, or a different chromatographic technique like hydrophilic interaction liquid chromatography (HILIC) if reverse-phase is not providing adequate results.

Q3: How can I effectively separate this compound from other structurally similar protoberberine alkaloids like berberine and palmatine (B190311)?

A3: Separating structurally similar alkaloids is a significant challenge due to their similar physicochemical properties. A multi-step strategy is often required.

Separation Strategy for Structurally Similar Alkaloids

MethodDescription
pH Gradient Extraction Utilize the differences in the basicity (pKa) of the alkaloids. By carefully controlling the pH during liquid-liquid extraction, it's possible to selectively extract certain alkaloids into the organic or aqueous phase.
Optimized Preparative HPLC Method development is key. Experiment with different columns (e.g., C18, Phenyl-Hexyl), mobile phase compositions (acetonitrile vs. methanol), and additives (e.g., different ion-pairing agents or buffers) to maximize the resolution between the target peaks.[5]
Centrifugal Partition Chromatography (CPC) This is a support-free liquid-liquid chromatography technique that can be highly effective for separating polar compounds like alkaloids, as it avoids irreversible adsorption onto a solid stationary phase.[6]
Crystallization Fractional crystallization can be a powerful final purification step. By carefully selecting the solvent system and controlling the crystallization conditions (temperature, cooling rate), it may be possible to selectively crystallize this compound or its salt, leaving impurities in the mother liquor.
Final Product & Purity Assessment

Q4: My final crystallized this compound product has a lower than expected purity. What are the likely causes and how can I improve it?

A4: Low purity after crystallization can be due to several factors.

Troubleshooting: Low Purity of Crystallized Product

Possible CauseRecommended Solution
Occluded Impurities Impurities may have been trapped within the crystal lattice during rapid crystallization. To address this, re-dissolve the product in a minimal amount of a suitable hot solvent and allow it to cool slowly to promote the formation of purer crystals.
Inappropriate Crystallization Solvent The chosen solvent may not provide sufficient differentiation in solubility between this compound and the impurities. Screen a variety of solvents or solvent mixtures to find a system where the impurities are significantly more soluble than the target compound.
Co-precipitation of Similar Alkaloids If structurally similar alkaloids are present in high concentrations, they may co-precipitate with this compound. In this case, an additional chromatographic step may be necessary before the final crystallization.
Incomplete Removal of Residual Solvents Ensure the purified crystals are thoroughly dried under vacuum at an appropriate temperature to remove any residual solvents, which can contribute to lower purity readings.

Q5: What are the recommended analytical methods for assessing the purity of large-scale batches of this compound?

A5: A combination of orthogonal analytical methods is recommended to ensure the comprehensive assessment of purity.

Recommended Analytical Methods for Purity Assessment

MethodPurposeKey Parameters to Monitor
High-Performance Liquid Chromatography (HPLC) To determine the percentage purity and to detect and quantify any related substance impurities.Peak area percentage of the main peak, presence of any impurity peaks. Method should be validated for linearity, accuracy, precision, and specificity.[7][8]
Nuclear Magnetic Resonance (¹H NMR) To confirm the chemical structure and identify any residual solvents or structurally related impurities.Chemical shifts, integration values, and the absence of signals corresponding to known impurities or solvents.
Mass Spectrometry (MS) To confirm the molecular weight of the compound and to help identify unknown impurities.The molecular ion peak corresponding to this compound and any other significant mass peaks.
Residual Solvent Analysis (by GC) To quantify the amount of any remaining organic solvents from the purification process.Levels of all solvents used in the final purification steps should be below the limits specified by regulatory guidelines (e.g., ICH Q3C).

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Alkaloid Purification

ParameterPreparative HPLCCentrifugal Partition Chromatography (CPC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between two immiscible liquid phases.
Stationary Phase Solid (e.g., silica, polymer)Liquid
Sample Loading Capacity Moderate to HighHigh
Risk of Irreversible Adsorption Yes, especially for polar/basic compounds.[4]No, as there is no solid support.[6]
Resolution Can be very high with optimized methods.Generally good, especially for polar compounds.
Scalability Well-established for large-scale purification.Good scalability.
Common Issues Peak tailing, column degradation, high backpressure.[4]Emulsion formation, selection of biphasic solvent system.

Experimental Protocols

Protocol 1: General Procedure for Preparative HPLC Purification of this compound
  • Column Selection: A base-deactivated reversed-phase C18 column is a suitable starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Method Development (Analytical Scale):

    • Develop a gradient method on an analytical HPLC system to achieve good separation between this compound and its major impurities. A typical gradient might run from 5-95% Mobile Phase B over 20-30 minutes.

  • Scale-Up:

    • Transfer the optimized analytical method to a preparative HPLC system. The flow rate and injection volume should be scaled up according to the dimensions of the preparative column.

  • Sample Preparation:

    • Dissolve the crude this compound extract in a suitable solvent, such as a mixture of the initial mobile phase, and filter it through a 0.45 µm filter to remove any particulate matter.

  • Purification:

    • Inject the prepared sample onto the preparative HPLC system.

    • Collect the fractions corresponding to the this compound peak based on UV detection.

  • Post-Purification:

    • Combine the pure fractions and remove the organic solvent under reduced pressure.

    • The resulting aqueous solution can be lyophilized or subjected to a final crystallization step.

Protocol 2: General Procedure for Crystallization of this compound Hydrochloride
  • Solvent Selection: Screen various solvents for their ability to dissolve the this compound free base at elevated temperatures and to precipitate the hydrochloride salt upon cooling and acidification. A mixture of methanol (B129727) and isopropanol (B130326) is often a good starting point for alkaloid salts.

  • Dissolution:

    • Dissolve the purified this compound free base in the chosen solvent or solvent mixture with gentle heating.

  • Acidification:

    • Slowly add a solution of hydrochloric acid (e.g., 2M in isopropanol) dropwise to the warm solution until the pH is acidic (typically pH 2-3).

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, the solution can be further cooled in an ice bath or a refrigerator. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying:

    • Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Visualizations

experimental_workflow cluster_extraction Extraction & Initial Cleanup cluster_purification Large-Scale Purification cluster_final Final Product start Crude Mixture acid_extraction Acidic Aqueous Extraction start->acid_extraction basification Basification acid_extraction->basification organic_extraction Organic Solvent Extraction basification->organic_extraction crude_alkaloid Crude Alkaloid Extract organic_extraction->crude_alkaloid prep_hplc Preparative HPLC crude_alkaloid->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection solvent_removal Solvent Removal fraction_collection->solvent_removal crystallization Crystallization solvent_removal->crystallization drying Drying crystallization->drying final_product This compound HCl drying->final_product troubleshooting_logic cluster_chromatography Chromatographic Issues cluster_crystallization Crystallization Issues start Low Purity of Final Product peak_tailing Peak Tailing in HPLC? start->peak_tailing poor_separation Poor Separation of Impurities? start->poor_separation oiling_out Product Oiling Out? start->oiling_out impurities_in_crystals Impurities in Crystals? start->impurities_in_crystals solution1 Adjust Mobile Phase pH Use Base-Deactivated Column peak_tailing->solution1 Yes solution2 Optimize HPLC Method Consider Alternative Chromatography (CPC) poor_separation->solution2 Yes solution3 Change Solvent System Slow Down Cooling Rate oiling_out->solution3 Yes solution4 Recrystallize the Product Perform Pre-Crystallization Cleanup impurities_in_crystals->solution4 Yes

References

Technical Support Center: Accurate Quantification of (+)-Scoulerine by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the method refinement and accurate quantification of (+)-Scoulerine using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process.

Question Answer
Why am I seeing poor peak shape (e.g., fronting, tailing, or splitting) for my this compound standard? Poor peak shape can arise from several factors.[1] Column Overload: Injecting too high a concentration of the analyte can saturate the column. Try diluting your sample. Improper Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Reconstituting the dried sample in the initial mobile phase is a good practice.[2] Column Contamination or Degradation: The column may be contaminated or have lost its efficiency. Try washing the column with a strong solvent or replace it if necessary. pH Mismatch: The pH of the sample solvent can affect the ionization state of this compound, leading to peak splitting. Ensure the sample solvent pH is compatible with the mobile phase.
My signal intensity for this compound is low or inconsistent. What should I do? Low or variable signal intensity is a common issue.[3] Ion Source Contamination: The ion source is prone to contamination, which can suppress the signal. Clean the ion source according to the manufacturer's protocol. Suboptimal MS Parameters: The ionization and fragmentation parameters may not be optimized. Perform a tuning of the mass spectrometer and optimize parameters like capillary voltage, gas flow, source temperature, and collision energy specifically for this compound.[4][5] Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound.[6][7] This is a major concern in quantitative analysis.[8] Consider improving your sample cleanup procedure or using a stable isotope-labeled internal standard to compensate for these effects.[8] Mobile Phase Issues: Ensure mobile phase additives (like formic acid) are fresh and at the correct concentration to promote ionization.[9]
I'm observing a shift in the retention time of this compound between injections. What is the cause? Retention time shifts can compromise peak identification and integration.[1] Column Equilibration: The column may not be sufficiently equilibrated between gradient runs. Ensure the equilibration time is adequate, typically at least 10 column volumes.[3] Mobile Phase Composition: Inaccurate mobile phase preparation or degradation can cause shifts. Prepare fresh mobile phases daily. Pump Performance: Air bubbles in the pump or malfunctioning check valves can lead to inconsistent flow rates. Purge the LC system thoroughly.[3] Temperature Fluctuations: Ensure the column oven temperature is stable, as temperature can significantly affect retention time.[3]
The background noise in my chromatogram is very high. How can I reduce it? High background noise can negatively impact the limit of detection and quantification. Solvent and Reagent Quality: Use only high-purity, LC-MS grade solvents, and reagents to minimize contamination.[1] System Contamination: Contamination can build up in the LC system, tubing, or the MS ion source. Flush the system with appropriate cleaning solutions. Mobile Phase Additives: Some additives can contribute to high background. Use the lowest effective concentration of additives like formic acid.[1]

Frequently Asked Questions (FAQs)

Question Answer
What is this compound and why is its quantification important? This compound is a protoberberine alkaloid that serves as a key intermediate in the biosynthesis of many pharmacologically active benzylisoquinoline alkaloids.[2] Its accurate quantification is crucial for pharmacokinetic studies, understanding metabolic pathways, and for the development of potential therapeutic agents.[2][10]
Why is LC-MS/MS the preferred method for quantifying this compound? Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique because it offers high sensitivity, specificity, and selectivity.[2][11] It allows for the detection and quantification of trace amounts of this compound even in complex biological matrices like plasma.[2] The use of Multiple Reaction Monitoring (MRM) mode provides excellent selectivity by monitoring a specific precursor-to-product ion transition.[2]
What is an internal standard (IS) and why is it necessary? An internal standard is a compound with similar physicochemical properties to the analyte, which is added at a constant concentration to all samples (standards, QCs, and unknowns). It is used to correct for variations in sample preparation and instrument response. A stable isotope-labeled version of this compound is the ideal IS as it co-elutes and experiences similar matrix effects.[8] If unavailable, a structurally similar analog can be used.[2][10]
How can I assess and mitigate matrix effects? Matrix effects occur when co-eluting substances from the sample matrix interfere with the analyte's ionization, causing suppression or enhancement.[6][12][13] You can quantitatively assess matrix effects by comparing the analyte's response in a post-extraction spiked blank matrix sample to its response in a neat solution.[12] Mitigation strategies include: 1. Improved Sample Cleanup: Use more selective sample preparation techniques like solid-phase extraction (SPE) to remove interfering components.[14] 2. Chromatographic Separation: Modify the LC gradient to separate the analyte from matrix components.[8] 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds.[8] 4. Use of a Co-eluting Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[8]

Experimental Protocols

Plasma Sample Preparation (Protein Precipitation)

This protocol describes a common method for extracting this compound from plasma samples.[2][10]

  • Aliquot Sample: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add Internal Standard (IS): Spike the sample with a known concentration of a suitable IS (e.g., stable isotope-labeled Scoulerine).

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile (B52724) to the tube.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[2]

  • Centrifuge: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Transfer Supernatant: Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).[2]

  • Analyze: Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.[2]

LC-MS/MS Method

This section provides a typical starting point for LC-MS/MS method development.

  • Liquid Chromatography (LC):

    • Column: Use a reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm particle size).[2][15]

    • Mobile Phase:

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: Set the flow rate appropriate for the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).[15]

    • Gradient: Develop a suitable gradient to ensure separation from matrix components and a reasonable run time.

    • Injection Volume: Inject 5-10 µL of the reconstituted sample.

  • Mass Spectrometry (MS):

    • Ionization: Use an electrospray ionization (ESI) source operating in positive ion mode.[2][10]

    • Detection Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.[2][10]

    • Ion Transitions: Infuse a standard solution of this compound to determine the optimal precursor and product ions. Optimize collision energy (CE) for each transition to achieve the maximum signal intensity.[2]

Data Presentation

Table 1: Recommended LC Parameters
ParameterRecommended Setting
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.7 µm)[2][15]
Mobile Phase A 0.1% Formic Acid in Water[2][15]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[15]
Flow Rate 0.3 - 0.6 mL/min (for 2.1 mm ID column)[15]
Column Temperature 35 - 45 °C
Injection Volume 5 - 10 µL
Example Gradient Start at 5-10% B, ramp to 95% B, hold, then return to initial conditions and equilibrate.
Table 2: MS/MS Parameters for this compound
ParameterValueNote
Ionization Mode ESI Positive[2]
Precursor Ion ([M+H]⁺) m/z 328.3[2][16]This is the protonated molecular ion of Scoulerine.
Product Ion 1 (Quantifier) m/z 178.1 (approx.)[2]Optimize Collision Energy (CE) for maximum intensity.
Product Ion 2 (Qualifier) m/z 151.1 (approx.)[2]Use a second transition to confirm identity.
Internal Standard (IS) Analyte-specificA stable isotope-labeled Scoulerine ([M+H]⁺ > m/z 331.3 or higher) is ideal.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_acn 3. Add Acetonitrile (300 µL) add_is->add_acn vortex1 4. Vortex (1 min) add_acn->vortex1 centrifuge 5. Centrifuge (14k rpm, 10 min) vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute vortex2 9. Vortex (30s) reconstitute->vortex2 inject 10. Inject into LC-MS/MS vortex2->inject chroma 11. Chromatographic Separation (C18) inject->chroma ms 12. ESI+ Ionization & MRM Detection chroma->ms data 13. Data Acquisition & Processing ms->data

Caption: Workflow for this compound quantification.

G Reticuline Reticuline Scoulerine This compound Reticuline->Scoulerine BBE Enzyme Berberine Berberine Scoulerine->Berberine Noscapine Noscapine Scoulerine->Noscapine Other Other Alkaloids... Scoulerine->Other

References

Technical Support Center: Overcoming Poor Cell Permeability of (+)-Scoulerine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of (+)-Scoulerine in in vitro models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

A1: this compound is a protoberberine benzylisoquinoline alkaloid found in various plants. It exhibits promising therapeutic properties, including anticancer activities, by inducing apoptosis and disrupting microtubule dynamics.[1][2] However, like many natural alkaloids, its physicochemical properties often lead to poor cell permeability, which can limit its efficacy in in vitro studies and its potential as an orally administered therapeutic agent. Its bioavailability is predicted to be low, a common characteristic of protoberberine alkaloids like berberine, which has an oral bioavailability of less than 1%.

Q2: How is the cell permeability of a compound like this compound typically measured in vitro?

A2: The most common in vitro methods to assess intestinal drug permeability are the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell monolayer assays, and the Parallel Artificial Membrane Permeability Assay (PAMPA).[3] These assays determine the apparent permeability coefficient (Papp), which quantifies the rate at which a compound crosses a cell monolayer or an artificial membrane.[4][5]

Q3: What is a typical Papp value, and what does it indicate?

A3: The apparent permeability coefficient (Papp) is expressed in cm/s. The classification of permeability based on Papp values in Caco-2 assays is generally as follows:

  • Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp between 1.0 x 10⁻⁶ and 10.0 x 10⁻⁶ cm/s

  • High Permeability: Papp > 10.0 x 10⁻⁶ cm/s Compounds with low Papp values are expected to have poor oral absorption.[4]

Q4: What are the main factors contributing to the poor cell permeability of this compound?

A4: Several factors can contribute to the low permeability of this compound:

  • Physicochemical Properties: While its molecular weight (327.38 g/mol ) and predicted LogP (2.6) are within a favorable range for passive diffusion, other factors may play a role.[6][7]

  • Low Aqueous Solubility: Poor solubility can limit the concentration of the compound available for absorption.

  • Efflux Pump Activity: this compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, reducing its intracellular concentration.[8][9]

  • Metabolism: It may be subject to metabolism within the intestinal cells.

Q5: Are there any stability concerns when working with this compound in in vitro assays?

A5: Yes, this compound is susceptible to degradation under certain conditions. It is more stable in acidic environments (pH ~2.0).[10] Exposure to light, elevated temperatures, and oxidative conditions can lead to its degradation.[10] It is recommended to prepare fresh solutions, protect them from light, and store them at low temperatures (-20°C for long-term storage).[10]

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) of this compound in Caco-2 Assay

Symptoms:

  • The calculated Papp value for this compound is below 1.0 x 10⁻⁶ cm/s.

  • Low recovery of the compound after the assay.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Poor Aqueous Solubility 1. Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and dilute it in the assay buffer, ensuring the final solvent concentration is non-toxic to the cells (typically ≤1%).2. Use a formulation strategy such as complexation with cyclodextrins.[11]Increasing the solubility of this compound in the donor compartment enhances the concentration gradient, which is the driving force for passive diffusion.[12]
Active Efflux 1. Perform a bi-directional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[11]2. Co-incubate this compound with a known P-gp inhibitor (e.g., verapamil) to see if permeability increases.[4]Efflux pumps actively transport compounds out of the cell. Inhibiting these pumps can increase the net transport across the cell monolayer.
Compound Degradation 1. Ensure that all solutions are freshly prepared and protected from light.2. Maintain the recommended pH for stability in the assay buffers, if compatible with the cells.3. Analyze samples immediately after the experiment or store them at appropriate low temperatures.This compound is sensitive to light and temperature, and its degradation can lead to inaccurate permeability measurements.[10]
Non-specific Binding 1. Use low-binding plates for the assay.2. Include a protein like Bovine Serum Albumin (BSA) in the basolateral compartment to reduce binding to the plate surface.Hydrophobic compounds can adsorb to plastic surfaces, reducing the concentration available for measurement and leading to low recovery.
Issue 2: High Variability in Permeability Results

Symptoms:

  • Inconsistent Papp values across different experiments or even within the same experiment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inconsistent Caco-2 Monolayer Integrity 1. Regularly monitor the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values within the laboratory's established range.2. Perform a Lucifer Yellow rejection assay to confirm monolayer tightness.A consistent and intact cell monolayer is crucial for reproducible permeability data. Leaky monolayers will overestimate the permeability of paracellular markers and can affect the transport of other compounds.
Inconsistent Seeding Density and Culture Time 1. Standardize the seeding density and the number of days the cells are cultured (typically 21 days) to ensure consistent differentiation and transporter expression.The expression of tight junctions and transporters in Caco-2 cells changes with culture time, affecting permeability.
Variability in Dosing Solution Preparation 1. Ensure accurate and consistent preparation of the this compound dosing solution for each experiment.Variations in the initial concentration will directly impact the calculated Papp values.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight327.38 g/mol --INVALID-LINK--[6]
XLogP32.6--INVALID-LINK--[6]
Hydrogen Bond Donor Count2--INVALID-LINK--[6]
Hydrogen Bond Acceptor Count5--INVALID-LINK--[6]
Rotatable Bond Count2--INVALID-LINK--

Table 2: General Classification of Caco-2 Permeability

Permeability ClassApparent Permeability (Papp) (cm/s)Expected in vivo Absorption
Low< 1.0 x 10⁻⁶0-20%
Moderate1.0 - 10.0 x 10⁻⁶20-70%
High> 10.0 x 10⁻⁶70-100%

Data compiled from multiple sources.[4]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a transwell plate for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤1%.

  • Permeability Measurement (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the this compound dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

    • At the end of the experiment, take a sample from the apical chamber.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the drug in the donor chamber.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Membrane Preparation: Coat a 96-well filter plate with a solution of a lipid (e.g., 1% lecithin (B1663433) in dodecane) to form the artificial membrane.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in buffer at a specific pH (e.g., pH 7.4) to the final desired concentration.

  • Permeability Measurement:

    • Fill the wells of a 96-well acceptor plate with buffer.

    • Place the lipid-coated filter plate on top of the acceptor plate.

    • Add the this compound dosing solution to the donor wells (the filter plate).

    • Incubate the "sandwich" plate for a specified period (e.g., 4-16 hours) at room temperature.

  • Sample Analysis: After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation of Permeability: Calculate the effective permeability (Pe) based on the change in concentration in the donor and acceptor wells.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
  • Molar Ratio Selection: Determine the molar ratio of this compound to cyclodextrin (B1172386) (e.g., 1:1 or 1:2 of this compound to Hydroxypropyl-β-cyclodextrin).

  • Kneading Method:

    • Dissolve the cyclodextrin in a small amount of water to form a paste.

    • Add the this compound powder to the paste and knead for a specified time (e.g., 45 minutes).

    • Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C).

    • Pulverize the dried complex and pass it through a sieve.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or X-ray Diffraction (XRD).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis & Interpretation cluster_troubleshooting Troubleshooting / Enhancement prep_scoulerine Prepare this compound Stock Solution caco2_assay Caco-2 Assay prep_scoulerine->caco2_assay pampa_assay PAMPA prep_scoulerine->pampa_assay prep_cells Culture Caco-2 Cells (21 days) prep_cells->caco2_assay prep_pampa Prepare PAMPA Plate prep_pampa->pampa_assay analysis LC-MS/MS or UV-Vis Analysis caco2_assay->analysis pampa_assay->analysis calc_papp Calculate Papp/Pe analysis->calc_papp interpretation Interpret Permeability (Low/Moderate/High) calc_papp->interpretation low_perm Low Permeability Detected interpretation->low_perm if low strategy Implement Enhancement Strategy (e.g., SEDDS, Cyclodextrin) low_perm->strategy re_evaluate Re-evaluate Permeability strategy->re_evaluate

Caption: Experimental workflow for assessing and addressing the permeability of this compound.

troubleshooting_permeability start Start: Low Papp value for This compound observed check_solubility Is aqueous solubility a limiting factor? start->check_solubility check_efflux Is it a substrate for efflux pumps? check_solubility->check_efflux No improve_solubility Action: Use formulation aids (e.g., cyclodextrins, SEDDS) check_solubility->improve_solubility Yes check_stability Is compound stability an issue? check_efflux->check_stability No inhibit_efflux Action: Co-administer with efflux pump inhibitors check_efflux->inhibit_efflux Yes control_stability Action: Control pH, light, and temperature check_stability->control_stability Yes re_test Re-run permeability assay check_stability->re_test No improve_solubility->re_test inhibit_efflux->re_test control_stability->re_test

Caption: Logical workflow for troubleshooting poor cell permeability of this compound.

scoulerine_pathway scoulerine This compound microtubules Microtubule Dynamics scoulerine->microtubules disrupts mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest leads to apoptosis Apoptosis mitotic_arrest->apoptosis induces cell_death Cancer Cell Death apoptosis->cell_death

Caption: Simplified signaling pathway for this compound-induced apoptosis in cancer cells.

References

Optimizing culture conditions for plant cell suspension to produce (+)-Scoulerine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing plant cell suspension cultures for the production of (+)-Scoulerine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a target for production in plant cell cultures?

A1: this compound, also known as (S)-Scoulerine, is a protoberberine benzylisoquinoline alkaloid (BIA). It serves as a critical branch-point intermediate in the biosynthesis of a wide range of pharmacologically important alkaloids, including berberine, sanguinarine, and noscapine.[1] Producing it in plant cell cultures offers a controlled, sustainable, and scalable alternative to extraction from whole plants, which can be limited by geographical, environmental, and seasonal factors.[2][3]

Q2: What is the general workflow for producing this compound in a plant cell suspension culture?

A2: The process involves several key stages:

  • Explant Selection and Sterilization: A piece of plant tissue (explant) is chosen from a suitable high-yielding plant species.[4][5]

  • Callus Induction: The explant is placed on a solid nutrient medium with plant growth regulators to induce the formation of an undifferentiated cell mass called a callus.[6]

  • Establishment of Suspension Culture: Friable (loosely aggregated) portions of the callus are transferred to a liquid medium and agitated to establish a cell suspension culture.[4][7]

  • Growth Phase: The cell suspension is cultured under optimal conditions to achieve a high cell density.

  • Elicitation and Production Phase: Once sufficient biomass is achieved, elicitors are added to the culture to trigger the secondary metabolic pathway, leading to the synthesis and accumulation of this compound.[2]

  • Extraction and Purification: The cells and/or medium are harvested to extract and purify the target compound.

Experimental_Workflow cluster_setup Phase 1: Culture Establishment cluster_production Phase 2: Production & Analysis Explant 1. Explant Selection & Sterilization Callus 2. Callus Induction (Solid Medium) Explant->Callus Suspension 3. Suspension Culture (Liquid Medium) Callus->Suspension Growth 4. Biomass Growth Suspension->Growth Elicitation 5. Elicitation Growth->Elicitation Extraction 6. Extraction & Purification Elicitation->Extraction Analysis 7. HPLC Analysis Extraction->Analysis Biosynthesis_Pathway Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Multiple Steps Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS Reticuline (S)-Reticuline (Major Branch Point) Norcoclaurine->Reticuline Multiple Steps (6OMT, CNMT, 4'OMT, CYP80B1) Scoulerine This compound (Target Product) Reticuline->Scoulerine BBE (Berberine Bridge Enzyme) Other_BIAs Other BIAs (Berberine, Sanguinarine, etc.) Scoulerine->Other_BIAs SMT, CYP719A, etc. Troubleshooting_Low_Yield Start Problem: Low this compound Yield CheckGrowth Is cell biomass high? Start->CheckGrowth OptimizeGrowth Troubleshoot cell growth: - Callus Quality - Medium Composition - Agitation CheckGrowth->OptimizeGrowth No ImplementProduction Implement Production Strategy CheckGrowth->ImplementProduction Yes OptimizeGrowth->Start Re-evaluate Yield Elicitation 1. Apply Elicitors (MeJA, SA, Yeast Extract) ImplementProduction->Elicitation Precursor 2. Feed Precursors ((S)-Reticuline, L-Tyrosine) ImplementProduction->Precursor TwoStage 3. Use Two-Stage Culture (Growth vs. Production Media) ImplementProduction->TwoStage Stress 4. Optimize Stress Factors (Light, pH, Temperature) ImplementProduction->Stress

References

Troubleshooting inconsistent results in (+)-Scoulerine cytotoxicity assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in (+)-Scoulerine cytotoxicity assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the cytotoxic evaluation of this compound.

Q1: Why am I seeing high variability between my replicate wells?

High standard deviation between technical replicates is a common issue that can mask the true effect of this compound. The source is often procedural.

  • Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a primary source of variability.[1]

    • Solution: Ensure you have a homogenous, single-cell suspension. Mix the cell suspension thoroughly but gently before and during plating. For adherent cells, visually inspect for clumps. After seeding, allow the plate to sit at room temperature on a level surface for 15-20 minutes before placing it in the incubator to promote even settling.[1]

  • Pipetting Errors: Small inaccuracies in pipetting volumes, especially during serial dilutions or reagent addition, can lead to significant errors.

    • Solution: Use calibrated pipettes and proper technique (e.g., pre-wetting tips). When adding reagents, avoid touching the sides of the wells. Ensure consistency in the speed and pressure of pipetting.

  • Edge Effects: Wells on the perimeter of a 96-well plate are susceptible to increased evaporation, which concentrates media components and the test compound, leading to skewed results.[2]

    • Solution: Avoid using the outer 36 wells for experimental data. Fill these perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[1][2]

  • Incomplete Solubilization (MTT/XTT Assays): If using a tetrazolium-based assay, ensure the formazan (B1609692) crystals are completely dissolved before reading the absorbance.

    • Solution: After adding the solubilization solution (e.g., DMSO), place the plate on an orbital shaker for at least 15 minutes and visually inspect the wells to confirm that no purple crystals remain.[1]

Q2: My IC50 value for this compound changes significantly between experiments. What's wrong?

Fluctuations in the half-maximal inhibitory concentration (IC50) are often due to biological or reagent variability.[3] While a two- to three-fold difference can be acceptable for cell-based assays, larger variations point to underlying issues.[3]

  • Cell Health and Passage Number: The physiological state of your cells is critical. As cells are cultured for extended periods (high passage number), they can undergo genetic and phenotypic changes, altering their drug sensitivity.[4][5][6][7]

    • Solution: Use cells within a consistent, low passage number range for all experiments (e.g., below passage 20).[5][6] Always start a new batch of experiments from a frozen, low-passage stock. Ensure cells are healthy and in the exponential growth phase at the time of treatment.[2]

  • Mycoplasma Contamination: This common, often undetected contamination can profoundly alter cellular metabolism, growth rates, and response to drugs, leading to unreliable results.[8][9][10]

    • Solution: Regularly test your cell cultures for mycoplasma using a reliable method (e.g., PCR-based assay). Discard contaminated cultures and thoroughly decontaminate culture hoods and incubators.

  • Reagent Variability: The age, storage conditions, and lot-to-lot variation of reagents (media, serum, assay kits) can affect their performance.[3]

    • Solution: Prepare fresh reagents when possible. Aliquot stock solutions to avoid repeated freeze-thaw cycles. If a new lot of a critical reagent (like FBS) is introduced, perform a bridging experiment to ensure consistency with previous results.

  • Incubation Times: The duration of compound exposure must be precise and consistent across experiments.[2]

    • Solution: Standardize all incubation times. Use timers and perform procedural steps (e.g., reagent addition, plate reading) at the same time points for each experiment.

Q3: My MTT (metabolic) assay results don't match my LDH (membrane integrity) assay results. Why?

Different assays measure distinct biological endpoints, and discrepancies can provide valuable insight into this compound's mechanism of action.[3][11]

  • Different Cellular Mechanisms:

    • MTT/XTT Assays measure the metabolic activity of mitochondrial dehydrogenases. A reduction in signal indicates a decrease in metabolic function, which can be due to cytotoxicity, but also cytostatic effects (growth inhibition) without cell death.[12][13]

    • LDH Release Assays measure the activity of lactate (B86563) dehydrogenase that has leaked from cells with compromised plasma membranes, a hallmark of necrosis or late-stage apoptosis.[14]

  • Possible Interpretation for this compound:

    • Studies show that this compound is a potent antimitotic agent that disrupts microtubules, leading to G2/M cell cycle arrest.[15][16] This cytostatic effect would significantly reduce the metabolic signal in an MTT assay.

    • Cell death via apoptosis is a secondary effect that occurs over time.[15][16] Therefore, at earlier time points, you may observe a strong decrease in the MTT signal (due to cell cycle arrest) but a weak signal in the LDH assay (as membrane integrity is still largely intact).[17][18]

    • Solution: To get a complete picture, use a multi-parametric approach. Complement MTT and LDH assays with a direct measure of apoptosis, such as Annexin V/PI staining, at multiple time points.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting inconsistent results in your cytotoxicity assays.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Replicates High Variability in Replicates? Start->Check_Replicates Check_IC50 IC50 Varies Between Experiments? Check_Replicates->Check_IC50 No Solve_Replicates Review Procedural Technique: - Cell Seeding Homogeneity - Pipetting Accuracy - Mitigate Edge Effects Check_Replicates->Solve_Replicates Yes Check_Assays Conflicting Results Between Assay Types? Check_IC50->Check_Assays No Solve_IC50 Review Biological & Reagent Variables: - Cell Passage Number & Health - Mycoplasma Testing - Reagent Consistency Check_IC50->Solve_IC50 Yes Solve_Assays Investigate Mechanism of Action: - Consider Assay Endpoints (Metabolism vs. Lysis) - Perform Time-Course Experiment - Use Orthogonal Assay (e.g., Annexin V) Check_Assays->Solve_Assays Yes End Consistent Results Achieved Check_Assays->End No Solve_Replicates->End Solve_IC50->End Solve_Assays->End

A logical workflow for diagnosing the source of inconsistent results.

Data Presentation: Reported IC50 Values for this compound

The cytotoxic potency of this compound varies depending on the cell line and assay conditions.

Cell Line(s)Assay TypeIC50 ValueReference
Jurkat, MOLT-4, Raji, HL-60, U-937, HEL 92.1.7 (Leukemic)XTT (48h)2.7 - 6.5 µM[16]
A2780 (Ovarian Carcinoma)xCELLigence (real-time)Dose-dependent inhibition[16][19]
Colorectal Cancer Cells (unspecified)CCK-8, LDHDose-dependent inhibition[20]

Mechanism of Action: this compound Signaling Pathways

This compound primarily exerts its cytotoxic effects by inducing cell cycle arrest and apoptosis. It interferes with microtubule dynamics, leading to an accumulation of cells in the G2/M phase. This is followed by the activation of apoptotic pathways.[15][16] It can activate both intrinsic (caspase-9) and extrinsic (caspase-8) pathways, culminating in the activation of executioner caspases-3/7.[16]

Scoulerine_Pathway Scoulerine This compound Microtubules Microtubule Disruption Scoulerine->Microtubules p53 p53 Upregulation Scoulerine->p53 Caspase8 Caspase-8 Activation (Extrinsic Pathway) Scoulerine->Caspase8 CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis leads to Caspase9 Caspase-9 Activation (Intrinsic Pathway) p53->Caspase9 Caspase37 Caspase-3/7 Activation Caspase8->Caspase37 Caspase9->Caspase37 Caspase37->Apoptosis

This compound's mechanism of action leading to apoptosis.[15][16]

Comparison of Key Cytotoxicity Assay Principles

Understanding the biological measurement of each assay is key to interpreting results correctly.

Assay_Principles cluster_Cell Treated Cell cluster_DeadCell Apoptotic / Necrotic Cell Mitochondria Mitochondria (Metabolically Active) Cytosol Cytosol (Contains LDH) Membrane Intact Plasma Membrane DeadMitochondria Mitochondria (Inactive) LeakedLDH LDH Leaked Out BrokenMembrane Compromised Membrane (PS Exposed, Permeable) MTT MTT / XTT Assay Measures Mitochondrial Activity MTT->Mitochondria Detects LDH LDH Release Assay Measures Leaked Cytosolic Enzymes LDH->LeakedLDH Detects AnnexinV Annexin V / PI Assay Measures PS Externalization & Permeability AnnexinV->BrokenMembrane Detects

Principles of common cytotoxicity assays.[13]

Experimental Protocols

MTT Cell Viability Assay (Colorimetric)

This protocol measures cellular metabolic activity as an indicator of cell viability.[12][21][22]

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[12]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[12][23]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol) to each well to dissolve the crystals.[23] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[12]

LDH Release Assay (Colorimetric)

This protocol quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[14][24][25]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for:

    • Spontaneous LDH release (vehicle control).

    • Maximum LDH release (treat with lysis buffer 45 minutes before the end of incubation).

    • Medium background control (medium, no cells).

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.[14]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer’s instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm (with a reference wavelength of ~680 nm) using a microplate reader.[14]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100

Annexin V/PI Apoptosis Assay (Flow Cytometry)

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[26][27][28][29]

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the collected cell suspension at ~500 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer per sample.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[27]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[27]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Technical Support Center: Enhancing Berberine Bridge Enzyme (BBE) Efficiency in Scoulerine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the efficiency of berberine (B55584) bridge enzyme (BBE) in scoulerine (B1208951) biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What is the function of berberine bridge enzyme (BBE) and why is it important for scoulerine biosynthesis?

A1: Berberine bridge enzyme (BBE) is a key flavoprotein oxidase that plays a pivotal role in the biosynthesis of benzylisoquinoline alkaloids (BIAs).[1][2] Its primary function is to catalyze the stereospecific oxidative cyclization of (S)-reticuline to form (S)-scoulerine.[1][2] This reaction is a critical and often rate-limiting step, directing the metabolic flux towards the production of a wide range of pharmacologically important alkaloids, including berberine and sanguinarine.[1][2]

Q2: What are the optimal reaction conditions for BBE activity?

A2: BBE exhibits optimal catalytic activity under specific conditions. The ideal pH for the enzyme is approximately 9.0.[2] Deviations from this pH can lead to a significant reduction in enzyme efficiency. BBE also requires Flavin Adenine Dinucleotide (FAD) as a cofactor for its oxidative activity.[3]

Q3: What are the common challenges associated with expressing functional BBE in heterologous systems like Saccharomyces cerevisiae?

A3: Expressing plant-derived BBE in microbial hosts such as S. cerevisiae can present several challenges. Common issues include low protein expression levels, reduced catalytic activity, and improper subcellular localization. These problems often stem from differences in the cellular environments between plants and microbes, such as variations in post-translational modifications and protein trafficking machinery. Since BBE is naturally targeted to the plant vacuole, replicating a suitable microenvironment is crucial for its proper function.

Q4: What are the most effective strategies to improve the efficiency of BBE for increased scoulerine production?

A4: Several metabolic and protein engineering strategies have been successfully employed to enhance BBE efficiency:

  • Codon Optimization: Adapting the BBE gene sequence for the preferred codon usage of the expression host (e.g., yeast) can dramatically increase protein expression levels and subsequent scoulerine yield.

  • Subcellular Engineering: Targeting BBE to specific organelles, such as the endoplasmic reticulum (ER), has been shown to significantly improve its activity in yeast, potentially by providing a more favorable environment for folding and function.

  • Protein Engineering: Site-directed mutagenesis of active site residues can be used to improve the kinetic properties of BBE.

  • N-terminal Truncation: Removal of the N-terminal signal peptide can sometimes lead to improved expression and activity in heterologous hosts.

  • Directed Evolution: This powerful technique can be used to screen for BBE variants with enhanced stability, activity, or substrate specificity.

Troubleshooting Guides

This section provides solutions to common problems encountered during BBE-related experiments.

Problem Possible Cause Recommended Solution
Low or No (S)-Scoulerine Production Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition.Verify that the reaction pH is around 9.0 and the temperature is optimal for the specific BBE variant. Ensure all assay components are correctly prepared and at the appropriate concentrations.[2]
Enzyme Inactivity: Improper storage, handling, or repeated freeze-thaw cycles leading to denaturation.Use a fresh enzyme preparation. Ensure the enzyme is stored at the correct temperature (typically -80°C) in a suitable buffer containing a cryoprotectant like glycerol.
Substrate Degradation: (S)-reticuline may be degraded or of poor quality.Use fresh, high-purity (S)-reticuline. Verify the integrity of the substrate using analytical methods such as HPLC or NMR.
Missing or Insufficient Cofactor: Lack of Flavin Adenine Dinucleotide (FAD).Ensure the expression host has a sufficient endogenous supply of FAD. For in vitro assays, consider supplementing the reaction mixture with exogenous FAD.
Low Recombinant BBE Expression Codon Bias: The codon usage of the BBE gene is not optimized for the expression host.Synthesize a codon-optimized version of the BBE gene for the specific expression system (e.g., Pichia pastoris or Saccharomyces cerevisiae).
Toxicity of BBE to the Host: Overexpression of BBE may be toxic to the microbial host.Use a lower-strength promoter or an inducible promoter to control the timing and level of BBE expression. Optimize fermentation conditions such as temperature and media composition.
Incorrect Subcellular Localization: The enzyme is not being trafficked to the correct organelle for proper folding and activity.Engineer the BBE construct to include a signal peptide for targeting to a specific organelle, such as the ER or vacuole.
Inconsistent Experimental Results Variability in Enzyme Preparations: Different batches of purified BBE may have varying activity levels.Standardize the enzyme purification protocol and perform a quality control check (e.g., activity assay) for each new batch of enzyme.
Pipetting Errors or Inaccurate Reagent Concentrations: Calibrate pipettes regularly and double-check all calculations for reagent concentrations. Prepare fresh solutions for each experiment.
Product Inhibition: Accumulation of (S)-scoulerine may be inhibiting BBE activity.Monitor the reaction progress over time to check for non-linear product formation. If product inhibition is suspected, consider strategies for in situ product removal.

Data Presentation

Table 1: Kinetic Parameters of Wild-Type and Mutant Berberine Bridge Enzymes

Enzyme Variantk_cat (s⁻¹)k_red (s⁻¹)k_ox x 10⁵ (M⁻¹s⁻¹)Reference
Wild-type8.0 ± 0.2103 ± 40.5 ± 0.1[2]
Y106F0.7 ± 0.16.7 ± 0.60.32 ± 0.03[2]
E417Q0.054 ± 0.0060.067 ± 0.0070.53 ± 0.02[2]
H459A3.1 ± 0.788 ± 40.29 ± 0.03[2]
H174AN/ASubstantially DecreasedN/A[1]

Table 2: Improvement of (S)-Scoulerine Production in Engineered Microbes

Host OrganismEngineering Strategy(S)-Scoulerine Titer (mg/L)Fold ImprovementReference
S. cerevisiae & E. coli co-cultureExpression of BBE8.3-[4]
S. cerevisiaeER compartmentalization of BBE>200% increase from baseline>2
S. cerevisiaeCodon optimization, N-terminal truncation, CRISPR-Cas9 integration58-fold increase from initial levels58

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of BBE in Pichia pastoris

This protocol describes the expression and purification of BBE using the Pichia pastoris expression system.

  • Gene Synthesis and Cloning:

    • Synthesize the BBE gene with codon optimization for P. pastoris.

    • Clone the optimized gene into a suitable P. pastoris expression vector (e.g., pPICZα A) for secreted expression, including a C-terminal polyhistidine tag for purification.

  • Transformation of P. pastoris :

    • Linearize the expression vector with a suitable restriction enzyme.

    • Transform the linearized plasmid into a competent P. pastoris strain (e.g., X-33) by electroporation.

    • Select for positive transformants on YPDS plates containing the appropriate concentration of Zeocin™.

  • Screening for High-Expressing Clones:

    • Inoculate several individual colonies into a buffered glycerol-complex medium (BMGY) and grow at 30°C with shaking until the culture reaches an OD₆₀₀ of 2-6.

    • Induce protein expression by pelleting the cells and resuspending them in a buffered methanol-complex medium (BMMY). Add 0.5% (v/v) methanol (B129727) every 24 hours to maintain induction.

    • After 72-96 hours of induction, harvest a small aliquot of the culture supernatant and analyze for BBE expression by SDS-PAGE and Western blot using an anti-His tag antibody.

  • Large-Scale Expression:

    • Inoculate a pre-culture of the highest-expressing clone in BMGY and grow overnight.

    • Use the pre-culture to inoculate a larger volume of BMGY in a baffled flask and grow to the desired OD₆₀₀.

    • Induce expression with methanol as described in the screening step.

  • Purification:

    • Harvest the culture supernatant by centrifugation.

    • Concentrate the supernatant and buffer-exchange into a binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) using tangential flow filtration or a similar method.

    • Load the concentrated supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with binding buffer.

    • Wash the column with a wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the His-tagged BBE with an elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

    • Analyze the eluted fractions by SDS-PAGE for purity.

    • Pool the pure fractions and buffer-exchange into a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5). Store at -80°C.

Protocol 2: In Vitro BBE Activity Assay and HPLC Analysis

This protocol details the measurement of BBE activity by quantifying the formation of (S)-scoulerine from (S)-reticuline using HPLC.

  • Reaction Setup:

    • Prepare a reaction mixture containing 100 mM CHES buffer (pH 9.0), 200 µM (S)-reticuline, and the purified BBE enzyme in a total volume of 200 µL.

    • Include a negative control reaction without the enzyme.

    • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the purified BBE enzyme.

    • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is within the linear range of product formation.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of a quenching solution (e.g., 1 N NaOH or an organic solvent like ethyl acetate).

  • Sample Preparation for HPLC:

    • If using an organic solvent for quenching, vortex the sample vigorously and then centrifuge to separate the phases.

    • Carefully transfer the organic phase containing the product to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in a known volume of the HPLC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA) or formic acid. A typical mobile phase could be a mixture of acetonitrile and 0.1% TFA in water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 280 nm or 350 nm.

    • Quantification: Create a standard curve using known concentrations of an authentic (S)-scoulerine standard. Calculate the concentration of (S)-scoulerine in the experimental samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

Scoulerine_Biosynthesis_Pathway Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->Four_HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Four_HPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Multiple Steps Scoulerine (S)-Scoulerine Reticuline->Scoulerine Berberine Bridge Enzyme (BBE) Berberine Berberine Scoulerine->Berberine Multiple Steps BBE_Efficiency_Workflow cluster_0 Gene Level cluster_1 Host Engineering cluster_2 Protein & Process Level cluster_3 Optimization Codon_Optimization Codon Optimization Gene_Synthesis Gene Synthesis Codon_Optimization->Gene_Synthesis Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Host Transformation (e.g., S. cerevisiae) Cloning->Transformation Integration Genomic Integration Transformation->Integration Screening Clone Screening Integration->Screening Expression Protein Expression & Fermentation Screening->Expression Purification Enzyme Purification Expression->Purification Activity_Assay Activity Assay (HPLC) Purification->Activity_Assay Data_Analysis Data Analysis Activity_Assay->Data_Analysis Protein_Engineering Protein Engineering (e.g., Mutagenesis) Data_Analysis->Protein_Engineering Subcellular_Engineering Subcellular Engineering Data_Analysis->Subcellular_Engineering Protein_Engineering->Cloning Subcellular_Engineering->Cloning Troubleshooting_Tree Start Low/No Scoulerine Production Check_Expression Check BBE Expression (SDS-PAGE/Western) Start->Check_Expression Expression_OK Expression OK? Check_Expression->Expression_OK No_Expression No/Low Expression Expression_OK->No_Expression No Check_Activity Perform In Vitro Activity Assay Expression_OK->Check_Activity Yes Optimize_Codons Optimize Codons No_Expression->Optimize_Codons Check_Induction Verify Induction Conditions No_Expression->Check_Induction Optimize_Codons->Start Check_Induction->Start Activity_OK Activity OK? Check_Activity->Activity_OK No_Activity No/Low Activity Activity_OK->No_Activity No In_Vivo_Problem In Vivo Issue Activity_OK->In_Vivo_Problem Yes, but low in vivo Check_Assay Check Assay Conditions (pH, Temp, Cofactor) No_Activity->Check_Assay Check_Enzyme_Integrity Check Enzyme Integrity (Fresh Prep) No_Activity->Check_Enzyme_Integrity Check_Substrate Check Substrate Quality No_Activity->Check_Substrate Check_Assay->Start Check_Enzyme_Integrity->Start Check_Substrate->Start Check_Localization Check Subcellular Localization In_Vivo_Problem->Check_Localization Check_Toxicity Assess Host Toxicity In_Vivo_Problem->Check_Toxicity Check_Localization->Start Check_Toxicity->Start Success Scoulerine Production Improved

References

Validation & Comparative

Validating the Molecular Mechanism of (+)-Scoulerine in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer properties of the protoberberine alkaloid (+)-Scoulerine against other microtubule-targeting agents. Supported by experimental data, this document details its mechanism of action, effects on key signaling pathways, and provides comprehensive experimental protocols for validation.

Introduction to this compound

This compound is a naturally occurring isoquinoline (B145761) alkaloid found in plants of the Papaveraceae and Berberidaceae families. It serves as a crucial intermediate in the biosynthesis of other pharmacologically important alkaloids.[1] Recent research has highlighted its potential as an anti-cancer agent, demonstrating cytotoxic and anti-proliferative effects across various cancer cell lines.[2][3] This guide delves into the molecular mechanisms underpinning these effects and provides a framework for its experimental validation.

Molecular Mechanism of Action of this compound

Experimental evidence suggests that this compound exerts its anti-cancer effects through a multi-faceted mechanism primarily involving microtubule disruption, cell cycle arrest, and induction of apoptosis.[2][4]

Microtubule Disruption and Cell Cycle Arrest

This compound acts as a potent antimitotic agent by interfering with the microtubule network of cancer cells.[2][4] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase.[2][3] The breakdown of the microtubule network is correlated with increased phosphorylation of Checkpoint Kinase 1 (Chk1) at Ser345 and Checkpoint Kinase 2 (Chk2) at Thr68, key regulators of the G2/M checkpoint.[2][4]

Induction of Apoptosis

Following cell cycle arrest, this compound triggers programmed cell death (apoptosis) through multiple signaling cascades:

  • p53-Mediated Apoptosis: In p53 wild-type cancer cells, this compound treatment leads to an upregulation of the p53 tumor suppressor protein.[2] p53, in turn, can activate the intrinsic apoptotic pathway.[5][6]

  • Caspase Activation: A key event in apoptosis is the activation of a cascade of cysteine proteases known as caspases. This compound has been shown to activate initiator caspases-8 and -9, as well as the executioner caspases-3/7.[2] Caspase-9 activation is typically associated with the intrinsic (mitochondrial) pathway, while caspase-8 is a key player in the extrinsic (death receptor) pathway.[2]

  • MAPK Pathway Inhibition: In renal cell carcinoma, this compound has been found to target the solute carrier family 6 member 3 (SLC6A3) and suppress the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is known to be involved in cell proliferation and survival.[7][8]

  • Endoplasmic Reticulum (ER) Stress: In colorectal cancer cells, this compound induces apoptosis by activating a reactive oxygen species (ROS)-dependent endoplasmic reticulum (ER) stress response.[9] This is evidenced by the upregulation of ER stress markers such as GRP78 and CHOP.[9]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum cluster_mitochondrion Mitochondrion Scoulerine This compound Microtubules Microtubule Disruption Scoulerine->Microtubules ROS ROS Production Scoulerine->ROS MAPK_pathway MAPK Pathway Scoulerine->MAPK_pathway ? G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest ER_Stress ER Stress (GRP78, CHOP) ROS->ER_Stress MAPK_inhibition Inhibition MAPK_pathway->MAPK_inhibition Caspase8 Caspase-8 Caspase37 Caspase-3/7 (Executioner) Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis MAPK_inhibition->Apoptosis p53 p53 Upregulation G2M_Arrest->p53 Chk1_Chk2 Chk1/Chk2 Phosphorylation G2M_Arrest->Chk1_Chk2 Caspase9 Caspase-9 p53->Caspase9 ER_Stress->Caspase9 Caspase9->Caspase37

Caption: Proposed signaling pathways of this compound in cancer cells.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies on this compound.

Table 1: Cytotoxic Activity of this compound in Human Leukemic Cell Lines

Cell LineIC50 (µM) after 72h
Jurkat3.5 ± 0.4
MOLT-42.7 ± 0.3
Raji6.5 ± 0.8
HL-604.1 ± 0.5
U-9375.8 ± 0.7
HEL 92.1.74.9 ± 0.6

Data extracted from Habartova et al., 2018.[2]

Table 2: Effect of this compound on Cell Cycle Distribution in Leukemic Cells

Cell LineTreatment (5 µM for 16h)G1 Phase (%)S Phase (%)G2/M Phase (%)
Jurkat Control453124
This compound292249
MOLT-4 Control522523
This compound351946

Data extracted from Habartova et al., 2018.[2]

Table 3: Activation of Caspases in Jurkat Cells Treated with this compound

CaspaseTreatment (24h)Fold Increase in Activity (vs. Control)
Caspase-3/7 2.5 µM this compound~3.5
5 µM this compound~5.0
Caspase-8 2.5 µM this compound~2.5
5 µM this compound~3.0
Caspase-9 2.5 µM this compound~2.0
5 µM this compound~2.5

Data estimated from graphical representations in Habartova et al., 2018.[2]

Comparison with Alternative Microtubule-Targeting Agents

This compound belongs to the class of microtubule-destabilizing agents. Its mechanism is conceptually similar to other well-known compounds like vinca (B1221190) alkaloids (e.g., vincristine, vinblastine) and colchicine.[10][11] These agents bind to tubulin dimers and prevent their polymerization into microtubules, leading to mitotic arrest and apoptosis.[10] This contrasts with another major class of microtubule-targeting agents, the taxanes (e.g., paclitaxel), which hyper-stabilize microtubules, also resulting in mitotic arrest.[10]

While direct comparative studies are limited, the distinct advantage of novel microtubule-targeting agents often lies in their ability to overcome resistance mechanisms developed against established drugs, such as overexpression of P-glycoprotein.[12] Further research is needed to determine if this compound possesses a favorable profile in taxane- or vinca-resistant cancer models.

Compared to other protoberberine alkaloids like berberine, which has a broader range of targets including DNA and various kinases, this compound's primary described mechanism as a microtubule-targeting agent appears more specific.[2][13] This specificity could potentially translate to a better therapeutic window, although this requires further investigation.

Experimental Protocols

The validation of this compound's mechanism of action relies on a series of key in vitro experiments.

G cluster_workflow Experimental Workflow cluster_assays Assays cluster_flow_outputs Flow Cytometry Outputs cluster_wb_outputs Western Blot Outputs start Cancer Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment cell_viability Cell Viability Assay (e.g., MTT, XTT) treatment->cell_viability flow_cytometry Flow Cytometry treatment->flow_cytometry western_blot Western Blotting treatment->western_blot data_analysis Data Analysis & Interpretation cell_viability->data_analysis cell_cycle Cell Cycle Analysis (PI Staining) flow_cytometry->cell_cycle apoptosis_annexin Apoptosis Assay (Annexin V/PI) flow_cytometry->apoptosis_annexin apoptosis_proteins Apoptosis Markers (Cleaved Caspases, PARP) western_blot->apoptosis_proteins cell_cycle_proteins Cell Cycle Proteins (p53, Chk1/2-P) western_blot->cell_cycle_proteins cell_cycle->data_analysis apoptosis_annexin->data_analysis apoptosis_proteins->data_analysis cell_cycle_proteins->data_analysis

Caption: Workflow for validating this compound's mechanism of action.
Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Protocol:

  • Cell Culture and Treatment: Seed cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).

  • Cell Harvesting: Harvest cells by trypsinization and wash once with cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing. Fix the cells for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

  • Data Acquisition: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Apoptosis and Cell Cycle Markers

Objective: To detect changes in the expression and activation of key proteins involved in apoptosis and cell cycle regulation.

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, cleaved PARP, p53, phospho-Chk1, phospho-Chk2, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Conclusion

This compound is a promising natural product with potent anti-cancer activity. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to G2/M phase cell cycle arrest and the induction of apoptosis through multiple signaling pathways. The provided data and experimental protocols offer a solid foundation for researchers to further validate and explore the therapeutic potential of this compound in various cancer models. Future comparative studies against standard-of-care microtubule-targeting agents will be crucial in defining its clinical utility.

References

Comparative Analysis of the α-Adrenoceptor Antagonist Activity of (+)-Scoulerine and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the α-adrenoceptor antagonist activity of the naturally occurring tetrahydroprotoberberine alkaloid, (+)-Scoulerine (also known as discretamine), and its structurally related derivatives. The information presented herein is intended to support research and development efforts in the field of adrenergic pharmacology by providing a consolidated resource of pharmacological data and experimental methodologies.

Introduction to this compound and α-Adrenoceptors

This compound is a protoberberine alkaloid found in various plant species.[1][2] It has garnered interest in the scientific community for its diverse pharmacological activities, including its interaction with α-adrenoceptors.[1][3] α-Adrenoceptors, a class of G protein-coupled receptors, are crucial mediators of the sympathetic nervous system and are categorized into two main types: α1 and α2, each with further subtypes (α1A, α1B, α1D and α2A, α2B, α2C).[4] Antagonists of these receptors have therapeutic applications in conditions such as hypertension and benign prostatic hyperplasia.[4] This guide focuses on the comparative antagonist potency of this compound and its synthetic analogs at these receptor subtypes.

Quantitative Comparison of α-Adrenoceptor Antagonist Activity

The antagonist activity of this compound and its related compounds is typically quantified using pA₂ values, which represent the negative logarithm of the molar concentration of an antagonist required to produce a two-fold rightward shift in an agonist's concentration-response curve. A higher pA₂ value indicates greater antagonist potency. The available data for this compound and other tetrahydroprotoberberine derivatives are summarized in the table below.

CompoundReceptor SubtypepA₂ ValueReference
This compound (Discretamine) α1A6.21[5]
α1B6.44[5]
α1D7.60[5]
l-Tetrahydropalmatine (l-THP) α15.48 ± 0.58[6]
l-Stepholidine (l-SPD) α15.66 ± 0.54[6]
Tetrahydroprotoberberine-18 (THPB-18) α15.64 ± 0.34[6]
Tetrahydroberberine (THB) α15.45 ± 0.76[6]
(±)-Govadine α16.57 ± 0.07 (vs. Noradrenaline)6.74 ± 0.08 (vs. Phenylephrine)[7]
α25.50 ± 0.13[7]
(±)-2,3,10,11-tetrahydroxytetrahydroprotoberberine HBr (THP) α15.93 ± 0.06 (vs. Noradrenaline)6.06 ± 0.10 (vs. Phenylephrine)[7]
α25.41 ± 0.11[7]
(S)-27 (indole derivative of THPB) α1AIC₅₀ = 12.8 ± 2.2 nM[8]

Note: The data for l-THP, l-SPD, THPB-18, and THB are presented as general α1-adrenoceptor antagonists. The study on compound (S)-27, a synthetic derivative of tetrahydroprotoberberine, provided IC₅₀ values from a calcium assay, which indicates the concentration of the antagonist that inhibits 50% of the agonist response.

Based on the available functional studies, this compound demonstrates selectivity for the α1D-adrenoceptor subtype over the α1A and α1B subtypes.[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of α-adrenoceptor antagonism and a typical experimental workflow for determining antagonist activity.

alpha_antagonism_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Agonist Alpha_Receptor α-Adrenoceptor Agonist->Alpha_Receptor Activates Antagonist Antagonist Antagonist->Alpha_Receptor Blocks G_Protein Gq/Gi Protein Alpha_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Muscle Contraction) Second_Messenger->Cellular_Response

Caption: General mechanism of α-adrenoceptor antagonism.

experimental_workflow Tissue_Prep Isolated Tissue/Cell Culture (e.g., Rat Aorta, Vas Deferens) Agonist_CRC Generate Agonist Concentration-Response Curve (CRC) Tissue_Prep->Agonist_CRC Incubate_Antagonist Incubate with This compound or Derivative Tissue_Prep->Incubate_Antagonist Agonist_CRC_Shift Generate Agonist CRC in presence of Antagonist Incubate_Antagonist->Agonist_CRC_Shift Calculate_pA2 Calculate pA₂ value from CRC shift Agonist_CRC_Shift->Calculate_pA2

Caption: Experimental workflow for determining pA₂ values.

Detailed Experimental Protocols

The determination of α-adrenoceptor antagonist activity typically involves functional assays on isolated tissues or cell lines expressing specific receptor subtypes. Below are generalized protocols based on methodologies reported in the literature.[5][6][7]

Radioligand Binding Assay (for determining binding affinity - pKi)

This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the α-adrenoceptor.

  • Membrane Preparation: Homogenize tissues (e.g., rat cerebral cortex) in a suitable buffer and centrifuge to isolate the cell membrane fraction containing the adrenoceptors.[6]

  • Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [¹²⁵I]-BE2254 for α1-adrenoceptors) and varying concentrations of the test compound (e.g., l-tetrahydropalmatine).[6]

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Calculate the pKi values, which represent the negative logarithm of the inhibition constant (Ki), from the competitive binding curves.

Functional Antagonism Assay (for determining pA₂)

This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist in an isolated tissue.

  • Tissue Preparation: Isolate a suitable tissue, such as rat thoracic aorta (for α1D), rat vas deferens (for α1A), or rat spleen (for α1B), and mount it in an organ bath containing a physiological salt solution.[5][7]

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for a specific α-adrenoceptor agonist (e.g., phenylephrine (B352888) or noradrenaline).[6][7]

  • Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period.

  • Shifted Agonist Concentration-Response Curve: In the continued presence of the antagonist, generate a second agonist concentration-response curve.

  • Schild Analysis: Repeat the procedure with different concentrations of the antagonist. Construct a Schild plot to determine the pA₂ value. A slope not significantly different from unity suggests competitive antagonism.[6]

Conclusion

This compound exhibits antagonist activity at α1 and α2-adrenoceptors, with a notable selectivity for the α1D subtype. Its tetrahydroprotoberberine structural analogs also demonstrate α1-adrenoceptor antagonism, although with varying potencies. The development of novel synthetic derivatives, such as those incorporating an indole (B1671886) moiety, has shown promise in achieving high potency and selectivity for the α1A-adrenoceptor subtype.[8] The data and protocols presented in this guide provide a foundation for further investigation into the structure-activity relationships of this compound and its derivatives as α-adrenoceptor antagonists, which could lead to the development of new therapeutic agents.

References

Unveiling the Antiproliferative Potential of (+)-Scoulerine Across Diverse Cancer Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Scoulerine, a protoberberine isoquinoline (B145761) alkaloid, has emerged as a compound of interest in oncology research due to its demonstrated antiproliferative effects against a spectrum of cancer cell lines. This guide provides a comprehensive cross-validation of its efficacy, presenting key experimental data, detailed methodologies for pivotal assays, and visual representations of its molecular mechanisms of action.

Comparative Antiproliferative Activity of this compound

The inhibitory concentration 50 (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound across various human cancer cell lines, showcasing its broad-spectrum antiproliferative activity. The data indicates potent activity, particularly in leukemic cell lines, with IC50 values in the low micromolar range.[1][2]

Cancer TypeCell LineIC50 (µM)Incubation Time (h)Assay Method
Leukemia Jurkat2.7 ± 0.372MTT
MOLT-43.1 ± 0.572MTT
HL-604.2 ± 0.672MTT
K5626.5 ± 0.972MTT
Colon Cancer Caco-2~572MTT[2]
Hepatocellular Carcinoma Hep-G2~572MTT[2]
Renal Cell Carcinoma 769-PNot specifiedTime-dependentNot specified[3]
786-ONot specifiedTime-dependentNot specified[3]
Lung Carcinoma A549Potent activity observed72xCELLigence[1]
Ovarian Carcinoma A2780Potent activity observed72xCELLigence[1]
Breast Adenocarcinoma SK-BR-3Potent activity observed72xCELLigence[1]
MCF-7Potent activity observed72xCELLigence[1]

Deciphering the Molecular Mechanisms of Action

This compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing cell cycle arrest and apoptosis. Key signaling pathways implicated in its mechanism of action are detailed below.

Microtubule Disruption and Cell Cycle Arrest

A primary mechanism of this compound is its ability to interfere with microtubule dynamics. This disruption leads to a breakdown of the microtubule network, which is crucial for the formation of the mitotic spindle during cell division.[1] Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, preventing their proliferation.[1]

G2_M_Arrest Scoulerine This compound Microtubules Microtubule Dynamics Scoulerine->Microtubules disrupts Spindle Mitotic Spindle Formation Microtubules->Spindle essential for G2M G2/M Phase Arrest Spindle->G2M disruption leads to Proliferation Cell Proliferation G2M->Proliferation inhibits Apoptosis_Pathway Scoulerine This compound p53 p53 Upregulation Scoulerine->p53 induces Casp9 Caspase-9 Activation (Intrinsic Pathway) p53->Casp9 activates Casp8 Caspase-8 Activation (Extrinsic Pathway) p53->Casp8 activates Casp37 Caspase-3/7 Activation Casp9->Casp37 Casp8->Casp37 Apoptosis Apoptosis Casp37->Apoptosis executes MAPK_Pathway Scoulerine This compound MAPK MAPK Signaling Pathway Scoulerine->MAPK inhibits Proliferation Cell Proliferation & Survival (Renal Cancer) MAPK->Proliferation promotes Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Antiproliferative & Mechanistic Assays cluster_data_analysis Data Analysis Cell_Seeding Seed Cancer Cells Treatment Treat with this compound Cell_Seeding->Treatment Incubation Incubate for a Defined Period Treatment->Incubation MTT MTT Assay (Viability/IC50) Incubation->MTT Flow_Cytometry Flow Cytometry (Cell Cycle & Apoptosis) Incubation->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Incubation->Western_Blot IC50_Calc IC50 Calculation MTT->IC50_Calc Stats Statistical Analysis Flow_Cytometry->Stats Western_Blot->Stats Conclusion Conclusion IC50_Calc->Conclusion Stats->Conclusion

References

(+)-Scoulerine's effect on microtubule stability versus known agents like colchicine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of (+)-Scoulerine and the well-established microtubule-destabilizing agent, colchicine (B1669291), on microtubule stability. The information presented is based on available experimental data to assist researchers in understanding their mechanisms of action and potential therapeutic applications.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a critical target for anticancer drug development. Agents that interfere with microtubule stability can arrest cell cycle progression and induce apoptosis in rapidly dividing cancer cells. Colchicine, a natural product, is a classic example of a microtubule-destabilizing agent that has been studied for decades. This compound, an isoquinoline (B145761) alkaloid, has emerged as a compound with promising anticancer properties, also appearing to target the microtubule network. This guide offers a side-by-side comparison of their effects based on current scientific literature.

Mechanism of Action

This compound: Experimental evidence suggests that this compound exerts its antiproliferative and proapoptotic functions by interfering with microtubule elements within the cytoskeleton.[1] Computational modeling and experimental validation have indicated that scoulerine (B1208951) likely binds to the colchicine-binding site on β-tubulin.[2] This interaction is thought to disrupt the normal dynamics of microtubule assembly and disassembly, leading to a breakdown of the microtubule network.[1]

Colchicine: The mechanism of colchicine is well-characterized. It binds to soluble tubulin dimers, forming a tubulin-colchicine complex.[3] This complex then incorporates into the growing ends of microtubules, but its presence prevents the subsequent addition of more tubulin dimers, effectively capping the microtubule and inhibiting further polymerization.[4][5] At lower concentrations, colchicine suppresses microtubule dynamics, while at higher concentrations, it leads to microtubule depolymerization.[6] The binding of colchicine to the β-tubulin subunit induces a conformational change that prevents the straight conformation required for protofilament assembly.[7]

Quantitative Comparison of Cellular Effects

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and colchicine in various cancer cell lines, providing a quantitative measure of their cytotoxic and antiproliferative activities.

CompoundCell LineAssay TypeIC50 ValueReference
This compound Jurkat (Leukemia)Mitochondrial Dehydrogenase Activity2.7 µM[1]
MOLT-4 (Leukemia)Mitochondrial Dehydrogenase Activity6.5 µM[1]
CCRF-CEM (Leukemia)Mitochondrial Dehydrogenase Activity3.1 µM[1]
CEM-DNR-bulk (Leukemia)Mitochondrial Dehydrogenase Activity4.2 µM[1]
Colchicine A549 (Lung Cancer)In Vitro CytotoxicityVaries (nM range)[8]
MCF-7 (Breast Cancer)In Vitro CytotoxicityVaries (nM range)[8]
LoVo (Colon Cancer)In Vitro CytotoxicityVaries (nM range)[8]
LoVo/DX (Doxorubicin-Resistant Colon Cancer)In Vitro CytotoxicityVaries (nM range)[8]
A375 (Melanoma)Tubulin Polymerization InhibitionIC50 = 2.68 µM[6]

Note: Direct comparative studies on the IC50 for in vitro tubulin polymerization inhibition between this compound and colchicine under identical experimental conditions are limited. The provided values are from different studies and should be interpreted with caution.

Signaling Pathways

Disruption of the microtubule network by both this compound and colchicine triggers downstream signaling cascades that lead to cell cycle arrest and apoptosis.

This compound Signaling Pathway

This compound-induced microtubule disruption leads to G2/M phase cell cycle arrest.[1] This arrest is associated with the activation of checkpoint kinases Chk1 (at Ser345) and Chk2 (at Thr68), as well as increased phosphorylation of mitotic histone H3 at Ser10.[1] Furthermore, scoulerine treatment results in the upregulation of the tumor suppressor protein p53, leading to increased caspase activity and subsequent apoptosis.[1]

Scoulerine_Signaling Scoulerine This compound Microtubules Microtubule Disruption Scoulerine->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Chk1_Chk2 Activation of Chk1/Chk2 G2M_Arrest->Chk1_Chk2 p53 p53 Upregulation G2M_Arrest->p53 Chk1_Chk2->G2M_Arrest Caspases Caspase Activation p53->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway activated by this compound leading to apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of common protocols used to assess the effects of compounds on microtubule stability.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by measuring the increase in turbidity (absorbance at 340 nm) or fluorescence over time. Inhibitors of polymerization will reduce the rate and extent of this increase.

Protocol Summary:

  • Preparation: Purified tubulin is kept on ice in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) with GTP.

  • Incubation: The tubulin solution is aliquoted into a 96-well plate. The test compound (this compound or colchicine) or vehicle control is added to the wells.

  • Polymerization Initiation: The plate is warmed to 37°C to initiate polymerization.

  • Measurement: The absorbance at 340 nm is measured at regular intervals using a temperature-controlled plate reader.

  • Data Analysis: The absorbance values are plotted against time to generate polymerization curves. The IC50 value for inhibition can be calculated from dose-response curves.

Tubulin_Polymerization_Assay cluster_prep Preparation cluster_incubation Incubation cluster_polymerization Polymerization cluster_measurement Measurement & Analysis Tubulin_Prep Prepare purified tubulin in polymerization buffer with GTP on ice Aliquot Aliquot tubulin solution into 96-well plate Tubulin_Prep->Aliquot Add_Compound Add test compound (Scoulerine/Colchicine) or vehicle Aliquot->Add_Compound Warm_Plate Warm plate to 37°C Add_Compound->Warm_Plate Read_Absorbance Measure absorbance at 340 nm over time Warm_Plate->Read_Absorbance Plot_Data Plot absorbance vs. time and calculate IC50 Read_Absorbance->Plot_Data

Caption: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells following treatment with a test compound.

Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. A primary antibody specific to tubulin (e.g., anti-α-tubulin or anti-β-tubulin) is used, followed by a fluorescently labeled secondary antibody for visualization with a fluorescence microscope.

Protocol Summary:

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with the test compound or vehicle for a specified duration.

  • Fixation: The cells are fixed, for example, with cold methanol (B129727) or paraformaldehyde, to preserve their structure.

  • Permeabilization: If a non-permeabilizing fixative is used, cells are treated with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Blocking: Non-specific antibody binding sites are blocked using a solution like bovine serum albumin (BSA).

  • Antibody Incubation: Cells are incubated with the primary anti-tubulin antibody, followed by incubation with a fluorescently-conjugated secondary antibody.

  • Mounting and Imaging: The coverslips are mounted on microscope slides, and the microtubule network is visualized using a fluorescence or confocal microscope.

Immunofluorescence_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging Culture_Cells Culture cells on coverslips Treat_Cells Treat with Scoulerine, Colchicine, or vehicle Culture_Cells->Treat_Cells Fixation Fix cells Treat_Cells->Fixation Permeabilization Permeabilize cells Fixation->Permeabilization Blocking Block non-specific binding Permeabilization->Blocking Primary_Ab Incubate with primary anti-tubulin antibody Blocking->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Mount Mount coverslips Secondary_Ab->Mount Visualize Visualize with fluorescence microscope Mount->Visualize

Caption: Workflow for immunofluorescence staining of microtubules.

Conclusion

Both this compound and colchicine are effective microtubule-destabilizing agents that induce cell cycle arrest and apoptosis in cancer cells. While colchicine's mechanism of directly binding to tubulin and inhibiting polymerization is well-established, this compound appears to act through a similar mechanism, likely by interacting with the colchicine-binding site on tubulin. The downstream signaling pathways for both compounds converge on the induction of apoptosis, with this compound's effects being linked to the activation of the Chk1/Chk2 and p53 pathways.

Further research, particularly direct, quantitative in vitro comparisons of their effects on tubulin polymerization and microtubule dynamics, is warranted to fully elucidate the comparative potency and specific molecular interactions of this compound. Such studies will be invaluable for the future development of scoulerine and its derivatives as potential anticancer therapeutics.

References

A Comparative Guide to the Biological Activities of (+)-Scoulerine and (-)-Scoulerine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scoulerine (B1208951), a protoberberine alkaloid found in various plants, exists as two enantiomers: (+)-scoulerine and (-)-scoulerine. While often studied as a racemic mixture or as the naturally more abundant (-)-enantiomer (also known as discretamine), emerging research highlights the distinct pharmacological profiles of each stereoisomer. This guide provides a comprehensive comparison of the biological activities of this compound and (-)-scoulerine, supported by experimental data, to aid researchers in drug discovery and development.

Summary of Biological Activities

The enantiomers of scoulerine exhibit notable differences in their interactions with key biological targets, particularly adrenoceptors and serotonin (B10506) receptors. These differences underscore the importance of stereochemistry in determining the pharmacological effects of chiral compounds.

Biological TargetThis compound Activity(-)-Scoulerine ActivityKey Findings
α1D-Adrenoceptor Lower Affinity AntagonistSelective Antagonist(-)-Scoulerine shows a higher affinity and selectivity for the α1D-adrenoceptor subtype compared to other α1-adrenoceptor subtypes.
α2-Adrenoceptor AntagonistAntagonistBoth enantiomers exhibit antagonist activity, though stereoselectivity has been observed in related compounds, suggesting potential differences in potency.[1]
5-HT Receptor AntagonistAntagonistBoth enantiomers act as antagonists at serotonin receptors, but detailed comparative studies on subtype selectivity are limited.
Anticancer Activity Data not availableInduces apoptosis and cell cycle arrest(-)-Scoulerine has been shown to interfere with microtubule formation, leading to apoptosis in cancer cells.[2]

Detailed Biological Activities and Experimental Data

Adrenoceptor Activity

Research has primarily focused on the adrenoceptor activity of (-)-scoulerine (discretamine). Studies have demonstrated its selective antagonist activity at the α1D-adrenoceptor subtype.

Table 1: Comparative Antagonist Activity of (-)-Scoulerine at α1-Adrenoceptor Subtypes

Receptor SubtypepA2 value for (-)-Scoulerine
α1AData not available
α1BData not available
α1D6.21[3]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.

Serotonin (5-HT) Receptor Activity

Both enantiomers of scoulerine have been identified as antagonists at 5-HT receptors. However, specific quantitative data comparing the potency and subtype selectivity of the two enantiomers are scarce. Given the stereoselective interactions observed with other receptors, it is highly probable that (+)- and (-)-scoulerine also exhibit differential activity at the various 5-HT receptor subtypes.

Anticancer Properties

Studies on the anticancer effects of scoulerine have primarily utilized the readily available (-)-enantiomer. These investigations have revealed that (-)-scoulerine can induce apoptosis and cell cycle arrest in cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. The proposed mechanism involves the disruption of microtubule dynamics, a critical process in cell division.[2] The anticancer activity of this compound remains an unexplored area of research.

Experimental Protocols

Radioligand Competition Binding Assay for α-Adrenoceptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.[3]

Materials:

  • Cell membranes from a cell line expressing a single human α-adrenoceptor subtype (e.g., α1D).

  • Radioligand (e.g., [3H]-Prazosin for α1 subtypes).

  • Test compounds: this compound and (-)-Scoulerine.

  • Non-specific binding control (e.g., phentolamine).

  • Assay buffer.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound and (-)-scoulerine.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or a high concentration of a non-labeled antagonist (for non-specific binding).

  • Incubate the plate to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free radioligand.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay for 5-HT Receptor Antagonism (Isolated Tissue Bath)

This assay measures the ability of a compound to inhibit the physiological response induced by a 5-HT receptor agonist in an isolated tissue preparation.[5]

Materials:

  • Isolated tissue preparation expressing the 5-HT receptor of interest (e.g., rat stomach fundus strip).

  • Organ bath with physiological salt solution, maintained at 37°C and aerated.

  • Isotonic transducer and recording system.

  • 5-HT receptor agonist (e.g., serotonin).

  • Test compounds: this compound and (-)-Scoulerine.

Procedure:

  • Mount the isolated tissue in the organ bath under a resting tension.

  • Allow the tissue to equilibrate.

  • Establish a cumulative concentration-response curve to the 5-HT agonist.

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with a known concentration of this compound or (-)-scoulerine for a set period.

  • Re-establish the concentration-response curve to the 5-HT agonist in the presence of the antagonist.

  • Analyze the shift in the concentration-response curve to determine the antagonist's potency (often expressed as a pA2 value).

Signaling Pathways and Experimental Workflows

cluster_alpha1d α1D-Adrenoceptor Signaling Noradrenaline Noradrenaline alpha1D α1D-Adrenoceptor Noradrenaline->alpha1D Gq Gq Protein alpha1D->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response Scoulerine (-)-Scoulerine Scoulerine->alpha1D antagonizes

Caption: Signaling pathway of the α1D-adrenoceptor and the antagonistic action of (-)-scoulerine.

cluster_workflow Radioligand Binding Assay Workflow start Prepare Receptor Membranes and Ligands incubation Incubate Membranes with Radioligand and Test Compound start->incubation filtration Separate Bound and Free Ligand by Filtration incubation->filtration counting Quantify Bound Radioactivity filtration->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis end Determine Binding Affinity analysis->end

Caption: General experimental workflow for a radioligand competition binding assay.

Conclusion and Future Directions

The available evidence strongly indicates that this compound and (-)-scoulerine possess distinct pharmacological profiles. (-)-Scoulerine is a selective antagonist of the α1D-adrenoceptor and exhibits promising anticancer properties. The biological activities of this compound, however, remain largely uncharacterized.

To fully elucidate the therapeutic potential of scoulerine, future research should focus on:

  • The enantioselective synthesis of both (+)- and (-)-scoulerine to enable direct comparative studies.

  • Comprehensive in vitro and in vivo pharmacological profiling of both enantiomers against a wider range of biological targets, including a full panel of adrenoceptor and serotonin receptor subtypes.

  • Investigation of the anticancer activities of this compound to determine if this effect is stereospecific.

A deeper understanding of the differential activities of the scoulerine enantiomers will be invaluable for the design of more potent and selective therapeutic agents.

References

Comparative metabolomic analysis of plant species with high scoulerine content.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Scoulerine (B1208951), a pivotal intermediate in the biosynthesis of numerous pharmacologically significant benzylisoquinoline alkaloids (BIAs), has garnered considerable attention in the fields of phytochemistry and drug development. Its central role as a precursor to compounds like berberine (B55584), protopine, and sanguinarine (B192314) makes plant species with high scoulerine content valuable resources for both traditional medicine and modern pharmaceutical research. This guide provides a comparative metabolomic overview of selected plant species known for their high scoulerine content, supported by experimental data and detailed methodologies.

Quantitative Comparison of Scoulerine and Related Alkaloids

While scoulerine is a key branch-point intermediate, its concentration can vary significantly between different plant species and even between different tissues of the same plant. The following table summarizes the quantitative analysis of scoulerine and other major BIAs in selected species from the Papaveraceae family, a family well-known for its rich alkaloid content. It is important to note that direct quantitative comparisons of scoulerine across a wide range of species are limited in publicly available literature, with many studies focusing on the downstream, more abundant alkaloids.

Plant SpeciesTissueScoulerineBerberineProtopineSanguinarineAnalytical MethodReference
Corydalis yanhusuoTuberPresentDetectedDetectedDetectedUPLC-ESI-MS/MS[1][2]
Corydalis decumbensTuberPresentDetectedDetectedDetectedUPLC-ESI-MS/MS[1]
Corydalis schanginiiTuberPresentDetectedDetectedDetectedUPLC-ESI-MS/MS[1]
Corydalis ledebourianaTuberPresentDetectedDetectedDetectedUPLC-ESI-MS/MS[1]
Corydalis solidaTuberPresentDetectedDetectedDetectedUPLC-ESI-MS/MS[1]
Corydalis nanchuanensisTuberPresentDetectedDetectedDetectedUPLC-ESI-MS/MS[1]
Papaver somniferumLatexPresent---LC-MS/MS[3]
Papaver rhoeasAerial PartsNot Observed-PresentPresentLC-QTOF-MS[4]

Note: "Present" indicates that the compound was detected, but quantitative data was not provided in the referenced literature. "-" indicates that the compound was not reported in the analysis. The lack of quantitative data for scoulerine highlights a gap in the current research landscape.

Biosynthesis and Experimental Workflow

The biosynthesis of scoulerine and the workflow for its analysis are critical for understanding its metabolic context and for designing effective extraction and quantification strategies.

Scoulerine Biosynthesis Pathway

Scoulerine is synthesized from (S)-reticuline through an intramolecular C-C bond formation catalyzed by the berberine bridge enzyme (BBE). This reaction is a crucial step in the BIA pathway, leading to the formation of the protoberberine alkaloid scaffold.

Scoulerine Biosynthesis Pathway Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE Protoberberines Protoberberines (e.g., Berberine) Scoulerine->Protoberberines Multiple Steps Protopines Protopines (e.g., Protopine) Scoulerine->Protopines Multiple Steps Benzophenanthridines Benzophenanthridines (e.g., Sanguinarine) Scoulerine->Benzophenanthridines Multiple Steps

Caption: Simplified biosynthetic pathway of scoulerine from (S)-reticuline.

Experimental Workflow for Comparative Metabolomics

A typical workflow for the comparative metabolomic analysis of plant species for scoulerine content involves several key steps, from sample preparation to data analysis.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing PlantMaterial Plant Material (e.g., Tubers, Leaves) Grinding Grinding in Liquid N2 PlantMaterial->Grinding Extraction Ultrasonic Extraction (e.g., 70% Methanol) Grinding->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation UPLCMSMS UPLC-ESI-MS/MS Analysis Centrifugation->UPLCMSMS PeakDetection Peak Detection & Alignment UPLCMSMS->PeakDetection Identification Metabolite Identification (Database Comparison) PeakDetection->Identification Quantification Quantification & Statistical Analysis Identification->Quantification

Caption: General workflow for comparative metabolomic analysis of alkaloids.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of scoulerine and related alkaloids in plant species.

Alkaloid Extraction from Corydalis Tubers[1]
  • Sample Preparation: Freshly collected tubers are washed, dried, and ground into a fine powder using a mortar and pestle with liquid nitrogen to prevent enzymatic degradation.

  • Extraction:

    • Weigh approximately 100 mg of the powdered sample into a centrifuge tube.

    • Add 1.2 mL of 70% methanol (B129727) (v/v) containing 0.1% formic acid.

    • Vortex the mixture for 30 seconds.

    • Perform ultrasonic extraction for 30 minutes in a cold water bath.

    • Centrifuge the mixture at 12,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm microporous membrane before UPLC-MS/MS analysis.

UPLC-ESI-MS/MS Analysis of Alkaloids[1][5]
  • Chromatographic System: A typical system includes a Waters ACQUITY UPLC I-Class system coupled with a VION IMS QTOF mass spectrometer.

  • Column: An ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm) is commonly used.

  • Mobile Phase:

    • Phase A: Water with 0.1% formic acid.

    • Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient might be: 5% B for 1 min, ramped to 95% B over 12 min, held at 95% B for 2 min, and then returned to 5% B for 1 min to re-equilibrate. The total run time is typically around 16 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 1 µL.

  • Mass Spectrometry Conditions (Positive Ion Mode):

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/h

    • Cone Gas Flow: 80 L/h

    • Data Acquisition Mode: Full scan mode (e.g., m/z 50-1200) and MS/MS fragmentation of selected precursor ions.

Data Processing and Metabolite Identification[1]
  • Software: Progenesis QI (Waters) or similar software is used for peak picking, alignment, and normalization.

  • Identification: Metabolites are identified by comparing their exact mass, fragmentation patterns (MS/MS spectra), and retention times with entries in commercially available databases (e.g., METLIN, MassBank) and in-house libraries built with authentic standards.

  • Statistical Analysis: Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) are often employed to visualize the differences in metabolic profiles between different plant species and to identify discriminating metabolites.

Conclusion

The comparative metabolomic analysis of plant species for scoulerine content reveals a significant diversity in the accumulation of this key BIA intermediate. While species of the Corydalis genus are confirmed to be rich sources of scoulerine and its downstream derivatives, quantitative data for scoulerine itself remains sparse in the literature. This highlights an opportunity for future research to focus on the targeted quantification of this important precursor across a wider range of plant species. The detailed experimental protocols provided herein offer a robust framework for conducting such comparative studies, which will be invaluable for researchers and professionals in the field of drug discovery and development seeking to harness the biosynthetic potential of these medicinal plants.

References

Scoulerine's Dual-Action on Tubulin: A Comparative Guide to Binding Site Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of scoulerine's binding to the tubulin protein against other tubulin-targeting agents. We delve into the experimental data validating its unique dual-binding mechanism and present detailed protocols for key validation assays.

Scoulerine (B1208951), a natural isoquinoline (B145761) alkaloid, has demonstrated promising anti-mitotic properties by targeting tubulin, the fundamental protein of microtubules. Unlike many tubulin inhibitors that bind to a single site, recent studies combining computational modeling and experimental validation have revealed that scoulerine possesses a distinctive dual mode of action. It has been shown to interact with tubulin in the vicinity of both the colchicine (B1669291) and the laulimalide (B1674552) binding sites.[1][2][3] This dual interaction suggests that scoulerine can uniquely function as both a microtubule destabilizer and a stabilizer, highlighting its potential as a novel anticancer therapeutic.

Comparative Analysis of Tubulin Binders

To understand the significance of scoulerine's binding characteristics, it is essential to compare it with well-established tubulin inhibitors that target specific sites. Colchicine, a classic microtubule-destabilizing agent, serves as a primary benchmark for the colchicine binding site.

CompoundBinding Site(s)Binding Affinity (Kd)MethodReference
Scoulerine Colchicine & Laulimalide sites1.64 x 10-6 M (Colchicine site)Computational Docking[1]
9.9 x 10-6 M (Laulimalide site)Computational Docking[1]
Similar affinity for both sitesMicroscale Thermophoresis[1][2][3]
Colchicine Colchicine site1.89 x 10-7 MComputational Docking[1]
6.76 x 10-7 MExperimental[1]

Note: The binding affinity of scoulerine to the colchicine site is weaker than that of colchicine itself, as predicted by computational docking.[2] However, its ability to also bind to the laulimalide site presents a unique therapeutic profile.

Experimental Protocols for Binding Site Validation

The validation of a compound's binding site on tubulin is crucial for understanding its mechanism of action. Below are detailed protocols for key experimental techniques used to validate scoulerine's interaction with tubulin.

Microscale Thermophoresis (MST)

MST is a powerful technique to quantify biomolecular interactions in solution by measuring the motion of molecules in a microscopic temperature gradient.

Protocol:

  • Protein Labeling: Label purified tubulin dimers and microtubules with a fluorescent dye (e.g., Rhodamine).

  • Sample Preparation: Prepare a series of dilutions of the test compound (scoulerine) in a suitable buffer.

  • Binding Reaction: Mix the labeled tubulin with each concentration of the test compound and incubate to allow binding to reach equilibrium.

  • MST Measurement: Load the samples into MST capillaries and measure the thermophoretic movement of the labeled tubulin.

  • Data Analysis: Plot the change in thermophoresis against the ligand concentration and fit the data to a binding curve to determine the dissociation constant (Kd).

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.

Protocol:

  • Reagent Preparation: Prepare purified tubulin, GTP (Guanosine triphosphate), and the test compound at various concentrations in a polymerization buffer (e.g., PIPES buffer).

  • Assay Setup: In a 96-well plate, mix the tubulin and GTP. Add the test compound or vehicle control.

  • Initiate Polymerization: Incubate the plate at 37°C to induce tubulin polymerization.

  • Turbidity Measurement: Measure the absorbance at 340 nm at regular intervals using a spectrophotometer.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC50 value (the concentration of compound that inhibits polymerization by 50%) can be determined from these curves.[4]

Competitive Binding Assays

These assays determine if a test compound binds to a specific site by measuring its ability to displace a known ligand that binds to that site.

Protocol using Mass Spectrometry (MS):

  • Incubation: Incubate purified tubulin with a known ligand for a specific binding site (e.g., colchicine for the colchicine site) and varying concentrations of the test compound (scoulerine).

  • Separation: Use ultrafiltration to separate the unbound small molecules from the tubulin-ligand complexes.[5]

  • Quantification: Accurately quantify the amount of the known ligand in the filtrate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

  • Data Analysis: A decrease in the amount of the known ligand in the filtrate in the presence of the test compound indicates competition for the same binding site.

Visualizing the Experimental Workflow and Mechanism

To further elucidate the processes involved in validating scoulerine's binding and its proposed mechanism, the following diagrams are provided.

experimental_workflow cluster_computational Computational Prediction cluster_experimental Experimental Validation homology Homology Modeling of Human Tubulin docking Docking of Scoulerine homology->docking binding_sites Identify Potential Binding Sites (Colchicine & Laulimalide) docking->binding_sites mst Microscale Thermophoresis (MST) binding_sites->mst Hypothesis for Validation polymerization Tubulin Polymerization Assay binding_sites->polymerization competition Competitive Binding Assay binding_sites->competition kd_determination Determine Binding Affinity (Kd) mst->kd_determination ic50_determination Determine IC50 polymerization->ic50_determination site_confirmation Confirm Binding Site competition->site_confirmation

Caption: Workflow for validating scoulerine's tubulin binding site.

signaling_pathway cluster_tubulin_dynamics Microtubule Dynamics cluster_scoulerine_action Scoulerine Intervention cluster_outcome Cellular Outcome tubulin_dimer αβ-Tubulin Dimer polymerization Polymerization tubulin_dimer->polymerization microtubule Microtubule polymerization->microtubule disruption Disruption of Microtubule Dynamics depolymerization Depolymerization microtubule->depolymerization depolymerization->tubulin_dimer scoulerine Scoulerine colchicine_site Binds to Colchicine Site scoulerine->colchicine_site laulimalide_site Binds to Laulimalide Site scoulerine->laulimalide_site inhibit_poly Inhibits Polymerization colchicine_site->inhibit_poly stabilize_micro Stabilizes Microtubules laulimalide_site->stabilize_micro inhibit_poly->polymerization stabilize_micro->depolymerization mitotic_arrest Mitotic Arrest disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Proposed dual-action mechanism of scoulerine on microtubules.

References

A Comparative Analysis of the Anti-Inflammatory Activities of Scoulerine and Protopine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, isoquinoline (B145761) alkaloids have garnered significant attention for their diverse pharmacological properties. Among these, scoulerine (B1208951) and protopine (B1679745) are two prominent compounds that have been investigated for their anti-inflammatory potential. This guide provides a comprehensive comparison of their anti-inflammatory activities, supported by available experimental data, for researchers, scientists, and drug development professionals.

Executive Summary

Protopine has demonstrated notable anti-inflammatory effects across a range of in vitro and in vivo models. Its mechanism of action is primarily attributed to the inhibition of key inflammatory pathways, including Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK). In contrast, the anti-inflammatory activity of scoulerine is less characterized, with limited available data suggesting weak activity. This comparison highlights the current understanding of these two alkaloids and underscores the need for further investigation into the therapeutic potential of scoulerine.

Quantitative Data on Anti-Inflammatory Activity

The following table summarizes the available quantitative data for the anti-inflammatory activity of protopine. Unfortunately, quantitative data for scoulerine's anti-inflammatory activity is not extensively available in the current literature. One study has reported weak anti-TNF-α activity for scoulerine, but did not provide specific quantitative metrics such as an IC50 value.[1][2]

Table 1: Quantitative Anti-Inflammatory Activity of Protopine

AssayModel SystemConcentration/DoseObserved EffectReference
In Vitro
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages20, 40 µg/mLReduction in NO production[3]
Cyclooxygenase-2 (COX-2) ExpressionLPS-stimulated RAW 264.7 macrophages20, 40 µg/mLReduction in COX-2 expression[3]
Prostaglandin E2 (PGE2) ProductionLPS-stimulated RAW 264.7 macrophages20, 40 µg/mLReduction in PGE2 production[3]
Platelet Aggregation (Arachidonic Acid-induced)Human PlateletsIC50: 12 µMInhibition of platelet aggregation[3]
Platelet Aggregation (ADP-induced)Human PlateletsIC50: 9 µMInhibition of platelet aggregation[3]
Platelet Aggregation (Collagen-induced)Human PlateletsIC50: 16 µMInhibition of platelet aggregation[3]
Platelet Aggregation (PAF-induced)Human PlateletsIC50: 11 µMInhibition of platelet aggregation[3]
In Vivo
Carrageenan-Induced Paw EdemaRat50-100 mg/kg (i.p.)Three times more potent than aspirin[3]
Carrageenan-Induced Paw EdemaMouse50 mg/kg (p.o.)Significant reduction in paw edema[3]

Signaling Pathways

Protopine exerts its anti-inflammatory effects by modulating key signaling cascades involved in the inflammatory response. The primary mechanism involves the inhibition of the NF-κB and MAPK pathways, which are critical for the transcription of pro-inflammatory genes.

protopine_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Protopine Protopine Protopine->MAPK Inhibits Protopine->NFkB Inhibits Inflammatory_Mediators Pro-inflammatory Mediators (NO, COX-2, PGE2, TNF-α, IL-6) MAPK->Inflammatory_Mediators Induces Transcription NFkB->Inflammatory_Mediators Induces Transcription

Figure 1: Protopine's Anti-Inflammatory Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a standard for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Compound Administration: The test compound (e.g., protopine) or vehicle (for the control group) is administered, typically intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of each animal.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each treatment group in comparison to the control group.

carrageenan_workflow start Animal Acclimatization grouping Grouping of Animals start->grouping administration Compound/Vehicle Administration grouping->administration induction Carrageenan Injection (Sub-plantar) administration->induction measurement Paw Volume Measurement (Plethysmometer) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis end Results analysis->end

Figure 2: Workflow for Carrageenan-Induced Paw Edema Assay.
Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

This in vitro assay is used to assess the effect of compounds on the production of inflammatory mediators by macrophages.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., protopine) for a specified period (e.g., 1 hour).

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The plates are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokines (e.g., TNF-α, IL-6) and Prostaglandins (e.g., PGE2): The levels of these mediators in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Protein Expression (e.g., COX-2, iNOS): Cell lysates are analyzed by Western blotting to determine the expression levels of key inflammatory enzymes.

  • Data Analysis: The inhibitory effect of the compound on the production of each inflammatory marker is calculated relative to the LPS-stimulated control.

lps_workflow start RAW 264.7 Cell Culture seeding Cell Seeding in 96-well Plates start->seeding treatment Pre-treatment with Test Compound seeding->treatment stimulation LPS Stimulation treatment->stimulation incubation Incubation (24h) stimulation->incubation measurement Measurement of Inflammatory Markers (NO, Cytokines, Prostaglandins, Protein Expression) incubation->measurement analysis Data Analysis (IC50, % Inhibition) measurement->analysis end Results analysis->end

Figure 3: Workflow for LPS-Stimulated Macrophage Assay.

Conclusion

The currently available scientific literature strongly supports the anti-inflammatory properties of protopine, providing both in vivo and in vitro evidence and elucidating its molecular mechanisms of action. In stark contrast, the anti-inflammatory activity of scoulerine remains largely unexplored, with a significant lack of quantitative data to allow for a robust comparison. The weak anti-TNF-α activity reported for scoulerine suggests it may be a less potent anti-inflammatory agent than protopine. However, further comprehensive studies are imperative to fully characterize the anti-inflammatory profile of scoulerine and to determine its potential as a therapeutic agent. Researchers are encouraged to investigate the effects of scoulerine in various inflammatory models to fill the existing knowledge gap.

References

Scoulerine's Dance with DNA: A Comparative Look at Topoisomerase Inhibition by Protoberberine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the effects of protoberberine alkaloids on DNA topoisomerase enzymes. While (S)-scoulerine is identified as a topoisomerase inhibitor, a scarcity of direct comparative data necessitates a broader examination of its chemical relatives, primarily berberine (B55584), to infer its potential mechanisms of action and inhibitory profile against different topoisomerase enzymes.

Scoulerine (B1208951), a protoberberine alkaloid found in plants of the Corydalis and Papaveraceae families, has garnered interest for its potential pharmacological activities. Central to the cytotoxic potential of many alkaloids is their ability to interfere with DNA topoisomerases, essential enzymes that regulate the topological state of DNA during replication, transcription, and other cellular processes. This guide synthesizes available data on the interaction of protoberberine alkaloids with topoisomerase I (Top1) and topoisomerase II (Top2), providing a framework for understanding the potential therapeutic applications of scoulerine and its congeners.

Quantitative Comparison of Protoberberine Alkaloid Activity

Due to the limited availability of specific inhibitory concentrations (IC50) for scoulerine against topoisomerase enzymes in publicly accessible literature, this section presents a comparative summary of the more extensively studied protoberberine alkaloid, berberine, and its derivatives. This data serves as a valuable reference point for postulating the potential activity of scoulerine.

Alkaloid DerivativeTarget EnzymeIC50 (µM)Cell Line/Assay ConditionsReference
Berberine Topoisomerase IWeak inhibitionIn vitro relaxation assay[1]
Topoisomerase IIWeak inhibitionIn vitro decatenation assay[2]
Berberrubine (B190655) Topoisomerase I> 240In vitro cleavage assay[3]
Topoisomerase IIPoisoning activityIn vitro cleavage assay[3]
Coralyne Topoisomerase IPotent inducer of cleavable complexesPurified recombinant human DNA topo I[4]
Topoisomerase IIMarginal poisoning activityPurified recombinant human DNA topo I[4]
9-ethoxycarbonyl berberine Topoisomerase IISelective inhibitorIn vitro[5]

Note: The inhibitory activity of protoberberine alkaloids can vary significantly based on the specific derivative and the experimental conditions. The classification of "weak" or "potent" is based on the qualitative descriptions in the cited literature.

Deciphering the Mechanism: Topoisomerase Inhibition by Protoberberine Alkaloids

Protoberberine alkaloids can interfere with the catalytic cycle of topoisomerases through different mechanisms. They can act as "topoisomerase poisons" by stabilizing the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks. Alternatively, they can be "catalytic inhibitors," which interfere with the enzyme's function without stabilizing the cleavage complex, for instance, by preventing DNA binding or inhibiting ATP hydrolysis in the case of Topoisomerase II.[6]

Biochemical analyses have shown that some protoberberine alkaloids, like berberine and coptisine, inhibit the catalytic activity of Topoisomerase I rather than inducing the accumulation of the Topo I-DNA complex.[7] In contrast, other derivatives, such as coralyne, are potent inducers of topoisomerase I-DNA cleavable complexes.[4] Berberrubine has been identified as a specific poison of topoisomerase II, stabilizing the enzyme-DNA cleavable complex.[3]

Experimental Protocols: Unveiling Topoisomerase Inhibition

The following are detailed methodologies for key experiments cited in the study of topoisomerase inhibitors.

Topoisomerase I Relaxation Assay

This assay is used to determine the inhibitory effect of a compound on the catalytic activity of Topoisomerase I, which relaxes supercoiled DNA.

  • Reaction Mixture: A typical reaction mixture contains supercoiled plasmid DNA (e.g., pBR322), purified human Topoisomerase I, and the test compound at various concentrations in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol).

  • Incubation: The reaction mixture is incubated at 37°C for a set period, typically 30 minutes.

  • Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K to digest the enzyme.

  • Electrophoresis: The DNA products are then separated by agarose (B213101) gel electrophoresis.

  • Visualization: The gel is stained with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light. Inhibition of relaxation is observed as the persistence of the supercoiled DNA form, while the relaxed form of the plasmid DNA appears in the absence of an effective inhibitor.[1]

Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation activity of Topoisomerase II, which unlinks catenated DNA networks (kinetoplast DNA).

  • Reaction Mixture: The assay mixture includes kinetoplast DNA (kDNA), purified human Topoisomerase IIα, ATP, and the test compound in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT, and 30 µg/ml BSA).

  • Incubation: The reaction is carried out at 37°C for a specified time, for example, 30 minutes.

  • Termination and Electrophoresis: The reaction is terminated, and the products are analyzed by agarose gel electrophoresis as described for the Topoisomerase I relaxation assay.

  • Analysis: Inhibition is indicated by the failure of the enzyme to release minicircles from the kDNA network, which remains at the origin of the gel.[6]

Visualizing the Scientific Process and Mechanism

To better illustrate the experimental workflow and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_reaction Reaction cluster_analysis Analysis reagents Reaction Components (DNA, Topoisomerase, Buffer) incubation Incubation (37°C) reagents->incubation scoulerine Scoulerine/Alkaloid (Test Compound) scoulerine->incubation termination Reaction Termination incubation->termination electrophoresis Agarose Gel Electrophoresis termination->electrophoresis visualization Visualization & Data Analysis electrophoresis->visualization Mechanism_of_Action cluster_pathway Topoisomerase Catalytic Cycle cluster_inhibition Inhibition by Protoberberine Alkaloids dna_binding Topoisomerase-DNA Binding cleavage DNA Cleavage dna_binding->cleavage strand_passage Strand Passage cleavage->strand_passage religation DNA Religation strand_passage->religation release Enzyme Release religation->release catalytic_inhibitor Catalytic Inhibition (e.g., Berberine) catalytic_inhibitor->dna_binding Blocks Binding poison Topoisomerase Poison (e.g., Berberrubine, Coralyne) poison->cleavage Stabilizes Cleavage Complex

References

Validating the Pro-Apoptotic Signaling Pathway of (+)-Scoulerine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pro-apoptotic effects of (+)-Scoulerine with other established anti-cancer agents. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic candidate.

Executive Summary

This compound, a protoberberine isoquinoline (B145761) alkaloid, has demonstrated significant cytotoxic and pro-apoptotic activity across a range of cancer cell lines.[1][2] Its mechanism of action involves the induction of both intrinsic and extrinsic apoptotic pathways, cell cycle arrest, and interaction with microtubules. This guide summarizes the key findings on the pro-apoptotic signaling of this compound, presents comparative data on its efficacy, and provides detailed protocols for essential validation experiments.

Pro-Apoptotic Signaling Pathway of this compound

This compound induces apoptosis through a multi-faceted approach that involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of p53, activation of initiator and effector caspases, and the generation of reactive oxygen species (ROS) leading to endoplasmic reticulum (ER) stress.[3]

A critical aspect of this compound's mechanism is its effect on microtubule dynamics, leading to cell cycle arrest in the G2/M phase, which subsequently triggers apoptosis.[3]

Scoulerine_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_pathways Apoptotic Pathways cluster_caspases Caspase Activation cluster_outcome Outcome Scoulerine This compound Microtubule Microtubule Disruption Scoulerine->Microtubule ROS ROS Generation Scoulerine->ROS p53 p53 Upregulation Scoulerine->p53 G2M_Arrest G2/M Cell Cycle Arrest Microtubule->G2M_Arrest ER_Stress ER Stress ROS->ER_Stress Intrinsic Intrinsic Pathway p53->Intrinsic G2M_Arrest->Intrinsic ER_Stress->Intrinsic Caspase9 Caspase-9 Intrinsic->Caspase9 Extrinsic Extrinsic Pathway Caspase8 Caspase-8 Extrinsic->Caspase8 Caspase37 Caspase-3/7 Caspase9->Caspase37 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Start Seed Cancer Cells Treat Treat with this compound or other compounds Start->Treat Incubate Incubate for specified time Treat->Incubate Harvest Harvest Cells Incubate->Harvest AnnexinV Annexin V / PI Staining Harvest->AnnexinV Caspase Caspase Activity Assay Harvest->Caspase Western Western Blotting Harvest->Western Flow Flow Cytometry AnnexinV->Flow Luminometry Luminometry / Fluorometry Caspase->Luminometry Imaging Chemiluminescence Imaging Western->Imaging

References

Scoulerine Derivatives and Drug Resistance: A Comparative Efficacy Guide (A Scoping Review)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, often driven by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Natural products are a promising source of novel MDR modulators. This guide focuses on the potential of scoulerine (B1208951), a protoberberine isoquinoline (B145761) alkaloid, and its derivatives in overcoming drug resistance.

A critical finding of this review is the current absence of published research specifically investigating the comparative efficacy of scoulerine derivatives in overcoming drug resistance. While the parent compound, scoulerine, has demonstrated significant anti-cancer properties, its direct interaction with MDR mechanisms, such as P-gp inhibition, has not been reported. Consequently, this guide will summarize the known anti-cancer mechanisms of scoulerine, providing a foundation for its potential as a lead compound in the development of MDR reversal agents. We will also present a comparative framework based on the successful strategies employed with other natural product derivatives to inspire and guide future research in this untapped area.

Scoulerine: A Profile of its Anti-Cancer Activity

Scoulerine has shown potent cytotoxic and anti-proliferative effects across various cancer cell lines. Its mechanisms of action are multifaceted, primarily culminating in the induction of apoptosis.

Quantitative Data on Scoulerine's Cytotoxicity

While comparative data for scoulerine derivatives is unavailable, the cytotoxic effects of scoulerine against several cancer cell lines have been documented.

Cell LineCancer TypeIC50 (µM)Citation
JurkatLeukemia2.7 - 6.5[1]
MOLT-4Leukemia2.7 - 6.5[1]
769-PRenal Cell CarcinomaNot specified (dose-dependent inhibition)[2]
786-ORenal Cell CarcinomaNot specified (dose-dependent inhibition)[2]
Colorectal Cancer CellsColorectal CancerNot specified (dose-dependent suppression)[3]

Note: The lack of standardized reporting and the variety of assay conditions make direct comparison challenging. Future studies should aim for consistent experimental protocols.

Key Anti-Cancer Mechanisms of Scoulerine

Scoulerine induces cancer cell death through several interconnected pathways.

Microtubule Disruption and Cell Cycle Arrest

Scoulerine acts as a potent antimitotic agent by interfering with the microtubule network.[1] This disruption leads to an arrest of the cell cycle in the G2 or M phase, preventing cell division and ultimately triggering apoptosis.[1]

Induction of Apoptosis

Scoulerine robustly activates programmed cell death. This is achieved through:

  • Upregulation of p53: A key tumor suppressor protein.[1]

  • Activation of Caspases: Scoulerine activates initiator caspases (-8 and -9) and executioner caspases (-3/7), indicating the involvement of both extrinsic and intrinsic apoptotic pathways.[1]

  • Modulation of Bcl-2 Family Proteins: It increases the expression of the pro-apoptotic protein Bax and decreases the anti-apoptotic protein Bcl-2.[3]

Generation of Reactive Oxygen Species (ROS) and ER Stress

In colorectal cancer cells, scoulerine has been shown to increase the production of reactive oxygen species (ROS).[3] This oxidative stress leads to endoplasmic reticulum (ER) stress, another pathway that can trigger apoptosis.[3]

Inhibition of Signaling Pathways

Scoulerine can suppress the mitogen-activated protein kinase (MAPK) signaling pathway, which is often hyperactivated in cancer and plays a crucial role in cell proliferation and survival.[2]

Signaling Pathways and Experimental Workflows

Scoulerine's Known Anti-Cancer Signaling Pathways

The following diagram illustrates the key molecular pathways affected by scoulerine, leading to apoptosis.

Scoulerine_Mechanism cluster_cell Cancer Cell Scoulerine Scoulerine Microtubules Microtubules Scoulerine->Microtubules disrupts ROS ↑ Reactive Oxygen Species (ROS) Scoulerine->ROS MAPK MAPK Pathway Scoulerine->MAPK inhibits p53 ↑ p53 Scoulerine->p53 G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress ER_Stress->Apoptosis Caspases Caspase Activation (-8, -9, -3/7) p53->Caspases Caspases->Apoptosis

Caption: Scoulerine's multifaceted mechanism of inducing apoptosis in cancer cells.

A Proposed Experimental Workflow for Evaluating Scoulerine Derivatives

The following diagram outlines a potential workflow for future studies on scoulerine derivatives to assess their efficacy in overcoming drug resistance.

Experimental_Workflow start Synthesis of Scoulerine Derivatives cytotoxicity Cytotoxicity Screening (IC50 determination) on sensitive & resistant cancer cell lines start->cytotoxicity mdr_reversal MDR Reversal Assay (e.g., combination with chemotherapeutic drugs) cytotoxicity->mdr_reversal pgp_interaction P-glycoprotein Interaction Studies mdr_reversal->pgp_interaction accumulation Drug Accumulation Assay (e.g., Rhodamine 123) pgp_interaction->accumulation atpase P-gp ATPase Activity Assay pgp_interaction->atpase pathway_analysis Mechanism of Action (Western Blot, etc.) accumulation->pathway_analysis atpase->pathway_analysis end Lead Compound Identification pathway_analysis->end

Caption: A proposed workflow for the evaluation of scoulerine derivatives as MDR modulators.

Experimental Protocols

As there are no studies on scoulerine derivatives and drug resistance, this section details the established methodologies for scoulerine's known anti-cancer activities, which can be adapted for future derivative studies.

Cell Viability and Proliferation Assays
  • MTT Assay: To determine the cytotoxic effects and IC50 values, cancer cells are seeded in 96-well plates and treated with varying concentrations of the compound for a specified period (e.g., 24, 48, 72 hours). MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, and the resulting formazan (B1609692) crystals are dissolved in a solvent. The absorbance is measured to quantify cell viability.

  • xCELLigence System: This system provides real-time monitoring of cell proliferation, adherence, and morphology changes, offering dynamic insights into the cellular response to a compound.

Apoptosis Assays
  • Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V and PI positive), and necrotic cells.

  • Caspase Activity Assay: Commercially available kits can be used to measure the activity of specific caspases (e.g., caspase-3/7, -8, -9) through a luminescent or fluorescent signal, confirming the activation of apoptotic pathways.

  • TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Cell Cycle Analysis
  • Cells are treated with the compound, harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Future Directions and Conclusion

The potent anti-cancer properties of scoulerine, particularly its ability to induce apoptosis through multiple pathways, make it an attractive scaffold for the development of novel agents to combat drug resistance. The complete lack of research on scoulerine derivatives in this context represents a significant knowledge gap and a promising area for future investigation.

Key research questions to be addressed include:

  • Do scoulerine and its derivatives interact with and inhibit the function of P-glycoprotein and other ABC transporters?

  • Can scoulerine derivatives sensitize drug-resistant cancer cells to conventional chemotherapeutic agents?

  • What are the structure-activity relationships of scoulerine derivatives concerning cytotoxicity and MDR reversal?

By applying the established experimental workflows outlined in this guide, researchers can systematically evaluate the potential of novel scoulerine derivatives. The insights gained from the anti-cancer mechanisms of the parent compound provide a strong rationale for exploring this untapped chemical space. The development of scoulerine-based MDR modulators could offer a new strategy to enhance the efficacy of existing cancer therapies and improve patient outcomes.

References

Safety Operating Guide

Navigating the Safe Disposal of (+)-Scoulerine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive overview of the proper disposal procedures for (+)-Scoulerine, a benzylisoquinoline alkaloid. Adherence to these protocols, in conjunction with institutional and local regulations, is essential for the safe handling of this compound.

Before initiating any disposal process, it is critical to consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, the compound must be treated as a hazardous substance.[1]

Immediate Safety and Handling Precautions

When handling this compound, appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. All operations involving powder or solutions should be performed in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhalation.[1]

Personal Protective Equipment (PPE)SpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents skin contact and absorption.[1][2]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and airborne particles.[1][2]
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.[1][2]
Respiratory Protection Use in a well-ventilated area or fume hoodAvoids inhalation of the powder form.[2]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be approached systematically to ensure safety and regulatory compliance. The following steps provide a general framework for proper disposal.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and used PPE.[1]

  • Segregate this compound waste from other laboratory waste to prevent potential chemical reactions. Halogenated and non-halogenated solvent wastes should be collected separately.[1]

2. Waste Containerization:

  • Use only approved, compatible, and clearly labeled hazardous waste containers. Plastic containers are often preferred for chemical waste storage.[1]

  • Ensure containers are in good condition, leak-proof, and have a secure, tight-fitting lid.[1]

  • Do not overfill containers; a general guideline is to fill to no more than 75% capacity to allow for expansion and prevent spills.[1]

  • Label containers clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., toxic). The accumulation start date should also be indicated on the label.[1]

3. Storage Pending Disposal:

  • Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure the storage area is away from incompatible materials.[2]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][2]

Experimental Protocol: Neutralization of Acidic or Basic Scoulerine Waste Solutions

For acidic or basic solutions containing this compound, a neutralization step may be required before disposal. Always consult your institution's EHS guidelines for the target pH range, which is typically between 6 and 9.[1]

Materials:

  • Acidic or basic this compound waste solution

  • Appropriate neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or dilute acetic acid or hydrochloric acid for basic solutions)[1]

  • Calibrated pH meter or pH paper

  • Stir plate and stir bar

  • Appropriate PPE (gloves, safety glasses, lab coat)[1]

  • Labeled hazardous waste container

Procedure:

  • Place the beaker containing the waste solution in a chemical fume hood on a stir plate.

  • Begin stirring the solution at a moderate speed.

  • Slowly add the neutralizing agent in small increments.

  • Continuously monitor the pH of the solution.

  • Continue adding the neutralizing agent until the pH is within the target range specified by your institution's EHS guidelines.[1]

  • Once neutralized, transfer the solution to a properly labeled hazardous waste container.[1]

  • Request a waste pickup from your institution's EHS office.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the substance and mitigate exposure.

Spill TypeProcedure
Minor Spill (Solid) 1. Cordon off the area. 2. Gently sweep the solid material to avoid creating dust. 3. Collect the material in a clearly labeled, sealed container for hazardous waste. 4. Clean the spill area with a suitable decontaminating solution and then with soap and water.[2]
Minor Spill (Solution) 1. Cordon off the area. 2. Absorb the liquid with an inert material (e.g., vermiculite, sand, or earth). 3. Place the absorbent material into a clearly labeled, sealed container for hazardous waste. 4. Clean the spill area with a suitable decontaminating solution and then with soap and water.[2]

Disposal of Empty Containers

Empty containers that held this compound must be treated as hazardous waste and should not be reused. They should be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste. The rinsed container should then be disposed of according to your institution's procedures for empty chemical containers.[2]

Diagrams

Scoulerine_Disposal_Workflow start Start: this compound Waste Generated identify Identify & Segregate Waste (Pure, Solutions, Contaminated Labware) start->identify is_solution Is the waste a solution? identify->is_solution is_acidic_basic Is solution acidic or basic? is_solution->is_acidic_basic Yes containerize Containerize Waste in Labeled, Leak-Proof Container is_solution->containerize No (Solid Waste) neutralize Neutralize Solution (Target pH 6-9) is_acidic_basic->neutralize Yes is_acidic_basic->containerize No (Neutral pH) neutralize->containerize store Store in Designated Satellite Accumulation Area containerize->store pickup Contact EHS for Hazardous Waste Pickup store->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the proper disposal of this compound waste.

Spill_Response_Plan spill Spill Occurs assess Assess Spill & Ensure Safety (Don PPE) spill->assess spill_type Spill Type? assess->spill_type solid_spill Solid Spill: 1. Cordon off area 2. Gently sweep 3. Collect in waste container spill_type->solid_spill Solid liquid_spill Liquid Spill: 1. Cordon off area 2. Absorb with inert material 3. Collect in waste container spill_type->liquid_spill Liquid decontaminate Decontaminate Spill Area (Suitable decontaminating solution, then soap and water) solid_spill->decontaminate liquid_spill->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose report Report Incident dispose->report

Caption: Logical steps for responding to a this compound spill.

References

Essential Safety and Operational Guide for Handling (+)-Scoulerine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (+)-Scoulerine is publicly available. The following guidance is synthesized from the safety protocols of structurally similar benzylisoquinoline alkaloids and general best practices for handling potent chemical compounds. This information is intended for use by trained laboratory personnel and should be supplemented by institution-specific safety procedures. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.

This compound is a bioactive benzylisoquinoline alkaloid that has demonstrated significant cytotoxic and antiproliferative properties.[1][2] Its potency, with IC50 values in the low micromolar range against various cancer cell lines, necessitates stringent adherence to safety protocols to minimize exposure risks to researchers and the environment.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive assessment of hazards should be conducted before handling this compound to ensure the appropriate level of protection. The following table summarizes the recommended PPE.

Protective EquipmentSpecificationRationale
Gloves Chemical-resistant nitrile gloves. Consider double-gloving.Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.
Lab Coat Standard laboratory coat. A disposable gown is recommended when handling larger quantities.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.Avoids inhalation of the powder form or aerosols from solutions.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The container should be clearly labeled with the chemical name and any relevant hazard warnings.

2. Handling and Preparation of Solutions:

  • All handling of solid this compound and its solutions should be performed within a chemical fume hood to minimize inhalation exposure.

  • Before weighing, carefully clean the work area.

  • When preparing solutions, add the solvent to the pre-weighed solid slowly to avoid splashing.

Spill Management Protocol

Immediate and appropriate action is necessary in the event of a spill to contain the substance and mitigate exposure.

Minor Spill (Solid):

  • Cordon off the affected area to prevent the spread of contamination.

  • Gently cover the spill with a damp paper towel to avoid generating dust.

  • Carefully collect the material using a scoop or other appropriate tool and place it into a clearly labeled, sealed container for hazardous waste.

  • Clean the spill area with a suitable decontaminating solution, followed by soap and water.

Minor Spill (Solution):

  • Cordon off the area.

  • Absorb the liquid with an inert material such as vermiculite, sand, or chemical absorbent pads.

  • Place the absorbent material into a clearly labeled, sealed container for hazardous waste.

  • Clean the spill area with a decontaminating solution and then with soap and water.

Disposal Plan

The disposal of this compound and all contaminated materials must be managed as hazardous chemical waste in accordance with institutional and local regulations.

Waste Identification and Segregation:

  • All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), spill cleanup materials, and PPE, must be classified as hazardous chemical waste.

  • Segregate this compound waste from other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

Step-by-Step Disposal Procedure:

  • Collection: Collect all solid and liquid waste containing this compound in compatible, leak-proof containers.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

  • Disposal Request: Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Empty Containers: Empty containers that held this compound should be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's procedures for empty chemical containers.[4]

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound to provide researchers with an understanding of its potency.

Cell LinesAssayIC50 Values (µM)
Human Leukemic CellsMitochondrial Dehydrogenase Activity2.7 - 6.5
Various Cancer Cell LinesNot Specified3 - 6

Data compiled from studies on the cytotoxic and antiproliferative properties of Scoulerine.[1][2][3]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Scoulerine_Workflow A Receiving & Storage - Inspect container - Store in cool, dry, ventilated area B Handling & Solution Prep (in Fume Hood) - Weighing - Dissolving A->B C Experimental Use B->C D Spill Occurs C->D Potential G Waste Collection & Segregation - Contaminated PPE - Unused material - Labware C->G E Solid Spill Cleanup - Cover to avoid dust - Collect waste D->E Solid F Liquid Spill Cleanup - Absorb with inert material - Collect waste D->F Liquid E->G K Decontaminate Work Area E->K F->G F->K H Waste Container Labeling - 'Hazardous Waste' - 'this compound' G->H I Temporary Storage - Designated Satellite Area H->I J EHS Disposal - Schedule pickup I->J K->C Resume Work

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Scoulerine
Reactant of Route 2
Reactant of Route 2
(+)-Scoulerine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.